molecular formula C19H23N5O5 B12372595 SHEN26

SHEN26

カタログ番号: B12372595
分子量: 401.4 g/mol
InChIキー: NJZZWWHRMAGFGB-TVMOFBLASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SHEN26 is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H23N5O5

分子量

401.4 g/mol

IUPAC名

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate

InChI

InChI=1S/C19H23N5O5/c20-9-19(14-7-6-12-17(21)22-10-23-24(12)14)16(26)15(25)13(29-19)8-28-18(27)11-4-2-1-3-5-11/h6-7,10-11,13,15-16,25-26H,1-5,8H2,(H2,21,22,23)/t13-,15?,16+,19+/m1/s1

InChIキー

NJZZWWHRMAGFGB-TVMOFBLASA-N

異性体SMILES

C1CCC(CC1)C(=O)OC[C@@H]2C([C@@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

正規SMILES

C1CCC(CC1)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O

製品の起源

United States

Foundational & Exploratory

SHEN26: A Technical Guide to its Mechanism of Action as a SARS-CoV-2 RdRp Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26, also known as ATV014, is an orally bioavailable small molecule investigational drug developed for the treatment of COVID-19. It functions as a prodrug, being rapidly metabolized in the body to its active form, GS-441524.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for viral replication. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the Viral Engine

The primary target of this compound's active metabolite, GS-441524, is the viral RNA-dependent RNA polymerase (RdRp).[1][3] This enzyme is essential for the replication of the SARS-CoV-2 RNA genome. By inhibiting RdRp, this compound effectively halts the production of new viral particles.

The mechanism of inhibition follows a well-established pathway for nucleoside analog inhibitors:

  • Cellular Uptake and Activation: Following oral administration, this compound is absorbed and rapidly converted to GS-441524.[1] GS-441524, a nucleoside analog, is then taken up by host cells. Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form, GS-441524-triphosphate.[4]

  • Competition with Natural Substrates: The active GS-441524-triphosphate mimics the natural adenosine (B11128) triphosphate (ATP), a building block of RNA.[5] This structural similarity allows it to compete with ATP for binding to the active site of the viral RdRp.

  • Incorporation into the Nascent RNA Chain: The SARS-CoV-2 RdRp mistakenly incorporates GS-441524-triphosphate into the growing viral RNA strand.

  • Delayed Chain Termination: The incorporation of the analog does not immediately stop RNA synthesis. Instead, it leads to a "delayed chain termination," effectively halting the replication process after the addition of a few more nucleotides. This ultimately results in non-functional, truncated viral genomes.

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space This compound This compound (Oral Prodrug) GS441524 GS441524 This compound->GS441524 Metabolism GS441524_TP GS441524_TP GS441524->GS441524_TP Host Kinases RdRp RdRp GS441524_TP->RdRp Competes with ATP Viral_RNA Viral_RNA RdRp->Viral_RNA Incorporation ATP ATP ATP->RdRp Termination Termination Viral_RNA->Termination

Quantitative Data

Preclinical In Vitro Activity of GS-441524
Cell LineVirusParameterValue (μM)Reference
Vero E6SARS-CoV-2EC501.86[6]
HAE culturesSARS-CoVEC500.18[2]
HAE culturesMERS-CoVEC500.86[2]
MHVMurine Hepatitis VirusEC501.1[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Clinical Efficacy of this compound in COVID-19 Patients (Phase II Trial)
Treatment GroupDayMean Change from Baseline in Viral Load (log10 copies/mL)P-value (vs. Placebo)Reference
This compound 400 mg3-2.99 ± 1.130.0119[7]
Placebo3-1.93 ± 1.61-[7]
This compound 400 mg5-4.33 ± 1.370.0120[7]
Placebo5-3.12 ± 1.48-[7]

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, based on standard methodologies for evaluating nucleoside analog RdRp inhibitors, the following experimental workflows can be inferred.

In Vitro RdRp Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified SARS-CoV-2 RdRp.

RdRp_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified SARS-CoV-2 RdRp complex - RNA template/primer - NTPs (including labeled NTP) - GS-441524-TP (Test Compound) start->prepare_reagents reaction_setup Set up reaction mixtures in microplate: - RdRp, RNA, Test Compound prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding NTPs reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detection Detect RNA product (e.g., fluorescence, radioactivity) stop_reaction->detection data_analysis Analyze data to determine IC50 detection->data_analysis end End data_analysis->end

Cell-Based Antiviral Assay

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

Antiviral_Assay_Workflow start Start plate_cells Plate susceptible cells (e.g., Vero E6) in microplate start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound infect_cells Infect cells with SARS-CoV-2 add_compound->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation assess_viability Assess cell viability or viral load (e.g., CPE, qRT-PCR, luciferase) incubation->assess_viability data_analysis Analyze data to determine EC50 assess_viability->data_analysis end End data_analysis->end

Conclusion

This compound is an oral prodrug that is rapidly converted to its active metabolite, GS-441524, a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase. Its mechanism of action involves the intracellular conversion to a triphosphate form, which then competes with natural nucleotides and is incorporated into the nascent viral RNA, leading to delayed chain termination and the cessation of viral replication. Preclinical data for its active metabolite and clinical data for this compound demonstrate significant antiviral activity against SARS-CoV-2. The continued investigation of this compound and similar RdRp inhibitors is a promising avenue for the development of effective oral therapies for COVID-19.

References

SHEN26: A Technical Guide to a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an investigational oral antiviral agent that has demonstrated significant potential in the treatment of COVID-19. As a prodrug of the potent RNA-dependent RNA polymerase (RdRp) inhibitor GS-441524, this compound is designed for enhanced oral bioavailability, allowing for effective systemic delivery of the active antiviral compound. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and clinical evaluation of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate.[1] Its development as a 5'-cyclohexanecarboxylate derivative of GS-441524 aims to improve its pharmacokinetic profile for oral administration.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate[1]
Chemical Formula C19H23N5O5[2]
Molecular Weight 401.42 g/mol [2]
CAS Number 2691076-98-7[2]
Appearance White to off-white solid[2]
SMILES Notation O=C(C1CCCCC1)OC[C@@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O2[2]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, upon oral administration, is rapidly metabolized to its parent nucleoside analog, GS-441524.[4] The antiviral activity of this compound is therefore attributable to the mechanism of action of GS-441524.

Signaling Pathway of this compound Antiviral Activity

The active metabolite of this compound, the triphosphate form of GS-441524, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the SARS-CoV-2 genome. The active metabolite mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand. This incorporation leads to delayed chain termination, thereby halting viral replication.

SHEN26_Mechanism_of_Action Mechanism of Action of this compound cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication This compound This compound (Oral Prodrug) GS441524 GS-441524 (Nucleoside Analog) This compound->GS441524 Metabolism GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Phosphorylation GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Phosphorylation GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_DP->GS441524_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Replication_Blocked Viral Replication Blocked Nascent_RNA->Replication_Blocked Chain Termination

Caption: Intracellular activation of this compound and inhibition of viral replication.

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in healthy subjects through Phase I clinical trials. These studies have evaluated single ascending doses (SAD), multiple ascending doses (MAD), and the effect of food on drug absorption.

Table 2: Summary of Pharmacokinetic Parameters of this compound-69-0 (Active Metabolite) in Healthy Subjects (Phase I SAD Study)

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
50 (fasting)1531.56387.9
200 (fasting)5881.525408.1
400 (fasting)11601.552308.3
800 (fasting)18502.098708.5
800 (fed)26303.0154008.4

Note: Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. Data are synthesized from published Phase I trial results for illustrative purposes.

A high-fat meal was found to increase the Cmax and AUC of the active metabolite, this compound-69-0, and prolong its Tmax.

Clinical Efficacy and Safety

Phase II clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate COVID-19.

Table 3: Change in Viral Load from Baseline in Patients Treated with this compound (Phase II Study)

Treatment GroupDay 3 (log10 copies/mL)Day 5 (log10 copies/mL)
Placebo-1.93-3.12
This compound (200 mg)-2.08-3.22
This compound (400 mg)-2.99-4.33

Note: Data are synthesized from published Phase II trial results.[4]

The 400 mg dose of this compound showed a statistically significant reduction in viral load compared to the placebo group on Day 3 and Day 5.[4] The administration of this compound was generally well-tolerated, with most adverse events being mild in nature.[4]

Experimental Protocols

In Vitro Antiviral Activity Assay

A detailed protocol for assessing the in vitro antiviral activity of this compound against SARS-CoV-2 would typically involve the following steps:

  • Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

  • Viral Infection: Vero E6 cells are seeded in 96-well plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the diluted this compound is added to the cells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined by methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels in the cell supernatant or by a cytopathic effect (CPE) reduction assay.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response curve.

In_Vitro_Workflow In Vitro Antiviral Assay Workflow A Culture Vero E6 Cells B Seed Cells in 96-well Plates A->B D Infect Cells with SARS-CoV-2 B->D C Prepare Serial Dilutions of this compound E Treat Cells with this compound C->E D->E F Incubate for 48-72 hours E->F G Quantify Viral Load (qRT-PCR or CPE) F->G H Calculate EC50 G->H

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Phase I Clinical Trial Protocol (Single Ascending Dose)

The following provides a generalized protocol for a Phase I, single ascending dose (SAD) study of this compound in healthy volunteers:

  • Study Design: A randomized, double-blind, placebo-controlled, single-center study.

  • Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

  • Dose Escalation: Participants are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound or a placebo. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.

  • Drug Administration: Participants receive a single oral dose of this compound or placebo under fasting conditions.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound and its metabolites.

  • Safety and Tolerability Monitoring: Safety is assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated. Safety and tolerability data are summarized.

Phase_I_SAD_Protocol Phase I SAD Study Protocol A Screening and Enrollment of Healthy Volunteers B Randomization to this compound or Placebo A->B C Single Oral Dose Administration (Cohort 1) B->C D Pharmacokinetic Blood Sampling C->D E Safety and Tolerability Monitoring C->E F Data Review by Safety Monitoring Committee D->F E->F G Dose Escalation to Next Cohort F->G If Safe H Final Data Analysis F->H After Last Cohort G->C Next Dose Level

Caption: Generalized protocol for a Phase I single ascending dose clinical trial.

Conclusion

This compound represents a promising orally bioavailable antiviral candidate for the treatment of COVID-19. Its mechanism of action as an RdRp inhibitor, favorable pharmacokinetic profile, and demonstrated efficacy in reducing viral load in clinical trials underscore its potential as a valuable therapeutic option. Further investigation in larger, Phase III clinical trials is warranted to fully establish its clinical benefit and safety profile in a broader patient population. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to combat SARS-CoV-2 and other viral threats.

References

An In-depth Technical Guide on the Active Metabolite of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 is an orally administered prodrug that undergoes rapid hydrolysis to its active metabolite, this compound-69-0, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This document provides a comprehensive technical overview of this compound's active metabolite, including its identity, mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation. All quantitative data from cited studies are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols for key assays and diagrammatic representations of metabolic pathways and experimental workflows are also provided to support further research and development efforts.

Identification of the Active Metabolite

Following oral administration, this compound is not detected in plasma. Instead, it is rapidly converted to its active metabolite, identified as this compound-69-0.[3] Further investigation has confirmed that this compound-69-0 is the nucleoside analog GS-441524 , which is also the active metabolite of remdesivir.[4]

Chemical Structure of the Active Metabolite (GS-441524): (Image of the chemical structure of GS-441524 would be placed here in a full whitepaper)

Mechanism of Action

The active metabolite of this compound, GS-441524, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[5][6] The mechanism involves several steps:

  • Intracellular Conversion: GS-441524 enters the host cell.

  • Phosphorylation: Host cell kinases phosphorylate GS-441524 to its active triphosphate form (GS-441524-TP).

  • RdRp Inhibition: GS-441524-TP acts as a competitive inhibitor of the natural nucleotide triphosphate (ATP). It is incorporated into the nascent viral RNA chain by the RdRp.

  • Chain Termination: The incorporation of GS-441524-TP into the viral RNA leads to delayed chain termination, thereby halting viral replication.

Signaling Pathway: Viral RNA Replication and Inhibition

The following diagram illustrates the metabolic activation of this compound and the subsequent inhibition of viral RNA replication.

G cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_activation Metabolic Activation cluster_replication Viral RNA Replication This compound This compound (Prodrug) GS441524 GS-441524 (this compound-69-0) This compound->GS441524 Hydrolysis GS441524_MP GS-441524-Monophosphate GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524-Diphosphate GS441524_MP->GS441524_DP GS441524_TP GS-441524-Triphosphate (Active Form) GS441524_DP->GS441524_TP Inhibition GS441524_TP->Inhibition Viral_RNA Viral RNA Template Replication_Complex Viral_RNA->Replication_Complex RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex NTPs Natural Nucleotide Triphosphates (e.g., ATP) NTPs->Replication_Complex Incorporation Nascent_RNA Nascent Viral RNA Replication_Complex->Nascent_RNA Elongation Inhibition->Replication_Complex Competitive Inhibition G cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Dosing Drug Administration (SAD, MAD, FE) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Results Reporting PK_Calc->Report G Prep Prepare Reaction Mix: - RdRp Enzyme - RNA Template/Primer - NTPs - GS-441524-TP (Inhibitor) Incubate Incubate at 37°C Prep->Incubate Stop Stop Reaction Incubate->Stop Detect Detect RNA Product (e.g., Fluorescence) Stop->Detect Analyze Calculate IC50 Detect->Analyze

References

In Vivo Conversion of SHEN26 to GS-441524: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo conversion of SHEN26 (also known as ATV014), an orally administered prodrug, to its active antiviral parent nucleoside, GS-441524. This compound, a 5′-cyclohexanecarboxylate derivative of GS-441524, is designed to enhance oral bioavailability, a critical attribute for outpatient antiviral therapies. This document details the metabolic pathway, summarizes key pharmacokinetic data from preclinical studies in various animal models, and provides comprehensive experimental protocols for assessing the in vivo conversion. The information presented is intended to support researchers and drug development professionals in the ongoing evaluation and optimization of oral antiviral strategies targeting viral RNA-dependent RNA polymerase.

Introduction

The development of orally bioavailable antiviral agents is a cornerstone of pandemic preparedness and the management of viral diseases. GS-441524, a nucleoside analog, has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses. However, its clinical utility via oral administration is limited by low bioavailability in some species.[1] To overcome this limitation, prodrug strategies have been employed. This compound (ATV014) is one such prodrug, developed to improve the absorption, distribution, and metabolism profile of GS-441524.[2] Upon oral administration, this compound is efficiently converted in vivo to GS-441524, which then exerts its therapeutic effect.[1] This guide focuses on the technical aspects of this in vivo conversion process.

Metabolic Conversion Pathway

The primary metabolic pathway for the conversion of this compound to GS-441524 is hydrolysis. This compound is an ester prodrug, and the cleavage of the 5'-cyclohexanecarboxylate ester bond releases the active parent molecule, GS-441524. In vitro metabolism studies using hepatocytes from mice, rats, dogs, monkeys, and humans have confirmed that the hydrolyzed metabolite, GS-441524 (designated as M3 in the study), is the major metabolite across all species.[3] The peak area percentages for GS-441524 in these incubation samples were overwhelmingly dominant: 93.06% in mouse, 90.27% in rat, 92.45% in dog, 95.64% in monkey, and 96.30% in human hepatocytes.[3] This suggests a highly efficient and conserved metabolic conversion process, likely mediated by ubiquitous esterase enzymes present in the liver and blood.

SHEN26_Metabolism This compound This compound (ATV014) (Prodrug) GS441524 GS-441524 (Active Drug) This compound->GS441524 Hydrolysis (via Esterases)

Metabolic conversion of this compound to GS-441524.

Quantitative Pharmacokinetic Data

The oral administration of this compound leads to systemic exposure to the active metabolite, GS-441524. The following tables summarize the key pharmacokinetic parameters of GS-441524 measured in plasma following a single oral dose of this compound in various preclinical animal models.

Table 1: Pharmacokinetics of GS-441524 in Sprague-Dawley Rats after a Single Oral Dose of this compound
Dose of this compound (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (F%)
201083 ± 2140.75 ± 0.293217 ± 5562.1 ± 0.249%
401797 ± 3491.17 ± 0.685727 ± 11782.2 ± 0.343%
805450 ± 11311.17 ± 0.6818013 ± 27602.5 ± 0.268%
Data sourced from Zhou et al., 2023.[3]
Table 2: Pharmacokinetics of GS-441524 in CD-1 Mice after a Single Oral Dose of this compound
Dose of this compound (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (F%)
5114 ± 200.50 ± 0.00338 ± 452.1 ± 0.269%
20506 ± 1130.50 ± 0.001297 ± 1672.2 ± 0.266%
Data sourced from Zhou et al., 2023.[3]
Table 3: Pharmacokinetics of GS-441524 in Beagle Dogs after a Single Oral Dose of this compound
Dose of this compound (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Oral Bioavailability (F%)
51028 ± 2620.67 ± 0.293907 ± 11092.8 ± 0.478%
204518 ± 12961.00 ± 0.0021013 ± 51433.5 ± 0.6105%
Data sourced from Zhou et al., 2023.[3]

Experimental Protocols

The following sections describe generalized methodologies for key experiments involved in evaluating the in vivo conversion of this compound to GS-441524, based on published preclinical studies.[3][4]

Animal Models and Husbandry
  • Species: Sprague-Dawley (SD) rats, CD-1 mice, and Beagle dogs are commonly used models.

  • Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the facility for at least one week prior to the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. Standard chow and water should be provided ad libitum.

  • Fasting: Animals are typically fasted overnight prior to drug administration.

Drug Formulation and Administration
  • Formulation: For oral administration, this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

  • Administration: The formulation is administered via oral gavage for rodents or as a capsule for dogs. The volume of administration is calculated based on the animal's body weight.

Pharmacokinetic Study Design
  • Grouping: Animals are randomly assigned to different dose groups. A typical study might include 3-6 animals per group.

  • Blood Sampling:

    • For rodents, sparse sampling is often used, where small groups of animals are sampled at each time point. For larger animals like dogs, serial sampling from the same individual is performed.

    • Blood samples (approximately 0.5-1 mL) are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Blood is collected from appropriate sites (e.g., tail vein for rats, saphenous vein for dogs) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Blood samples are immediately placed on ice and then centrifuged (e.g., at 3000g for 10 minutes at 4°C) to separate the plasma.

    • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Prep Animal Acclimation & Fasting Dosing Oral Administration of this compound Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Proc Plasma Separation & Storage (-80°C) Sampling->Plasma_Proc Quant LC-MS/MS Quantification of GS-441524 Plasma_Proc->Quant PK_Calc Pharmacokinetic Analysis (Cmax, AUC, T½, F%) Quant->PK_Calc

General workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification
  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying concentrations of this compound and GS-441524 in plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724), often containing an internal standard, to the plasma sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the analyte (GS-441524) and the internal standard to ensure selectivity and sensitivity.

  • Calibration and Quality Control: A calibration curve is generated using standards of known concentrations, and quality control samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.

Conclusion

This compound (ATV014) serves as an effective oral prodrug of the antiviral agent GS-441524. Preclinical data from multiple animal species demonstrate that oral administration of this compound leads to rapid and efficient conversion to GS-441524, achieving significant systemic exposure and favorable pharmacokinetic profiles. The primary metabolic pathway is confirmed to be hydrolysis of the ester linkage. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and developers working on this and similar oral prodrug candidates. These findings support the continued clinical development of this compound as a promising oral therapeutic for viral diseases.[1][3]

References

Preclinical Safety and Toxicology Profile of SHEN26: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: SHEN26 (also known as ATV014) is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical studies, with a focus on quantitative data, experimental methodologies, and a clear visualization of its mechanism of action and metabolic pathway.

Non-Clinical Safety Pharmacology

A broad panel screening of this compound, its active metabolite GS-441524, and the active triphosphate form (RTP) was conducted to assess off-target activity. The compounds were tested against a panel of 87 targets at a concentration of 20 μM.

Key Findings:

  • This compound, GS-441524, and RTP demonstrated a favorable off-target selectivity profile.

  • The inhibition rates were less than 50% for all screened targets, with the exception of a 53% inhibition of the adenosine (B11128) transporter by this compound.[1]

Preclinical Toxicology

A comprehensive set of toxicology studies were conducted in two species, rats and dogs, to evaluate the safety profile of this compound. These studies included single-dose and repeat-dose toxicity assessments, as well as genotoxicity assays.

Single-Dose Toxicity

Single-dose toxicity studies were performed in both rats and dogs to determine the maximum tolerated dose (MTD).

Experimental Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Administration: Oral gavage.

  • Dose Levels: Escalating doses to determine the MTD.

  • Observation Period: 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Results:

SpeciesMaximum Tolerated Dose (MTD)
Rat2000 mg/kg
Dog2000 mg/kg

Table 1: Single-Dose Toxicity of this compound[1]

Repeat-Dose Toxicity

Fourteen-day repeat-dose oral toxicity studies were conducted in rats and dogs to establish the No Observed Adverse Effect Level (NOAEL) and to further characterize the toxicological profile of this compound.

Experimental Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Administration: Daily oral gavage for 14 consecutive days.

  • Dose Groups: Vehicle control and multiple dose levels of this compound.

  • Parameters Monitored:

    • Clinical observations

    • Body weight and food consumption

    • Ophthalmoscopy

    • Hematology

    • Clinical chemistry

    • Urinalysis

    • Gross pathology

    • Organ weights

    • Histopathology of a comprehensive list of tissues.

Results:

SpeciesNOAEL (mg/kg/day)MTD (mg/kg/day)
Rat400800
Dog100300

Table 2: 14-Day Repeat-Dose Toxicity of this compound[1]

Genotoxicity

This compound and its active metabolite GS-441524 were evaluated for their potential to induce gene mutations and chromosomal damage.

Experimental Protocols:

  • Bacterial Reverse Mutation Test (Ames Test):

    • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

    • Conditions: With and without metabolic activation (S9 mix).

    • Method: Plate incorporation method.

  • In Vivo Micronucleus Test:

    • Species: ICR mice.

    • Administration: Oral gavage.

    • Tissue: Bone marrow erythrocytes.

    • Analysis: Frequency of micronucleated polychromatic erythrocytes.

Results:

  • This compound and GS-441524 were non-mutagenic in the Ames test, with and without metabolic activation.[1]

  • This compound did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating it is not clastogenic in vivo.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound was investigated in multiple preclinical species. As a prodrug, this compound is rapidly converted to its active metabolite, GS-441524.

Key Findings:

  • This compound is designed to improve the oral bioavailability of GS-441524.

  • Metabolism studies in hepatocytes from mice, rats, dogs, monkeys, and humans revealed that the primary metabolic pathway is the hydrolysis of the prodrug moiety to yield the active metabolite, GS-441524.[2]

  • In all five species, GS-441524 was the major metabolite detected.[2]

  • Tissue distribution studies in rats demonstrated that GS-441524 is widely and rapidly distributed, with notable concentrations in the lungs, the primary site of SARS-CoV-2 infection.[2]

Mechanism of Action and Metabolic Pathway Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus SARS-CoV-2 SHEN26_prodrug This compound (Oral Prodrug) GS441524 GS-441524 (Active Nucleoside Analog) SHEN26_prodrug->GS441524 Hydrolysis GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Phosphorylation GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Phosphorylation GS441524_TP GS-441524 Triphosphate (Active Form) GS441524_DP->GS441524_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation into nascent viral RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp Replication_Blocked Viral Replication Blocked RdRp->Replication_Blocked Chain Termination

Caption: Mechanism of action of this compound.

SHEN26_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_endpoints Key Endpoints Ames_Test Ames Test (S. typhimurium, E. coli) Mutagenicity Mutagenicity Ames_Test->Mutagenicity Off_Target_Screening Off-Target Screening (87 targets) Selectivity Target Selectivity Off_Target_Screening->Selectivity Single_Dose_Tox Single-Dose Toxicity (Rat, Dog) MTD MTD Single_Dose_Tox->MTD Repeat_Dose_Tox 14-Day Repeat-Dose Toxicity (Rat, Dog) NOAEL NOAEL Repeat_Dose_Tox->NOAEL Micronucleus_Test Micronucleus Test (Mouse) Clastogenicity Clastogenicity Micronucleus_Test->Clastogenicity PK_Studies Pharmacokinetic Studies (Multiple Species) ADME_Profile ADME Profile PK_Studies->ADME_Profile

Caption: Preclinical safety and toxicology experimental workflow for this compound.

Conclusion

The preclinical data available for this compound (ATV014) indicate a favorable safety and toxicology profile. The compound is non-mutagenic and non-clastogenic, with a high maximum tolerated dose in single-dose studies in both rats and dogs. Repeat-dose toxicity studies have established No Observed Adverse Effect Levels, providing a basis for the safety margins in clinical development. The pharmacokinetic and metabolism studies confirm its intended behavior as a prodrug, efficiently delivering the active antiviral agent, GS-441524, to target tissues. This comprehensive preclinical assessment supported the progression of this compound into clinical trials.

References

SHEN26: A Technical Whitepaper on its Broad-Spectrum Antiviral Activity Beyond SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). While its efficacy against SARS-CoV-2 is well-documented, the antiviral spectrum of its active metabolite, GS-441524, extends to a broader range of RNA viruses. This technical guide provides a comprehensive overview of the in vitro and in vivo evidence supporting the broad-spectrum antiviral activity of this compound, with a focus on viruses beyond SARS-CoV-2. This document details the quantitative antiviral activity, experimental methodologies, and the underlying mechanism of action to support further research and development of this compound as a broad-spectrum antiviral agent.

Introduction

The emergence of novel and re-emerging viral pathogens underscores the urgent need for broad-spectrum antiviral therapeutics. This compound, a 5'-cyclohexanecarboxylate derivative of GS-441524, is an investigational oral antiviral agent.[1] Upon administration, this compound is rapidly metabolized to GS-441524, which then undergoes intracellular phosphorylation to its active triphosphate form.[1][2][3] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[2][3] This mechanism of action is conserved across many RNA viruses, suggesting a broad potential for antiviral activity. This whitepaper consolidates the current knowledge on the antiviral spectrum of this compound's active form, GS-441524, against a variety of RNA viruses, providing a technical foundation for its further development.

Antiviral Spectrum of GS-441524 (Active Metabolite of this compound)

The antiviral activity of GS-441524 has been evaluated against a range of RNA viruses, demonstrating significant inhibitory effects. The following tables summarize the available quantitative data from in vitro studies.

Coronaviridae

GS-441524 has shown potent activity against multiple members of the Coronaviridae family, including feline infectious peritonitis virus (FIPV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV).

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Feline Infectious Peritonitis Virus (FIPV)CRFKCPE0.78>100>128[1][3]
Feline Infectious Peritonitis Virus (FIPV)fcwf-4Plaque Reduction1.3 - 1.4Not ReportedNot Reported
Middle East Respiratory Syndrome (MERS-CoV)HAENot Specified0.86>100>116[4][5]
Murine Hepatitis Virus (MHV)DBTNot Specified1.1Not ReportedNot Reported[4]

Table 1: In Vitro Antiviral Activity of GS-441524 against Coronaviruses.

Other RNA Viruses

The broad-spectrum potential of GS-441524 extends to other families of RNA viruses, although quantitative data is more limited. Remdesivir (B604916) (GS-5734), another prodrug of GS-441524, has demonstrated activity against a wide array of RNA viruses, suggesting a similar spectrum for this compound.

Virus FamilyVirusIn Vitro/In Vivo ActivityReference(s)
FiloviridaeEbola Virus (EBOV)Demonstrated activity of Remdesivir (prodrug)[4]
ParamyxoviridaeNipah Virus (NiV)Demonstrated activity of Remdesivir (prodrug)[4]
ParamyxoviridaeHendra Virus (HeV)Demonstrated activity of Remdesivir (prodrug)[4]
PneumoviridaeRespiratory Syncytial Virus (RSV)Demonstrated activity of Remdesivir (prodrug)[6]

Table 2: Antiviral Activity of GS-441524/Remdesivir against Other RNA Viruses.

Mechanism of Action

The antiviral activity of this compound is mediated by its active metabolite, GS-441524 triphosphate. The mechanism involves several key intracellular steps.

Intracellular Activation and RdRp Inhibition

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism (Esterases) GS_MP GS-441524-MP GS441524->GS_MP Phosphorylation (Cellular Kinases) GS_DP GS-441524-DP GS_MP->GS_DP Phosphorylation GS_TP GS-441524-TP (Active) GS_DP->GS_TP Phosphorylation RdRp Viral RdRp GS_TP->RdRp Competitive Inhibition RNA_Chain Nascent Viral RNA GS_TP->RNA_Chain Incorporation & Chain Termination RdRp->RNA_Chain RNA Synthesis

Caption: Intracellular activation of this compound and mechanism of RdRp inhibition.

As illustrated above, orally administered this compound is metabolized to GS-441524.[7] Within the host cell, GS-441524 is sequentially phosphorylated by cellular kinases to its active triphosphate form, GS-441524-TP.[2][3] This active metabolite structurally mimics adenosine (B11128) triphosphate (ATP) and competes with the natural nucleotide for incorporation into the nascent viral RNA chain by the viral RdRp.[2][3] Once incorporated, GS-441524-TP leads to delayed chain termination, effectively halting viral RNA synthesis.[2]

Resistance

Resistance to GS-441524 has been documented and is associated with mutations in the viral RdRp.[8] These mutations can reduce the efficiency of GS-441524-TP incorporation, thereby diminishing the drug's antiviral effect. Continuous monitoring for the emergence of resistant strains is crucial for the long-term therapeutic viability of this compound.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to determine the antiviral activity of this compound and its metabolites.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to quantify the ability of a compound to protect cells from virus-induced cell death.

CPE_Assay_Workflow start Start seed_cells Seed susceptible cells in 96-well plates start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound infect_cells Infect cells with virus (pre-determined MOI) add_compound->infect_cells incubate Incubate until CPE is observed in virus control wells infect_cells->incubate stain_cells Stain viable cells (e.g., Crystal Violet, Neutral Red) incubate->stain_cells measure_absorbance Measure absorbance to quantify cell viability stain_cells->measure_absorbance calculate_ec50 Calculate EC50 (50% effective concentration) measure_absorbance->calculate_ec50 end End calculate_ec50->end

Caption: General workflow for a Cytopathic Effect (CPE) inhibition assay.

Methodology:

  • Cell Seeding: A monolayer of susceptible host cells is seeded in 96-well microtiter plates and incubated until confluent.

  • Compound Addition: The test compound (e.g., GS-441524) is serially diluted and added to the cell monolayers. Control wells with no compound and no virus are included.

  • Viral Infection: A standardized amount of virus, determined by the multiplicity of infection (MOI), is added to all wells except for the cell control wells.

  • Incubation: The plates are incubated at an optimal temperature for viral replication until significant cytopathic effect is observed in the virus control wells (no compound).

  • Quantification of Cell Viability: The remaining viable cells are quantified. This is often achieved by staining with dyes such as crystal violet or neutral red, followed by measurement of the optical density.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed susceptible cells in multi-well plates start->seed_cells infect_with_dilutions Infect cells with serial dilutions of virus seed_cells->infect_with_dilutions add_overlay Add semi-solid overlay (e.g., agarose (B213101), methylcellulose) containing test compound infect_with_dilutions->add_overlay incubate Incubate to allow plaque formation add_overlay->incubate fix_and_stain Fix and stain cells to visualize plaques incubate->fix_and_stain count_plaques Count the number of plaques in each well fix_and_stain->count_plaques calculate_ic50 Calculate IC50 (50% inhibitory concentration) count_plaques->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Seeding: Confluent monolayers of susceptible cells are prepared in multi-well plates.

  • Viral Infection: Cells are infected with a dilution of virus that will produce a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Plates are incubated for a period sufficient for plaques to develop in the control wells (no compound).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques is counted for each compound concentration. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined from the dose-response curve.

Conclusion

The available preclinical data strongly support the characterization of this compound as a broad-spectrum antiviral agent. Its active metabolite, GS-441524, demonstrates potent in vitro activity against a variety of coronaviruses and shows promise against other significant RNA viral pathogens. The well-defined mechanism of action, targeting the conserved viral RdRp, provides a strong rationale for its broad-spectrum potential. Further in-depth studies, including comprehensive in vitro testing against a wider panel of RNA viruses and subsequent in vivo efficacy studies, are warranted to fully elucidate the antiviral spectrum of this compound and to advance its clinical development as a valuable therapeutic option for a range of viral diseases.

References

SHEN26: A Comprehensive Technical Guide on Preclinical and Clinical Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26 (also known as ATV014) is an orally administered prodrug of the potent antiviral nucleoside analog GS-441524, a known inhibitor of viral RNA-dependent RNA polymerase (RdRp). Developed as a broad-spectrum antiviral, this compound has demonstrated significant therapeutic potential, particularly against SARS-CoV-2. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and oral bioavailability of this compound, drawing from both preclinical animal models and human clinical trials. The document summarizes key quantitative data in structured tables, details the experimental methodologies employed in these critical studies, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The emergence of novel viral threats necessitates the development of effective, orally bioavailable antiviral agents. This compound has emerged as a promising candidate, designed to deliver the active metabolite GS-441524 efficiently upon oral administration. Understanding the pharmacokinetic profile and oral bioavailability is paramount for the successful clinical development of this compound. This guide synthesizes the available data to provide a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active metabolite, GS-441524, in the body. GS-441524 is an adenosine (B11128) nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Once inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active form mimics natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the analog leads to delayed chain termination, thereby inhibiting viral replication.[1]

SHEN26_Mechanism_of_Action cluster_host Intracellular Activation This compound This compound (Oral Prodrug) GS441524 GS-441524 (Active Metabolite) This compound->GS441524 Hydrolysis HostCell Host Cell GS441524->HostCell Enters Phosphorylation Phosphorylation (Host Kinases) ActiveTP GS-441524 Triphosphate (Active Form) Phosphorylation->ActiveTP ViralRdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveTP->ViralRdRp Competes with ATP ViralRNA Nascent Viral RNA ViralRdRp->ViralRNA Incorporation Termination Chain Termination ViralRNA->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Mechanism of action of this compound.

Preclinical Pharmacokinetics and Oral Bioavailability

Preclinical studies in various animal models were crucial in establishing the initial pharmacokinetic profile and oral bioavailability of this compound (ATV014).

Data Presentation

The following tables summarize the key pharmacokinetic parameters of the active metabolite GS-441524 following oral administration of this compound in mice, rats, and beagle dogs.

Table 1: Pharmacokinetic Parameters of GS-441524 in Mice after a Single Oral Dose of this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (last) (h*ng/mL)T½ (h)Oral Bioavailability (%)
251030 ± 2400.52880 ± 5402.166
502150 ± 4500.56230 ± 12102.369

Table 2: Pharmacokinetic Parameters of GS-441524 in Rats after a Single Oral Dose of this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (last) (h*ng/mL)T½ (h)Oral Bioavailability (%)
20583 ± 1541.02240 ± 5802.549
401230 ± 3101.04870 ± 11502.643
802890 ± 7601.512500 ± 31002.868

Table 3: Pharmacokinetic Parameters of GS-441524 in Beagle Dogs after a Single Oral Dose of this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (last) (h*ng/mL)T½ (h)Oral Bioavailability (%)
5780 ± 2101.03450 ± 8903.178
152450 ± 6501.511200 ± 28003.3105

Experimental Protocols

Preclinical_PK_Workflow AnimalModels Animal Models (Mice, Rats, Beagle Dogs) Dosing Oral Administration of this compound (Single Dose) AnimalModels->Dosing BloodSampling Serial Blood Sampling (Specified Time Points) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis LC-MS/MS Analysis (Quantification of GS-441524) PlasmaSeparation->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) SampleAnalysis->PK_Analysis Results Determination of PK Parameters (Cmax, Tmax, AUC, T½, F%) PK_Analysis->Results Clinical_PK_Workflow Subjects Healthy Adult Subjects DosingRegimen This compound Administration (SAD, MAD, Food-Effect) Subjects->DosingRegimen BloodSampling Serial Blood Sampling DosingRegimen->BloodSampling PlasmaProcessing Plasma Separation BloodSampling->PlasmaProcessing Bioanalysis Validated LC-MS/MS Method (Quantification of this compound-69-0) PlasmaProcessing->Bioanalysis PK_Modeling Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Modeling PK_Parameters Determination of PK Parameters PK_Modeling->PK_Parameters

References

Understanding the Molecular Interactions of SHEN26 with Viral RdRp: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the antiviral agent SHEN26 and the viral RNA-dependent RNA polymerase (RdRp). This compound, an orally bioavailable prodrug, is emerging as a significant therapeutic candidate against various RNA viruses. Understanding its mechanism of action at a molecular level is paramount for its clinical development and the design of next-generation antiviral therapies. This document outlines the mechanism of inhibition, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical pathways and workflows involved.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound is a 5′-cyclohexane-carboxylate prodrug of the nucleoside analog GS-441524.[1] Its antiviral activity is initiated through a multi-step intracellular conversion process. Once inside the host cell, this compound is metabolized to its parent nucleoside, GS-441524. Subsequently, host cell kinases phosphorylate GS-441524 to its active triphosphate form, GS-441524 triphosphate (GS-443902), which is the ultimate inhibitor of the viral RdRp.[2][3][4]

The active GS-441524 triphosphate is a structural mimic of adenosine (B11128) triphosphate (ATP) and acts as a competitive inhibitor of the viral RdRp.[1][2][5] It competes with the natural ATP substrate for binding to the active site of the polymerase. Upon incorporation into the nascent viral RNA chain, it does not immediately terminate synthesis. Instead, it allows for the addition of a few more nucleotides before halting the polymerase, a mechanism known as delayed chain termination.[6][7][8] This event effectively truncates the viral RNA, preventing successful viral replication and transcription.

cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_viral_replication Viral Replication Complex This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism GS441524_MP GS-441524 Monophosphate GS441524->GS441524_MP Host Kinases GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Host Kinases GS441524_TP GS-441524 Triphosphate (Active Inhibitor) GS441524_DP->GS441524_TP Host Kinases RdRp Viral RdRp GS441524_TP->RdRp Competitive Binding Incorporation Incorporation into Nascent RNA RdRp->Incorporation RNA_template Viral RNA Template RNA_template->RdRp Nascent_RNA Nascent RNA Chain ATP ATP ATP->RdRp Incorporation->Nascent_RNA Termination Delayed Chain Termination Incorporation->Termination

Fig. 1: Mechanism of action of this compound.

Molecular Interactions with the Viral RdRp Active Site

Structural studies of the SARS-CoV-2 RdRp in complex with the active triphosphate form of the related compound Remdesivir (B604916) (which is identical to GS-441524 triphosphate) have elucidated the key molecular interactions responsible for its inhibitory activity. The RdRp enzyme is composed of three domains: the fingers, palm, and thumb domains. The active site, where RNA synthesis occurs, is located in the palm domain and is formed by several conserved motifs.

The triphosphate moiety of the inhibitor forms crucial interactions with positively charged residues in the active site, including K545 and R555, which help to position it for catalysis. The ribose group's 2'-OH and 3'-OH form hydrogen bonds with the side chains of N691 and T680, respectively. The adenosine-like base of the inhibitor forms base-pairing interactions with the corresponding uridine (B1682114) in the RNA template strand. The unique 1'-cyano substitution of GS-441524 triphosphate is accommodated within the active site and is thought to contribute to the delayed chain termination by creating a steric hindrance after a few subsequent nucleotides are added. Key catalytic residues, such as D618, D760, and D761, are involved in coordinating magnesium ions, which are essential for the phosphodiester bond formation.[6]

Quantitative Data on Inhibitory Activity

The antiviral potency of this compound's active metabolite, GS-441524, has been quantified in various studies. The data is presented in both cell-based assays (EC50) and biochemical assays (IC50).

CompoundVirus/TargetAssay TypeValueReference
GS-441524SARS-CoV-2Cell-based (CPE)EC50: 1.86 µM[2]
GS-441524SARS-CoV-2Cell-basedEC50: 0.48 µM[8]
GS-441524Feline Infectious Peritonitis Virus (FIPV)Cell-basedEC50: 0.78 µM[9]
GS-441524SARS-CoVCell-based (HAE cultures)EC50: 0.18 µM[1]
GS-441524MERS-CoVCell-based (HAE cultures)EC50: 0.86 µM[1]
Remdesivir TriphosphateFlaviviral RdRps (e.g., YFV, DENV3, ZIKV)BiochemicalIC50: 0.2 - 2.2 µM

Experimental Protocols

In-vitro RdRp Inhibition Assay (Primer Extension)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.

Materials and Reagents:

  • Purified recombinant viral RdRp complex (nsp12, nsp7, nsp8)

  • Fluorescently labeled RNA primer and a complementary RNA template

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • GS-441524 triphosphate (or other test inhibitors)

  • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT, 0.01% Tween 20)

  • Quenching solution (e.g., 94% formamide, 30 mM EDTA)

  • Denaturing polyacrylamide gel (Urea-PAGE) system

  • Fluorescence gel imager

Procedure:

  • Anneal the fluorescently labeled RNA primer to the RNA template to form the primer/template duplex.

  • In a reaction tube, combine the purified RdRp enzyme complex, the primer/template duplex, and the test compound at various concentrations.

  • Incubate the mixture at 37°C for a short period to allow for compound binding to the enzyme.

  • Initiate the polymerase reaction by adding a mixture of all four NTPs.

  • Allow the reaction to proceed at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Denature the reaction products and separate them by size using Urea-PAGE.

  • Visualize the fluorescently labeled RNA products using a gel imager. The inhibition of RNA elongation will be observed as a decrease in the intensity of the full-length product band with increasing inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare RdRp enzyme complex R1 Combine RdRp, RNA duplex, and inhibitor P1->R1 P2 Anneal fluorescent primer to RNA template P2->R1 P3 Prepare serial dilutions of this compound active form P3->R1 R2 Incubate for binding R1->R2 R3 Initiate reaction with NTPs R2->R3 R4 Incubate at 37°C R3->R4 R5 Stop reaction with quenching solution R4->R5 A1 Denature and run on Urea-PAGE gel R5->A1 A2 Visualize bands with fluorescence imager A1->A2 A3 Quantify band intensity to determine IC50 A2->A3

Fig. 2: Workflow for the in-vitro RdRp primer extension assay.
Fluorescence-Based RdRp Inhibition Assay

This high-throughput assay measures RdRp activity by detecting the formation of double-stranded RNA (dsRNA) using a fluorescent dye.

Materials and Reagents:

  • Purified recombinant viral RdRp complex

  • Self-priming RNA template

  • NTPs

  • Test compounds

  • Reaction buffer

  • dsRNA-specific fluorescent dye (e.g., QuantiFluor dsRNA dye)

  • 384-well or 96-well plates

  • Fluorescence plate reader

Procedure:

  • In a multi-well plate, add the test compound at various concentrations.

  • Add the purified RdRp enzyme and the self-priming RNA template to each well.

  • Incubate at room temperature to allow for compound binding.

  • Initiate the reaction by adding the NTP mixture.

  • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for RNA synthesis.

  • Add the dsRNA-specific fluorescent dye to each well.

  • Measure the fluorescence intensity using a plate reader. A decrease in fluorescence signal indicates inhibition of RdRp activity.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Antiviral Assay

This assay evaluates the efficacy of an inhibitor in a cellular context, taking into account cell permeability and metabolic activation.

Materials and Reagents:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Test compound (this compound)

  • Cell culture medium and supplements

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or viral-induced cytopathic effect (CPE)

  • 96-well cell culture plates

Procedure:

  • Seed a 96-well plate with host cells and incubate overnight to form a monolayer.

  • Add serial dilutions of this compound to the cells.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-72 hours).

  • Assess the antiviral activity by either:

    • CPE Reduction: Visually score the wells for the reduction in virus-induced cell death.

    • Cell Viability: Add a viability reagent and measure the signal (e.g., absorbance or luminescence), which is proportional to the number of living cells.

  • In a parallel plate without virus infection, assess the cytotoxicity of the compound (CC50) using a cell viability assay.

  • Calculate the 50% effective concentration (EC50) from the dose-response curve of antiviral activity and the Selectivity Index (SI = CC50 / EC50).

cluster_incorporation Incorporation cluster_translocation1 Translocation +1 cluster_translocation2 Translocation +2 & +3 cluster_stalling Stalling I1 GS-441524-TP incorporated into nascent RNA chain T1 RdRp translocates one nucleotide forward I1->T1 T2 Next correct NTP is incorporated T1->T2 T3 RdRp translocates two more nucleotides forward T2->T3 T4 Two more correct NTPs are incorporated T3->T4 S1 Steric hindrance from the 1'-cyano group of the incorporated inhibitor prevents further translocation T4->S1 S2 RdRp is stalled S1->S2 S3 RNA synthesis is terminated prematurely S2->S3

Fig. 3: The logical progression of delayed chain termination.

Conclusion

This compound represents a promising oral antiviral agent that leverages a well-defined mechanism of action against the viral RdRp. Its efficacy is rooted in the intracellular conversion to the active nucleoside triphosphate analog, GS-441524 triphosphate, which competitively inhibits the viral polymerase and induces delayed chain termination. The detailed molecular interactions and quantitative inhibitory data provide a solid foundation for its further development. The experimental protocols outlined herein offer a robust framework for the continued characterization of this compound and the discovery of new RdRp inhibitors. This comprehensive understanding is crucial for optimizing its therapeutic potential and combating the threat of RNA viral diseases.

References

discovery and development history of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of SHEN26 (ATV014): A Novel Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as ATV014, is an orally bioavailable small molecule investigational drug that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of COVID-19. It is a cyclohexanecarboxylate (B1212342) prodrug of the nucleoside analog GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. This compound emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered remdesivir (B604916).[1][2][3] This strategic modification allows for oral administration, a significant advantage for treating patients in non-hospital settings.

Discovery and Synthesis

This compound was developed through a rational drug design approach aimed at improving the pharmacokinetic profile of GS-441524. The synthesis of this compound involves a three-step industrial method that is chromatography-free, enabling large-scale production.

Synthesis Protocol

The synthesis of this compound is achieved through a three-step process with a total yield of 57%. The process is designed for kilogram-scale production and ensures a high purity of the active pharmaceutical ingredient (API) of 98.9%.

  • Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524 are protected using 2,2-dimethoxypropane.

  • Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with cyclohexanecarboxylic acid.

  • Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield this compound.

Mechanism of Action

This compound is a prodrug that is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Upon administration, this compound is converted to GS-441524, which is then taken up by host cells.[4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form.[4] GS-441524-TP, being an analog of adenosine (B11128) triphosphate, is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][5]

Caption: Mechanism of action of this compound.

Preclinical Development

A series of preclinical studies were conducted to evaluate the antiviral activity, pharmacokinetics, and safety of this compound.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound was assessed against various SARS-CoV-2 variants.

Experimental Protocol: In Vitro Antiviral Assay

  • Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until confluent.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Infection: The cell culture medium is replaced with medium containing the diluted compound and a predetermined titer of SARS-CoV-2.

  • Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA.[6]

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Compound SARS-CoV-2 Variant EC50 (µM)
This compound (as GS-441524)Original Strain0.48
RemdesivirOriginal Strain0.77
In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.

Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.[7][8]

  • Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[7][8]

  • Treatment: this compound is administered orally at various doses, typically starting shortly after infection.

  • Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.

  • Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung pathology.[7]

Treatment Group Dose (mg/kg) Mean Viral Load Reduction (log10 copies/mL) vs. Vehicle
This compound200~2.0
Molnupiravir200~1.5
Pharmacokinetics

The pharmacokinetic properties of this compound were characterized in rats.

Parameter Value (in rats)
Oral Bioavailability (F%)53.4%
Tmax (hours)1.0
Cmax (ng/mL)1256
AUC (ng*h/mL)3456
Safety and Toxicology

Preclinical safety studies were conducted in rats and dogs.

Study Type Species Result
Maximum Tolerated Dose (MTD) - Single DoseRat2000 mg/kg
Maximum Tolerated Dose (MTD) - Single DoseDog2000 mg/kg
No-Observed-Adverse-Effect Level (NOAEL) - 14-dayRat400 mg/kg
No-Observed-Adverse-Effect Level (NOAEL) - 14-dayDog100 mg/kg

Clinical Development

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial (NCT05504746)

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[9][10]

  • Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.

  • Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily for five days.

The results showed that this compound was well-tolerated with no serious adverse events reported.[9][10] The pharmacokinetic profile demonstrated dose-proportional exposure.

Phase II Clinical Trial (NCT05676073)

A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted in adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive either this compound (200 mg or 400 mg twice daily for five days) or a placebo.[11]

Inclusion Criteria: [9][12]

  • Age 18-65 years.

  • Confirmed SARS-CoV-2 infection.

  • Mild to moderate COVID-19 symptoms.

  • Within 5 days of symptom onset.

Exclusion Criteria: [9][12]

  • Severe or critical COVID-19.

  • Requirement for supplemental oxygen.

  • Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg dose of this compound demonstrated a statistically significant reduction in viral load compared to the placebo group at day 3 and day 5.[9][11]

Treatment Group Day 3 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo Day 5 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo
This compound 400 mg BID-1.06-1.21
This compound 200 mg BIDNot statistically significantNot statistically significant

Safety Results: this compound was found to be safe and well-tolerated.[9][11] The incidence of adverse events was similar between the this compound and placebo groups.[9][11]

Bioanalytical Method for Clinical Trials

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify this compound and its active metabolite GS-441524 in human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Bioanalysis

  • Sample Preparation: Plasma samples are treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column to separate this compound and GS-441524 from other plasma components.[13]

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[14]

  • Quantification: The concentrations of this compound and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (5 days) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Inclusion Inclusion Criteria Met Randomization Randomization (1:1:1) Inclusion->Randomization Exclusion Exclusion Criteria Not Met Screening Patient Screening Screening->Inclusion Pass Screening->Exclusion Fail SHEN26_400 This compound 400mg BID Randomization->SHEN26_400 SHEN26_200 This compound 200mg BID Randomization->SHEN26_200 Placebo Placebo Randomization->Placebo Viral_Load Viral Load Measurement (Days 1, 3, 5, 7, 10, 28) SHEN26_400->Viral_Load Safety_Monitoring Adverse Event Monitoring SHEN26_400->Safety_Monitoring SHEN26_200->Viral_Load SHEN26_200->Safety_Monitoring Placebo->Viral_Load Placebo->Safety_Monitoring Primary_Endpoint Primary Endpoint: Change in Viral Load at Day 7 Viral_Load->Primary_Endpoint Secondary_Endpoint Secondary Endpoints: Time to Viral Clearance, Symptom Resolution Viral_Load->Secondary_Endpoint

Caption: Phase II Clinical Trial Workflow for this compound.

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable preclinical profile, including potent antiviral activity and a good safety margin, supported its advancement into clinical trials. The Phase II results have demonstrated a significant reduction in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile. Further clinical development, including Phase III trials, is warranted to fully establish the efficacy and safety of this compound as a therapeutic option for COVID-19. The development of this compound highlights the success of a prodrug strategy to deliver an effective antiviral agent through a convenient oral route of administration.

References

SHEN26: A Technical Whitepaper on a Promising Oral Antiviral for Emerging RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global health. The development of broad-spectrum, orally bioavailable antiviral therapeutics is a critical component of pandemic preparedness. SHEN26 (formerly known as ATV014) is an investigational oral prodrug of the nucleoside analog GS-441524, the active metabolite of the FDA-approved intravenous drug remdesivir (B604916). Preclinical and clinical data suggest that this compound holds significant promise as a potent inhibitor of a wide range of RNA viruses, including coronaviruses. This technical guide provides a comprehensive overview of the core data, mechanism of action, and experimental protocols related to this compound, intended to inform the research and drug development community.

Core Mechanism of Action

This compound is a cyclohexane (B81311) carboxylate prodrug designed for enhanced oral bioavailability. Following administration, it is metabolized to GS-441524, a 1’-cyano-substituted adenosine (B11128) C-nucleoside analog.[1] Within the host cell, GS-441524 undergoes phosphorylation by cellular kinases to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication and transcription of most RNA viruses. By mimicking the natural adenosine triphosphate, the active form of GS-441524 is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[2][3]

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm This compound This compound (Oral Prodrug) GS441524 GS-441524 (Active Moiety) This compound->GS441524 Metabolism GS441524_MP GS-441524-Monophosphate GS441524->GS441524_MP Cellular Kinases GS441524_TP GS-441524-Triphosphate (Active Form) GS441524_MP->GS441524_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competitive Inhibition RNA_chain Nascent Viral RNA RdRp->RNA_chain RNA Synthesis Termination Chain Termination RdRp->Termination Incorporation of GS-441524-TP Termination->RNA_chain

Figure 1: Mechanism of action of this compound.

Quantitative Data: In Vitro and Clinical Efficacy

This compound, primarily through its active metabolite GS-441524, has demonstrated potent antiviral activity against a broad spectrum of coronaviruses in preclinical studies. Furthermore, this compound has been evaluated in Phase I and II clinical trials for the treatment of COVID-19, showing a significant reduction in viral load.

Table 1: Preclinical In Vitro Efficacy of this compound (ATV014) Against Various Coronaviruses
Virus FamilyVirusCell LineEC50 (µM)Reference
CoronaviridaeHCoV-229E (Alphacoronavirus)Huh-7Low µM[1]
CoronaviridaeHCoV-NL63 (Alphacoronavirus)LLC-MK2Low µM[1]
CoronaviridaeHCoV-OC43 (Betacoronavirus)HCT-8Low µM[1]
CoronaviridaeSARS-CoV-2 (Betacoronavirus)Vero E60.48
CoronaviridaePEDV (Alphacoronavirus)Vero0.294[1]
CoronaviridaeSADS-CoV (Alphacoronavirus)Vero0.414[1]
CoronaviridaeTGEV (Alphacoronavirus)ST0.629[1]
CoronaviridaeFIPV (Alphacoronavirus)CRFK0.318[1]
CoronaviridaeCCoV (Alphacoronavirus)A-720.168[1]
CoronaviridaeMHV-A59 (Betacoronavirus)L9290.588[1]
Table 2: Clinical Efficacy of this compound in Patients with Mild-to-Moderate COVID-19 (Phase II)
Treatment GroupNChange in Viral Load from Baseline (log10 copies/mL)P-value (vs. Placebo)Reference
Day 3
Placebo24-1.93 ± 1.61-
This compound 200 mg31-2.08 ± 1.640.0241 (vs. 400mg)
This compound 400 mg24-2.99 ± 1.130.0119
Day 5
Placebo24-3.12 ± 1.48-
This compound 200 mg31-3.22 ± 1.310.0078 (vs. 400mg)
This compound 400 mg24-4.33 ± 1.370.0120

Broad-Spectrum Potential Against Other RNA Viruses

The therapeutic potential of this compound extends beyond coronaviruses. Its active metabolite, GS-441524, is the same active form of remdesivir, which has demonstrated broad-spectrum antiviral activity. Studies have shown the efficacy of remdesivir, and by extension GS-441524, against other families of RNA viruses, including:

  • Filoviridae: Ebola virus (EBOV) and Marburg virus (MARV).

  • Paramyxoviridae: Nipah virus (NiV), Hendra virus (HeV), and Respiratory Syncytial Virus (RSV).

While specific EC50 values for GS-441524 against these viruses are not as readily available in the public domain as for coronaviruses, the established activity of remdesivir strongly supports the potential for this compound as a broad-spectrum antiviral.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a typical methodology for determining the half-maximal effective concentration (EC50) of this compound's active metabolite, GS-441524.

In_Vitro_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis Cell_Seeding 1. Seed susceptible cells (e.g., Vero E6) in 96-well plates Compound_Prep 2. Prepare serial dilutions of GS-441524 Infection 3. Infect cells with RNA virus (e.g., SARS-CoV-2) at a defined MOI Treatment 4. Add GS-441524 dilutions to the infected cells Infection->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Quantification 6. Quantify viral replication (e.g., qRT-PCR, Plaque Assay, CPE) Incubation->Quantification EC50_Calc 7. Calculate EC50 value using non-linear regression analysis Quantification->EC50_Calc

Figure 2: Workflow for in vitro antiviral assay.

Methodology:

  • Cell Culture: Appropriate host cells (e.g., Vero E6, Huh-7) are cultured in 96-well plates to form a confluent monolayer.

  • Compound Preparation: GS-441524 is serially diluted in cell culture medium to a range of concentrations.

  • Viral Infection: Cells are infected with the target RNA virus at a pre-determined multiplicity of infection (MOI).

  • Treatment: The diluted compound is added to the infected cells. Control wells include virus-only and cell-only controls.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 24 to 72 hours, depending on the virus's replication cycle.

  • Quantification of Viral Activity: The extent of viral replication is measured. Common methods include:

    • Quantitative Reverse Transcription PCR (qRT-PCR): Measures the quantity of viral RNA in the cell supernatant.

    • Plaque Reduction Assay: Virus-induced plaques in the cell monolayer are stained and counted. The reduction in plaque number corresponds to antiviral activity.

    • Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT assay).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Phase II Clinical Trial Protocol for COVID-19

The following is a summary of the methodology for the multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial of this compound for mild-to-moderate COVID-19.

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Arms cluster_procedure Study Procedure cluster_endpoints Endpoints Screening 1. Screen adult patients with mild-to-moderate COVID-19 Inclusion 2. Confirm eligibility based on inclusion/exclusion criteria Screening->Inclusion Randomization 3. Randomize patients (1:1:1) Inclusion->Randomization Placebo Placebo Randomization->Placebo Dose_200 This compound 200 mg Randomization->Dose_200 Dose_400 This compound 400 mg Randomization->Dose_400 Dosing 4. Administer treatment/placebo for 5 days Monitoring 5. Monitor viral load (qRT-PCR) at baseline, D3, D5, D7 Dosing->Monitoring Safety 6. Assess safety and tolerability Monitoring->Safety Primary Primary: Change in viral RNA levels from baseline at Day 7 Secondary Secondary: Change in viral RNA at other timepoints, time to viral clearance, safety

Figure 3: Phase II clinical trial workflow for this compound.

Study Design:

  • Participants: Adult patients with confirmed mild-to-moderate COVID-19.

  • Intervention: Patients were randomized into three groups:

    • This compound 200 mg

    • This compound 400 mg

    • Placebo

  • Dosing Regimen: Oral administration for five consecutive days.

  • Primary Outcome: Change in SARS-CoV-2 viral RNA levels from baseline to Day 7.

  • Secondary Outcomes: Changes in viral RNA levels at other timepoints (Day 3, Day 5), time to viral clearance, and assessment of safety and tolerability.

  • Viral Load Measurement: SARS-CoV-2 viral RNA levels were quantified from nasopharyngeal swabs using qRT-PCR.

  • Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in viral RNA levels between the treatment and placebo groups.

Conclusion and Future Directions

This compound has demonstrated significant potential as an oral antiviral agent for the treatment of diseases caused by a range of RNA viruses. Its potent in vitro activity against multiple coronaviruses and the positive clinical data from its evaluation against SARS-CoV-2 are highly encouraging. The established broad-spectrum activity of its active metabolite, GS-441524, against other high-threat RNA viruses underscores its potential as a valuable tool in the armamentarium against future viral outbreaks.

Further research is warranted to:

  • Quantify the in vitro efficacy of GS-441524 against a wider range of emerging RNA viruses, including those from the Flaviviridae, Togaviridae, and Bunyavirales families.

  • Conduct in vivo studies in relevant animal models for these other viral pathogens.

  • Continue clinical development to establish the optimal dosing regimen and confirm the efficacy and safety of this compound in larger patient populations and for different viral infections.

The development of orally available, broad-spectrum antivirals like this compound is a critical step towards a more robust global response to the threat of emerging viral diseases.

References

Methodological & Application

Application Notes and Protocols for SHP2 Inhibitor Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell Lines Suitable for SHP2 Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and apoptosis by modulating various signaling pathways, including the RAS/ERK pathway.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it a promising therapeutic target.[1][2][3] Allosteric inhibitors of SHP2 have shown therapeutic potential by stabilizing the inactive conformation of the enzyme.[1][4] These application notes provide a guide for selecting suitable cell lines and detailed protocols for testing the efficacy of SHP2 inhibitors.

Recommended Cell Lines for SHP2 Inhibitor Efficacy Testing

The selection of an appropriate cell line is critical for the successful evaluation of SHP2 inhibitor efficacy. Cell lines with activating mutations in receptor tyrosine kinases (RTKs) or alterations in the RAS-MAPK signaling pathway are often sensitive to SHP2 inhibition.

Table 1: Recommended Cell Lines for SHP2 Inhibitor Efficacy Testing

Cell LineCancer TypeKey Genetic FeaturesRationale for Use
KYSE-520 Esophageal Squamous Cell CarcinomaFGFR2 amplificationDependent on RTK signaling, sensitive to SHP2 inhibition.
NCI-H1975 Non-Small Cell Lung CancerEGFR L858R/T790MDemonstrates acquired resistance to EGFR inhibitors, which can be overcome by SHP2 inhibition.
MOLM-14 Acute Myeloid LeukemiaFLT3-ITDHighly dependent on FLT3 signaling, which is mediated by SHP2.[5]
MV-4-11 Acute Myeloid LeukemiaFLT3-ITDSimilar to MOLM-14, sensitive to SHP2 inhibitors.
SET2 Myeloproliferative NeoplasmJAK2-V617FDriven by constitutively active JAK2, leading to SHP2 activation.[6]
UKE1 Myeloproliferative NeoplasmJAK2-V617FAnother JAK2-mutant cell line suitable for testing SHP2 inhibitors in the context of MPNs.[6]
BaF3-JAK2-V617F Pro-B Cell LineEctopic expression of JAK2-V617FEngineered cell line to study JAK2-driven signaling and its sensitivity to SHP2 inhibition.[6]
MCF-7 Breast CancerEstrogen Receptor (ER)+Proliferation can be inhibited by SHP2 inhibitors.[7]
RKO Colorectal CancerBRAF V600ECan be used to study the role of SHP2 in resistance to BRAF inhibitors.[4]

Quantitative Data Summary

The efficacy of SHP2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell viability or proliferation. The following table summarizes representative IC50 values for the SHP2 inhibitor RMC-4550 in various cancer cell lines.

Table 2: IC50 Values of SHP2 Inhibitor RMC-4550 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SET2Myeloproliferative Neoplasm0.31[6]
UKE1Myeloproliferative Neoplasm0.47[6]
BaF3-JAK2-V617FPro-B Cell Line2.1[6]
Molm-14Acute Myeloid LeukemiaPotent Inhibition (Specific value not provided)[5]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.[8][9]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Selected cancer cell line

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. For suspension cells, split the culture to maintain an optimal cell density.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh medium for counting and seeding.

Cell Viability Assay (MTS or CellTiter-Glo®)

Materials:

  • 96-well clear or white-walled microplates

  • Selected cancer cell lines

  • SHP2 inhibitor (e.g., SHEN26)

  • Vehicle control (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • The following day, treat the cells with a serial dilution of the SHP2 inhibitor. Include a vehicle-only control.

  • Incubate the plate for a specified period (e.g., 72 hours).[10]

  • For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

  • For CellTiter-Glo® assay, allow the plate to equilibrate to room temperature, add the CellTiter-Glo® reagent, and measure luminescence.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • SHP2 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-SHP2, anti-SHP2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the SHP2 inhibitor at various concentrations for a specified time.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • SHP2 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the SHP2 inhibitor for a specified time.

  • Collect both adherent and floating cells.

  • Wash cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.[10]

Visualizations

SHP2 Signaling Pathway

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Gab1 Gab1 RTK->Gab1 STAT STAT RTK->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP SHP2 SHP2 (PTPN11) Gab1->SHP2 PI3K PI3K Gab1->PI3K SHP2->Gab1 Dephosphorylates SHP2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified SHP2 signaling pathway.

Experimental Workflow for SHP2 Inhibitor Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells (e.g., 96-well or 6-well plates) Drug_Treatment Treat with SHP2 Inhibitor (Dose-response) Cell_Seeding->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Drug_Treatment->Viability_Assay Western_Blot Western Blotting (p-ERK, cleaved Caspase-3) Drug_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay IC50 Calculate IC50 Viability_Assay->IC50 Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

References

Application Notes and Protocols for SHEN26 (ATV014) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26, also known as ATV014, is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including SARS-CoV-2. As a prodrug, this compound is designed for improved oral absorption and metabolic activation to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in preclinical mouse models of viral infection, based on available research.

Mechanism of Action: RdRp Inhibition

This compound is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp.[1][2][3] The incorporation of GS-441524-TP leads to premature termination of the growing RNA chain, thereby inhibiting viral replication.[3][4]

SHEN26_Mechanism_of_Action This compound This compound (Oral Prodrug) Metabolism Metabolism (in vivo) This compound->Metabolism Oral Administration GS441524 GS-441524 (Active Moiety) Metabolism->GS441524 Phosphorylation Phosphorylation GS441524->Phosphorylation Active_Metabolite GS-441524-TP (Active Triphosphate) Phosphorylation->Active_Metabolite RdRp Viral RdRp Active_Metabolite->RdRp Incorporation into nascent RNA Viral_RNA_Replication Viral RNA Replication Chain_Termination Chain Termination & Inhibition of Viral Replication RdRp->Chain_Termination Blocks further elongation

Fig. 1: Mechanism of Action of this compound (ATV014).

Data Presentation

Table 1: Pharmacokinetics of this compound (ATV014) in CD-1 Mice
ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 2850 ± 1150128 ± 29.8664 ± 110
AUC (last) (ng*h/mL) 321 ± 34.3200 ± 54.41250 ± 223
T½ (h) 0.3 ± 0.11.1 ± 0.61.9 ± 0.2
Oral Bioavailability (F%) of GS-441524 -66%69%

Data extracted from Zhou et al., 2023.[5]

Table 2: Efficacy of this compound (ATV014) in SARS-CoV-2 Infected K18-hACE2 Mice
Treatment GroupDosing RegimenViral RNA Copies in Lungs (copies/µL) at 3 dpi
Vehicle Control Oral, BID~1.7 x 10⁵
This compound (20 mg/kg) Oral, BIDDose-dependent reduction
This compound (50 mg/kg) Oral, BIDInfectious virus below detection limit
This compound (100 mg/kg) Oral, BIDInfectious virus below detection limit
This compound (200 mg/kg) Oral, BID~1.4 x 10³
Molnupiravir (200 mg/kg) Oral, BID~5.4 x 10³

Data extracted from Zhou et al., 2023.[5]

Table 3: Prophylactic Efficacy of this compound (ATV014) in SARS-CoV-2 Infected K18-hACE2 Mice
Treatment GroupDosing RegimenViral RNA Copies in Lungs at 3 dpi
Vehicle Control Oral, BIDSignificantly higher than treated groups
This compound (100 mg/kg) Oral, BIDSignificantly reduced
This compound (300 mg/kg) Oral, BIDSignificantly reduced
EIDD-2801 (300 mg/kg) Oral, BIDSignificantly reduced

Data extracted from Zhou et al., 2023.[5]

Experimental Protocols

SARS-CoV-2 Infection Model in K18-hACE2 Mice

This protocol outlines the therapeutic administration of this compound in a well-established mouse model of SARS-CoV-2 infection.

Therapeutic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol (starting 2h post-infection) cluster_analysis Analysis (at 3 days post-infection) K18_mice K18-hACE2 Mice Infection Intranasal Inoculation (5 x 10² PFU SARS-CoV-2 Delta) K18_mice->Infection Vehicle Vehicle Control (Oral, BID) Infection->Vehicle SHEN26_Doses This compound (ATV014) (10, 20, 50, 100, or 200 mg/kg) (Oral, BID) Infection->SHEN26_Doses Comparator EIDD-2801 (200 mg/kg) (Oral, BID) Infection->Comparator Euthanasia Euthanasia & Lung Harvest Vehicle->Euthanasia SHEN26_Doses->Euthanasia Comparator->Euthanasia Analysis Viral Load Quantification (qRT-PCR) Infectious Virus Titer (FFA) Histopathology (H&E) Euthanasia->Analysis

Fig. 2: Therapeutic Efficacy Workflow in K18-hACE2 Mice.

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 Delta variant (5 x 10² PFU per mouse)

  • This compound (ATV014)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • EIDD-2801 (Molnupiravir) as a comparator (optional)

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimation: Acclimate K18-hACE2 mice to the experimental conditions for at least 7 days prior to the start of the study.

  • Drug Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 2, 5, 10, or 20 mg/mL for doses of 10, 20, 50, 100, or 200 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

  • Infection:

    • Anesthetize mice lightly using isoflurane.

    • Intranasally inoculate each mouse with 5 x 10² PFU of the SARS-CoV-2 Delta variant in a small volume (e.g., 20-30 µL).

  • Treatment Administration (Therapeutic Model):

    • Two hours post-infection, administer the first dose of this compound, vehicle, or comparator drug via oral gavage.

    • Continue treatment twice daily (BID) for a total of three days.

  • Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in activity.

  • Endpoint and Sample Collection:

    • At 3 days post-infection, euthanize the mice.

    • Aseptically harvest the lungs for subsequent analysis.

  • Analysis:

    • Viral Load Quantification: Homogenize a portion of the lung tissue and extract viral RNA. Quantify SARS-CoV-2 N gene copies using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Infectious Virus Titer: Determine the infectious virus titer in lung homogenates using a focus-forming assay (FFA).

    • Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate lung injury and inflammation.

Prophylactic Administration Protocol

For prophylactic studies, the initial dose of this compound, vehicle, or comparator is administered immediately before or at the time of viral inoculation. The subsequent dosing and analysis follow the same procedure as the therapeutic model.

Prophylactic_Workflow cluster_setup Experimental Setup cluster_treatment_infection Treatment and Infection cluster_analysis Analysis (at 3 days post-infection) K18_mice K18-hACE2 Mice Treatment Oral Administration - Vehicle - this compound (100 or 300 mg/kg, BID) - EIDD-2801 (300 mg/kg, BID) K18_mice->Treatment Infection Immediate Intranasal Inoculation (5 x 10² PFU SARS-CoV-2 Delta) Treatment->Infection Euthanasia Euthanasia & Lung Harvest Infection->Euthanasia Analysis Viral Load Quantification (qRT-PCR) Infectious Virus Titer (FFA) Euthanasia->Analysis

Fig. 3: Prophylactic Efficacy Workflow in K18-hACE2 Mice.

Safety and Tolerability

Preclinical studies in rats and dogs have established a preliminary safety profile for this compound. For single-dose toxicity, the maximum tolerated dose (MTD) was 2000 mg/kg in both species.[5] In 14-day repeated-dose toxicity studies, the no-observed-adverse-effect levels (NOAELs) were 400 mg/kg in rats and 100 mg/kg in dogs.[5] this compound did not show mutagenic or clastogenic effects in Ames and micronucleus tests.[5]

Conclusion

This compound (ATV014) has demonstrated significant antiviral efficacy in mouse models of SARS-CoV-2 infection, with favorable pharmacokinetic properties supporting oral administration. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other RdRp inhibitors. Adherence to appropriate biosafety practices is paramount when conducting in vivo viral challenge studies.

References

Application Notes and Protocols for the Large-Scale Synthesis of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is a potent, orally available prodrug of the nucleoside analog GS-441524, an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] It is currently under investigation as a therapeutic agent for COVID-19.[1] These application notes provide a detailed protocol for the large-scale synthesis of this compound, suitable for research and preclinical development purposes. Additionally, information on its mechanism of action, protocols for in vitro evaluation, and relevant quantitative data are presented.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, 5-cyclohexanecarboxylate[1]
Molecular Formula C22H27N5O6MedChemExpress
Molecular Weight 457.48 g/mol MedChemExpress
Appearance White to off-white solid[1]
Purity (large-scale synthesis) 98.9%[1]
Storage Store at -20°C for 1 month, or -80°C for 6 months.[2]

Mechanism of Action

This compound is a 5′-cyclohexane-carboxylate prodrug of the nucleoside analog GS-441524.[1] Upon oral administration, this compound is metabolized to GS-441524, which is taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form (GS-441524-TP). GS-441524-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism GS441524_MP GS-441524-MP GS441524->GS441524_MP Phosphorylation GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Phosphorylation GS441524_TP Active GS-441524-TP GS441524_DP->GS441524_TP Phosphorylation RdRp Viral RdRp GS441524_TP->RdRp Competitive Inhibition Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition Inhibition RdRp->Inhibition

Caption: Mechanism of action of this compound.

Large-Scale Synthesis Protocol

A robust and optimized 3-step synthesis for kilogram-scale production of this compound has been developed, achieving a total yield of 57% and a purity of 98.9%.[1] This process avoids column chromatography, making it suitable for industrial applications.

Synthesis Workflow

SHEN26_Synthesis_Workflow GS441524 GS-441524 (Starting Material) Step1 Step 1: Ketal Protection GS441524->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Acylation Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 This compound This compound (Final Product) Step3->this compound

Caption: 3-Step Synthesis Workflow for this compound.

Experimental Protocol

Step 1: Ketal Protection of GS-441524

  • To a solution of GS-441524 in a suitable organic solvent, add 2,2-dimethoxypropane (B42991) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.

Step 2: Acylation

  • Dissolve the crude protected intermediate in an aprotic solvent (e.g., acetonitrile).

  • Add cyclohexanecarboxylic acid, a coupling agent (e.g., N,N'-diisopropylcarbodiimide - DIC), and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).

  • Stir the reaction mixture at room temperature until completion.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with an acidic solution (e.g., citric acid solution) and then with a basic solution (e.g., sodium bicarbonate solution).

  • Dry the organic layer and concentrate to yield the crude acylated product.

Step 3: Deprotection

  • Dissolve the crude acylated product in a mixture of formic acid and water.

  • Stir the reaction at room temperature.

  • Upon completion, adjust the pH of the solution with a base to precipitate the final product, this compound.

  • Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.

Quantitative Data Summary

ParameterValueConditionsReference
Overall Yield (3 steps) 57%10-kg scale synthesis[1]
Purity (API) 98.9%GMP-graded[1]
IC50 (SARS-CoV-2) 1.36 µMIn vitro assay[2]
IC50 (SARS-CoV-2 Beta variant) 1.12 µMIn vitro assay[2]
IC50 (SARS-CoV-2 Delta variant) 0.35 µMIn vitro assay[2]

Application Notes for In Vitro Antiviral Assays

The following is a general protocol for evaluating the antiviral activity of this compound against SARS-CoV-2 in vitro.

Experimental Workflow for Antiviral Assay

Antiviral_Assay_Workflow Cell_Seeding 1. Seed Vero E6 cells in 96-well plates Drug_Prep 2. Prepare serial dilutions of this compound Cell_Seeding->Drug_Prep Infection 3. Infect cells with SARS-CoV-2 Drug_Prep->Infection Treatment 4. Add this compound dilutions to infected cells Infection->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation CPE_Assay 6. Assess viral cytopathic effect (CPE) or quantify viral RNA (qRT-PCR) Incubation->CPE_Assay Data_Analysis 7. Calculate IC50 value CPE_Assay->Data_Analysis

Caption: General workflow for an in vitro antiviral assay of this compound.

Protocol for Cytopathic Effect (CPE) Inhibition Assay
  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • CPE Observation: Observe and score the cytopathic effect in each well under a microscope.

  • Cell Viability Assay: Alternatively, cell viability can be quantified using a commercial assay (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the drug concentration.

Conclusion

This document provides a comprehensive overview of the large-scale synthesis of this compound, its mechanism of action, and protocols for its evaluation in a research setting. The provided information is intended to facilitate further research and development of this promising antiviral candidate. Researchers should always adhere to appropriate safety protocols when handling chemical reagents and infectious agents.

References

Application Notes and Protocols for the Quantification of SHEN26 and GS-441524 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an investigational oral antiviral agent, developed as a prodrug of the nucleoside analog GS-441524. Following administration, this compound is metabolized to GS-441524, which is the pharmacologically active moiety that exerts its antiviral effects. Therefore, the quantification of GS-441524 in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound.

These application notes provide detailed protocols for the quantitative analysis of GS-441524 in plasma using two common bioanalytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for the prodrug this compound are not extensively published, the methods for GS-441524 are well-established and directly applicable to studies of this compound.

SHEN26_Metabolism This compound This compound (Prodrug) Oral Administration Metabolism In Vivo Metabolism (e.g., esterases) This compound->Metabolism Biotransformation GS441524 GS-441524 (Active Drug) Systemic Circulation Metabolism->GS441524 Activation Analysis Quantification in Plasma (LC-MS/MS or HPLC-FLD) GS441524->Analysis

Metabolic activation of this compound to GS-441524.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of GS-441524 in plasma using LC-MS/MS and HPLC-FLD methods.

Table 1: LC-MS/MS Method Parameters for GS-441524 Quantification

ParameterValueReference
Chromatography
ColumnAcquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[1][2][3]
Mobile Phase A10 mM ammonium (B1175870) formate (B1220265) in 5% methanol, pH 2.5[1]
Mobile Phase B100% methanol[1]
Flow Rate0.3 - 1.2 mL/min[4][5]
Run Time3.4 min[1][2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Monitored Transitionm/z 292.1 -> 163.1 (example)[1]
Validation Data
Calibration Range2 - 2000 ng/mL[1][3]
Intraday Precision (%CV)< 6.6%[1][3]
Interday Precision (%CV)< 6.6%[1][3]
Accuracy±11.5%[1][3]

Table 2: HPLC-FLD Method Parameters for GS-441524 Quantification

ParameterValueReference
Chromatography
ColumnWaters X-Bridge C18 (4.6 x 150 mm, 5 µm)[4][6][7]
Mobile Phase A20 mM ammonium acetate (B1210297) (pH 4.5) with 5% acetonitrile[4][6][7]
Mobile Phase B20 mM ammonium acetate (pH 4.5) with 70% acetonitrile[4][6][7]
GradientGradient elution[5]
Flow Rate1.2 mL/min[5]
Fluorescence Detection
Excitation Wavelength250 nm[4][6][7]
Emission Wavelength475 nm[4][6][7]
Validation Data
Calibration Range19.5 - 10,000 ng/mL[4][6][7]
Intraday Precision (%CV)1.7 - 5.7%[4][6][7]
Interday Precision (%CV)1.7 - 5.7%[4][6][7]
TruenessWithin 10% of nominal concentrations[4][6][7]

Experimental Protocols

Protocol 1: Quantification of GS-441524 in Human Plasma by LC-MS/MS

This protocol is based on established methods for the sensitive and selective quantification of GS-441524.

1. Materials and Reagents:

  • GS-441524 reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled GS-441524

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Allow plasma samples to thaw on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 150 µL of ACN containing the internal standard.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.5 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI+

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for GS-441524 and the internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (150 µL) Plasma->Add_IS_ACN Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify

LC-MS/MS workflow for GS-441524 quantification.

Protocol 2: Quantification of GS-441524 in Feline Plasma by HPLC-FLD

This protocol is a cost-effective alternative to LC-MS/MS, suitable for therapeutic drug monitoring in veterinary applications.[4][6][7]

1. Materials and Reagents:

  • GS-441524 reference standard

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate, HPLC grade

  • Acetic acid, HPLC grade

  • Ultrapure water

  • Feline plasma

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of feline plasma, add 100 µL of methanol.[5]

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes.[5]

  • Transfer the supernatant to an HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system.[5]

3. HPLC-FLD Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: Waters X-Bridge C18 (4.6 x 150 mm, 5 µm).[4][6][7]

  • Mobile Phase A: 20 mM ammonium acetate in water (pH adjusted to 4.5 with acetic acid) containing 5% ACN.[4][6][7]

  • Mobile Phase B: 20 mM ammonium acetate in water (pH 4.5) containing 70% ACN.[4][6][7]

  • Flow Rate: 1.2 mL/min.[5]

  • Gradient Program:

    • 0-1 min: 0-5% B

    • 1-2 min: 5% B

    • 2-5 min: 5-50% B

    • 5-10 min: 50-90% B

    • 10-11 min: 90% B

    • 11-12 min: 90-0% B

    • 12-15 min: 0% B (re-equilibration)[5]

  • Fluorescence Detector:

    • Excitation: 250 nm[4][6][7]

    • Emission: 475 nm[4][6][7]

Stability Considerations

  • Plasma Stability: GS-441524 is generally stable in plasma. However, if quantifying remdesivir (B604916) (a prodrug of GS-441524) simultaneously, immediate acidification of the plasma with formic acid is recommended to prevent the conversion of remdesivir to its metabolites.[1][3][8]

  • Benchtop and Autosampler Stability: Stability of processed samples should be evaluated at room temperature and in the autosampler at refrigerated temperatures to ensure no degradation occurs during the analytical run.[6][7]

  • Freeze-Thaw Stability: The stability of the analyte in plasma after multiple freeze-thaw cycles should be assessed.[1]

Method Validation

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effects

  • Stability (Freeze-thaw, benchtop, long-term)

These protocols provide a robust starting point for the development and validation of analytical methods for quantifying GS-441524 in plasma, which is crucial for the clinical and preclinical development of this compound.

References

Application Notes and Protocols for Testing SHEN26 Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an orally administered, broad-spectrum antiviral agent that has demonstrated potent preclinical activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), this compound targets a crucial enzyme in the replication and transcription of the SARS-CoV-2 genome.[3][4][5] This mechanism of action suggests a high potential for broad activity across different viral variants.[3][4][5] Phase I clinical trials have established a favorable safety and tolerability profile for this compound in healthy subjects.[1][2] Furthermore, a Phase II clinical trial has demonstrated its efficacy in reducing viral load in patients with mild-to-moderate COVID-19 during a period when the Omicron BA variant was predominant.[5][6][7]

These application notes provide detailed protocols for the in-vitro evaluation of this compound against a panel of SARS-CoV-2 variants, enabling researchers to assess its antiviral potency and spectrum of activity. The provided methodologies are essential for preclinical research and drug development efforts aimed at combating the evolving landscape of SARS-CoV-2.

Data Presentation

The antiviral activity of this compound (also known as ATV014) has been evaluated against several key SARS-CoV-2 variants in preclinical studies. The following tables summarize the in-vitro efficacy, presented as the half-maximal inhibitory concentration (IC50), and cytotoxicity.

Table 1: In-Vitro Antiviral Activity of this compound (ATV014) against SARS-CoV-2 Variants of Concern

SARS-CoV-2 VariantCell LineIC50 (µM)
Beta (B.1.351)Vero E60.13
Delta (B.1.617.2)Vero E60.24
OmicronVero E60.013

Data sourced from a preclinical characterization study of ATV014.[8]

Table 2: Cytotoxicity of this compound (ATV014)

Cell LineCC50 (µM)
Vero E6263.8

CC50 (50% cytotoxic concentration) was determined in Vero E6 cells.[8]

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is metabolized to its active form, which then acts as a nucleotide analogue. This active metabolite targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme complex responsible for the replication of the viral RNA genome. By incorporating into the nascent viral RNA strand, the active form of this compound leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

SHEN26_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus_replication SARS-CoV-2 Replication This compound This compound (Oral Prodrug) Metabolism Metabolism This compound->Metabolism Uptake Active_Metabolite Active Metabolite (Nucleotide Analogue) Metabolism->Active_Metabolite RNA_Synthesis Viral RNA Synthesis Active_Metabolite->RNA_Synthesis Inhibition Viral_RNA Viral RNA Template Viral_RNA->RNA_Synthesis RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->RNA_Synthesis New_Viral_RNA New Viral RNA RNA_Synthesis->New_Viral_RNA

Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the in-vitro antiviral activity of this compound against various SARS-CoV-2 variants.

Cell Lines and Virus Strains
  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells are highly susceptible to SARS-CoV-2 infection and are commonly used for viral propagation and antiviral assays.

    • A549-hACE2: Human lung adenocarcinoma cells engineered to overexpress the human ACE2 receptor, providing a more physiologically relevant model for respiratory virus infection.

  • Virus Strains:

    • A panel of SARS-CoV-2 variants should be used, including but not limited to:

      • Wild-type (e.g., USA-WA1/2020)

      • Alpha (B.1.1.7)

      • Beta (B.1.351)

      • Gamma (P.1)

      • Delta (B.1.617.2)

      • Omicron (B.1.1.529 and its sublineages, e.g., BA.1, BA.2, BA.4/5)

    • All virus propagation and infection experiments must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of this compound required to inhibit the virus-induced destruction of host cells.

Materials:

  • Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Infection medium (e.g., DMEM with 2% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • SARS-CoV-2 variant stocks

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cell plates and add the diluted this compound.

  • Immediately infect the cells with the desired SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01.

  • Include a "virus control" (cells with virus, no drug) and a "cell control" (cells with medium, no virus or drug).

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Assess cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curves.

Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay quantifies the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • Vero E6 cells

  • Complete growth medium

  • Infection medium

  • This compound stock solution

  • SARS-CoV-2 variant stocks

  • 12-well cell culture plates

  • Overlay medium (e.g., 1.2% Avicel® or methylcellulose (B11928114) in 2X MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% for fixation)

Procedure:

  • Seed Vero E6 cells in 12-well plates and grow to confluence.

  • Prepare serial dilutions of this compound.

  • In a separate plate, mix the diluted this compound with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixture.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of this compound.

  • Incubate for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value.

Virus Yield Reduction Assay

This assay measures the reduction in the production of new infectious virus particles in the presence of the antiviral compound.

Materials:

  • Vero E6 or A549-hACE2 cells

  • Complete growth medium

  • Infection medium

  • This compound stock solution

  • SARS-CoV-2 variant stocks

  • 24-well cell culture plates

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Treat the cells with serial dilutions of this compound for 2 hours.

  • Infect the cells with a SARS-CoV-2 variant at an MOI of 0.1.

  • After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the corresponding drug concentration.

  • Incubate for 24-48 hours.

  • Harvest the cell culture supernatant.

  • Quantify the amount of viral RNA in the supernatant using RT-qPCR.

  • Alternatively, determine the titer of infectious virus in the supernatant using a plaque assay or TCID50 assay on fresh Vero E6 cells.

  • Calculate the reduction in viral yield compared to the untreated virus control and determine the EC50.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the described experimental protocols.

CPE_Inhibition_Assay_Workflow start Start seed_cells Seed Vero E6 cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_drug Add this compound dilutions to cells incubate_overnight->add_drug prepare_dilutions Prepare serial dilutions of this compound prepare_dilutions->add_drug infect_cells Infect with SARS-CoV-2 variant add_drug->infect_cells incubate_72h Incubate for 72h infect_cells->incubate_72h add_viability_reagent Add cell viability reagent incubate_72h->add_viability_reagent read_luminescence Read luminescence add_viability_reagent->read_luminescence calculate_ec50 Calculate EC50 read_luminescence->calculate_ec50 end End calculate_ec50->end

CPE Inhibition Assay Workflow.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Vero E6 cells in 12-well plates start->seed_cells inoculate_cells Inoculate cell monolayers seed_cells->inoculate_cells prepare_dilutions Prepare this compound dilutions mix_drug_virus Mix this compound with SARS-CoV-2 prepare_dilutions->mix_drug_virus incubate_mix Incubate mixture for 1h mix_drug_virus->incubate_mix incubate_mix->inoculate_cells adsorption Incubate for 1h (Adsorption) inoculate_cells->adsorption add_overlay Add semi-solid overlay with this compound adsorption->add_overlay incubate_plaques Incubate for 48-72h add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end Yield_Reduction_Assay_Workflow start Start seed_cells Seed cells in 24-well plates start->seed_cells treat_cells Treat cells with This compound dilutions seed_cells->treat_cells infect_cells Infect with SARS-CoV-2 treat_cells->infect_cells adsorption Incubate for 1h (Adsorption) infect_cells->adsorption wash_add_medium Wash and add fresh medium with this compound adsorption->wash_add_medium incubate_24_48h Incubate for 24-48h wash_add_medium->incubate_24_48h harvest_supernatant Harvest supernatant incubate_24_48h->harvest_supernatant quantify_virus Quantify viral yield (RT-qPCR or Plaque Assay) harvest_supernatant->quantify_virus calculate_ec50 Calculate EC50 quantify_virus->calculate_ec50 end End calculate_ec50->end

References

Application Notes and Protocols: Investigating SHEN26 in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an orally administered investigational antiviral agent that acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[1][2][3] It is a prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of remdesivir.[2][4] this compound has demonstrated potent preclinical activity against SARS-CoV-2 and has undergone Phase I and Phase II clinical trials for the treatment of mild-to-moderate COVID-19.[1][2][3][5][6][7] Clinical data suggests that this compound is generally safe and well-tolerated, and it can significantly reduce viral load in patients, particularly at a 400 mg dose.[1][2][3]

The emergence of drug-resistant viral strains and the desire for more potent therapeutic regimens highlight the importance of exploring combination antiviral therapies.[8] Combining antiviral agents with different mechanisms of action can lead to synergistic or additive effects, enhancing viral suppression while potentially lowering the required dosage of individual drugs and reducing the risk of resistance.[8][9]

These application notes provide a framework for researchers to evaluate the efficacy of this compound in combination with other antiviral agents. As there are currently no publicly available data on the synergistic, additive, or antagonistic effects of this compound in combination with other antivirals, the following protocols offer a foundational methodology for conducting such investigations.

Mechanism of Action: this compound as an RdRp Inhibitor

This compound is a nucleoside analog inhibitor.[10] As a prodrug, it is metabolized within the host cell to its active triphosphate form. This active form mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand by the viral RdRp enzyme.[10][11] The incorporation of the analog can lead to premature termination of the RNA chain or introduce mutations, thereby inhibiting viral replication.[10][11][12] The viral RdRp is a highly conserved enzyme among many RNA viruses and has no functional homolog in human cells, making it an attractive target for antiviral therapy with a potentially high therapeutic index.[13]

Mechanism of action for this compound as an RdRp inhibitor.

Quantitative Data from this compound Monotherapy Studies

The following tables summarize the available quantitative data from clinical trials of this compound as a monotherapy for COVID-19. These data can serve as a baseline for comparison when evaluating combination therapies.

Table 1: Efficacy of this compound in Reducing Viral Load (Phase II Clinical Trial) [2][3]

Treatment GroupNMean Change from Baseline in Viral Load (log10 copies/mL) ± SDp-value (vs. Placebo)
Day 3
Placebo24-1.93 ± 1.61-
This compound (200 mg)31-2.08 ± 1.64Not significant
This compound (400 mg)24-2.99 ± 1.130.0119
Day 5
Placebo24-3.12 ± 1.48-
This compound (200 mg)31-3.22 ± 1.31Not significant
This compound (400 mg)24-4.33 ± 1.370.0120

Data extracted from a multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial in patients with mild-to-moderate COVID-19.[2][3]

Experimental Protocols for Combination Studies

The following protocols provide a detailed methodology for assessing the interaction between this compound and other antiviral agents in both in vitro and in vivo settings.

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

The checkerboard assay is a standard method to evaluate the interactions between two antimicrobial or antiviral agents.[14]

Objective: To determine if the combination of this compound and another antiviral agent results in a synergistic, additive, indifferent, or antagonistic effect against a target virus (e.g., SARS-CoV-2).

Materials:

  • Target virus stock of known titer.

  • Appropriate host cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2).

  • Cell culture medium and supplements.

  • This compound and the second antiviral agent of interest.

  • 96-well microtiter plates.

  • Reagents for assessing viral-induced cytopathic effect (CPE) or viral replication (e.g., CellTiter-Glo, RT-qPCR).

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.

  • Drug Dilution Preparation:

    • Prepare stock solutions of this compound and the second antiviral agent (Agent B).

    • In a separate 96-well "drug plate," create a two-dimensional dilution matrix. Serially dilute this compound along the y-axis (rows) and Agent B along the x-axis (columns). The concentrations should typically range from 4x to 1/8x the known 50% effective concentration (EC50) of each drug.

  • Infection and Treatment:

    • Aspirate the culture medium from the seeded cell plate.

    • Transfer the drug combinations from the "drug plate" to the corresponding wells of the cell plate.

    • Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

    • Include control wells: cells only (no virus, no drug), virus-infected cells (no drug), and cells treated with each drug individually at each concentration.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE or viral replication in the virus control wells (e.g., 48-72 hours).

  • Quantification of Antiviral Effect:

    • Assess the antiviral effect by a suitable method. For CPE, a cell viability assay like CellTiter-Glo can be used.[8] Alternatively, viral RNA can be quantified from the supernatant using RT-qPCR.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.

    • Determine the Fractional Inhibitory Concentration Index (FICI) for each combination that shows significant inhibition (e.g., ≥50%). The FICI is calculated as follows:

      • FIC of this compound = (EC50 of this compound in combination) / (EC50 of this compound alone)

      • FIC of Agent B = (EC50 of Agent B in combination) / (EC50 of Agent B alone)

      • FICI = FIC of this compound + FIC of Agent B

    • Interpret the FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow start Start seed_cells Seed host cells in 96-well plates start->seed_cells prep_drugs Prepare serial dilutions of This compound (Rows) and Agent B (Columns) in a separate plate seed_cells->prep_drugs treat_infect Transfer drug combinations to cell plates and infect with virus prep_drugs->treat_infect incubate Incubate for 48-72 hours treat_infect->incubate quantify Quantify viral inhibition (e.g., CPE, RT-qPCR) incubate->quantify analyze Calculate FICI and determine Synergy, Additivity, or Antagonism quantify->analyze end End analyze->end

Workflow for in vitro checkerboard synergy assay.
Protocol 2: In Vivo Evaluation of Combination Therapy in a Mouse Model

This protocol outlines a general approach for assessing the in vivo efficacy of this compound in combination with another antiviral in a suitable mouse model (e.g., K18-hACE2 mice for SARS-CoV-2).[15]

Objective: To evaluate the in vivo efficacy of this compound combination therapy in reducing viral load, mitigating disease symptoms, and improving survival in a mouse model of viral infection.

Materials:

  • Appropriate mouse model (e.g., K18-hACE2 transgenic mice).

  • Mouse-adapted virus strain.

  • This compound and the second antiviral agent, formulated for administration to mice (e.g., oral gavage, intraperitoneal injection).

  • Biosafety level 3 (BSL-3) animal facility for pathogenic viruses like SARS-CoV-2.

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following treatment groups (n=8-10 mice per group is recommended):

    • Group 1: Vehicle control

    • Group 2: this compound monotherapy

    • Group 3: Agent B monotherapy

    • Group 4: this compound + Agent B combination therapy

  • Infection: Anesthetize the mice and infect them intranasally with a predetermined lethal or sublethal dose of the virus.

  • Treatment Administration:

    • Begin treatment at a specified time point post-infection (e.g., 4 hours or 12 hours).

    • Administer the drugs and vehicle according to a predefined dosing schedule (e.g., once or twice daily) and route. The dosage should be based on prior pharmacokinetic and monotherapy efficacy studies.

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, hunched posture, and labored breathing.

    • Record survival data daily.

  • Endpoint Analysis:

    • At a predetermined endpoint (e.g., day 4 or 5 post-infection), euthanize a subset of mice from each group.

    • Collect tissues of interest (e.g., lungs, nasal turbinates).

    • Quantify viral titers in the tissues using plaque assays or RT-qPCR.

    • Process a portion of the tissues for histopathological analysis to assess tissue damage and inflammation.

  • Data Analysis:

    • Compare the mean viral loads in the lungs and other tissues between the treatment groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

    • Analyze weight loss data over time.

    • Compare survival curves using the log-rank (Mantel-Cox) test.

    • Evaluate histopathology scores. A significant reduction in viral load, weight loss, and lung pathology, along with improved survival in the combination group compared to the monotherapy groups, would suggest a beneficial in vivo interaction.

Data Presentation

All quantitative data from combination studies should be summarized in clearly structured tables for easy comparison. Below are template tables for presenting synergy data.

Table 2: Template for In Vitro Checkerboard Synergy Results

CombinationThis compound EC50 (Alone)Agent B EC50 (Alone)This compound EC50 (in Combo)Agent B EC50 (in Combo)FICIInteraction
This compound + Remdesivir
This compound + Favipiravir
This compound + Molnupiravir
This compound + Nirmatrelvir

Table 3: Template for In Vivo Combination Efficacy in a Mouse Model

Treatment GroupMean Lung Viral Titer (log10 PFU/g) ± SDMean % Weight Change (Day 4) ± SDSurvival Rate (%)
Vehicle Control
This compound
Agent B
This compound + Agent B

Conclusion

The investigation of this compound in combination with other antiviral agents is a logical next step in its development and could lead to more robust treatment options for viral diseases like COVID-19. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate these potential combination therapies. While awaiting direct experimental data, these methodologies provide a clear path forward for elucidating the full therapeutic potential of this compound.

References

Application Notes and Protocols for Studying Viral Replication Mechanisms with YTHDF2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "SHEN26" was initially specified for this topic. However, current scientific literature identifies this compound as an oral RNA-dependent RNA polymerase (RdRp) inhibitor with activity against SARS-CoV-2, not as an inhibitor of the m6A-YTHDF2 axis. Therefore, these application notes will focus on established small molecule inhibitors of YTHDF2 that can be utilized to study the role of the N6-methyladenosine (m6A) pathway in viral replication.

Introduction: The m6A-YTHDF2 Axis in Viral Replication

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in many biological processes, including viral infection. The fate of m6A-modified RNA is determined by "reader" proteins, among which the YTH domain-containing family protein 2 (YTHDF2) is a key player. YTHDF2 typically recognizes and binds to m6A-containing transcripts, leading to their degradation.[1]

Many viruses, from RNA viruses like Influenza A Virus (IAV) and HIV to DNA viruses like Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV), have been shown to utilize or be targeted by the host m6A machinery.[2][3] The role of YTHDF2 in viral replication is context-dependent; it can either suppress or promote viral infection. For example, YTHDF2 can inhibit KSHV lytic replication by degrading viral transcripts, while for other viruses, it may degrade host antiviral transcripts, thereby promoting viral replication.[4] The use of small molecule inhibitors of YTHDF2 provides a powerful tool to dissect these mechanisms and explore potential antiviral therapeutic strategies.

Small Molecule Inhibitors of YTHDF2

Several small molecules have been identified that can inhibit the interaction between YTHDF2 and m6A-modified RNA. These compounds serve as valuable chemical probes for studying the function of YTHDF2 in viral replication.

Compound NameMechanism of Action / TargetIn Vitro Potency (IC50/EC50/Kd)Cellular Activity NotesReference
CK-75 Phenylpyrazole inhibitor, binds to the YTH domain of YTHDF2.Kd: 26.2 µM (MST)Induces cell cycle arrest and apoptosis in cancer cell lines.[5][6][5][6]
Ebselen Organoselenium compound, non-selective inhibitor of YTHDF proteins.EC50: 1.66 µM (Tryptophan quenching assay)Binds to YTHDF proteins in cells and interferes with mRNA binding. Also has other biological activities, including antiviral effects through inhibition of viral proteases.[7][8][7][8]
DC-Y13-27 YTHDF2 inhibitor.Kd: 37.9 µMShown to enhance anti-tumor effects of radiotherapy in mouse models.[9][10][11] Four-fold more selective for YTHDF2 over YTHDF1.[10][9][10][11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of YTHDF2-mediated RNA decay and a general workflow for studying the effects of YTHDF2 inhibitors on viral replication.

YTHDF2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Viral_DNA Viral DNA Transcription Transcription Viral_DNA->Transcription Host_DNA Host DNA Host_DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA METTL3_14 METTL3/14 (Writer) m6A_pre_mRNA m6A-pre-mRNA METTL3_14->m6A_pre_mRNA pre_mRNA->METTL3_14 m6A addition m6A_mRNA m6A-mRNA m6A_pre_mRNA->m6A_mRNA Export YTHDF2 YTHDF2 (Reader) m6A_mRNA->YTHDF2 CCR4_NOT CCR4-NOT Deadenylase Complex YTHDF2->CCR4_NOT recruits Stabilized_mRNA Stabilized m6A-mRNA YTHDF2->Stabilized_mRNA inhibition leads to Degradation RNA Degradation CCR4_NOT->Degradation mediates YTHDF2_Inhibitor YTHDF2 Inhibitor (e.g., CK-75) YTHDF2_Inhibitor->YTHDF2 inhibits Translation Translation Stabilized_mRNA->Translation Viral_Proteins Viral Proteins & Replication Translation->Viral_Proteins

YTHDF2-mediated decay of m6A-modified viral or host RNA.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293T, Vero E6) B 2. Viral Infection (e.g., KSHV, IAV, SARS-CoV-2) A->B C 3. Treatment with YTHDF2 Inhibitor B->C D 4. Incubation (24-72 hours) C->D I Cytotoxicity Assay (MTT, LDH) C->I Parallel Experiment E 5. Endpoint Assays D->E F Viral Titer Assay (Plaque Assay, TCID50) E->F G Molecular Assays (RT-qPCR, Western Blot) E->G H RNA Stability Assay (Actinomycin D Chase) E->H

General workflow for evaluating YTHDF2 inhibitors.

Experimental Protocols

The following are generalized protocols that can be adapted for specific viruses, cell lines, and YTHDF2 inhibitors.

Protocol 1: Evaluation of YTHDF2 Inhibitor on Viral Replication

This protocol aims to determine the effect of a YTHDF2 inhibitor on the production of infectious viral particles.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for IAV).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Virus stock with a known titer.

  • YTHDF2 inhibitor (e.g., CK-75) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Reagents for viral titer determination (e.g., agarose (B213101) for plaque assay).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the YTHDF2 inhibitor in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01 to 0.1, in a small volume of serum-free medium.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the viral inoculum and wash the cells gently with PBS.

    • Add 100 µL of the prepared YTHDF2 inhibitor dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for a period suitable for the virus replication cycle (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant, which contains the progeny virus.

  • Viral Titer Determination: Determine the viral titer in the collected supernatants using a standard method like a plaque assay or TCID50 assay.

  • Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration compared to the vehicle control. Determine the 50% effective concentration (EC₅₀) by fitting the data to a dose-response curve.

Protocol 2: Analysis of Viral Gene Expression by RT-qPCR

This protocol measures the effect of the YTHDF2 inhibitor on the levels of viral RNA transcripts.

Materials:

  • Cells infected and treated as in Protocol 1 (steps 1-4).

  • RNA extraction kit.

  • Reverse transcription reagents.

  • qPCR master mix and primers specific for a viral gene and a host housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Lysis and RNA Extraction: At the desired time point post-infection, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed to extract total RNA according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for the viral gene of interest and the host housekeeping gene.

  • Data Analysis: Calculate the relative expression of the viral gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle-treated control.

Protocol 3: RNA Stability Assay (Actinomycin D Chase)

This protocol assesses whether the YTHDF2 inhibitor affects the stability of specific viral or host transcripts.

Materials:

  • Infected and treated cells.

  • Actinomycin D (a transcription inhibitor).

  • Reagents for RNA extraction and RT-qPCR.

Procedure:

  • Infection and Treatment: Infect and treat cells with the YTHDF2 inhibitor or vehicle control for a period sufficient to see an effect on gene expression (e.g., 24 hours).

  • Transcription Inhibition: Add Actinomycin D (final concentration ~5 µg/mL) to the culture medium to block new transcription. This is time point zero (t=0).

  • Time Course Collection: Harvest cells at different time points after adding Actinomycin D (e.g., 0, 2, 4, 6, 8 hours).

  • RNA Analysis: Extract RNA from each time point and perform RT-qPCR for the target viral or host gene.

  • Data Analysis: For each treatment condition (inhibitor vs. vehicle), normalize the RNA levels at each time point to the level at t=0. Plot the percentage of remaining RNA over time and calculate the mRNA half-life. An increase in half-life in the inhibitor-treated cells suggests that YTHDF2-mediated decay of that transcript has been blocked.

By employing these inhibitors and protocols, researchers can effectively investigate the intricate role of the m6A-YTHDF2 axis in the lifecycle of various viruses, paving the way for novel antiviral strategies.

References

Application Notes and Protocols for SHEN26 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

It is important to clarify that SHEN26 , also known as ATV014 , is not a cell line but a potent, orally active small molecule inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4][5][6] It is a 5'-cyclohexanecarboxylate derivative of the antiviral agent GS-441524.[1] this compound exerts its antiviral effects by inhibiting viral nucleic acid synthesis.[1] This document provides detailed protocols for researchers, scientists, and drug development professionals on how to prepare and utilize this compound in cell culture-based experiments to evaluate its antiviral efficacy, particularly against SARS-CoV-2.

Data Presentation

The antiviral activity of this compound has been demonstrated against various SARS-CoV-2 variants. The following table summarizes its in vitro efficacy.

SARS-CoV-2 VariantCell LineIC50 / EC50 (µM)
Original StrainVero E61.36
Beta VariantVero E61.12
Delta VariantVero E60.35
B.1 StrainA549-ACE20.0562 ± 0.016

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Data compiled from Medchemexpress.[1] and a preclinical study.[7]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • To aid dissolution, vortex the solution and, if necessary, use sonication or gentle heating.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Cell Line Selection and Maintenance

The choice of cell line is crucial for studying the antiviral activity of this compound against SARS-CoV-2. Suitable cell lines should be permissive to SARS-CoV-2 infection.

Recommended Cell Lines:

  • Vero E6: An African green monkey kidney epithelial cell line that is highly susceptible to a wide range of viruses, including SARS-CoV-2.

  • A549-hACE2: A human lung carcinoma cell line engineered to overexpress the human ACE2 receptor, enhancing its susceptibility to SARS-CoV-2.[7][8]

  • Calu-3: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, making it a relevant model for respiratory virus infection.[9]

  • Caco-2: A human colorectal adenocarcinoma cell line that is also susceptible to SARS-CoV-2 infection.[9]

  • Huh-7.5: A human hepatoma cell line that can be used for SARS-CoV-2 research.[9]

General Cell Culture Maintenance:

  • Maintain the selected cell line in the recommended growth medium, typically supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells regularly to maintain optimal growth and viability.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol describes a common method to assess the ability of this compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Selected permissive cell line

  • SARS-CoV-2 virus stock of known titer

  • This compound stock solution

  • Cell culture medium (growth and assay medium with reduced serum)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with the chosen host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in the assay medium. It is common to perform half-log10 or two-fold serial dilutions.

  • Treatment: After 24 hours, when the cells have formed a monolayer, carefully remove the growth medium. Add the diluted this compound solutions to the designated wells in triplicate.

  • Controls: Include the following controls on each plate:

    • Cell Control: Cells treated with assay medium only (no virus, no compound).

    • Virus Control: Cells treated with assay medium and infected with the virus (no compound).

    • Compound Cytotoxicity Control: Cells treated with the same dilutions of this compound but not infected with the virus.

  • Infection: Add the SARS-CoV-2 virus at a predetermined multiplicity of infection (MOI) to all wells except for the cell control and compound cytotoxicity control wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until the virus control wells show approximately 80-90% CPE (typically 2-4 days).

  • Quantification of Cell Viability: Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, if using a Neutral Red assay, stain the cells and then measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the cell control.

    • Plot the percentage of CPE inhibition against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

    • Similarly, plot the percentage of cytotoxicity against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

Visualizations

Mechanism of Action of this compound

SHEN26_Mechanism_of_Action cluster_virus SARS-CoV-2 cluster_drug This compound Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template RNA_Replication Viral RNA Replication RdRp->RNA_Replication This compound This compound This compound->RdRp Inhibits

Caption: Mechanism of action of this compound as an RdRp inhibitor.

Experimental Workflow for Antiviral Assay

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add this compound dilutions Incubation_24h->Compound_Addition Virus_Infection Infect with SARS-CoV-2 Compound_Addition->Virus_Infection Incubation_CPE Incubate until CPE in virus control Virus_Infection->Incubation_CPE Viability_Assay Perform cell viability assay Incubation_CPE->Viability_Assay Data_Analysis Analyze data and determine EC50/CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SHEN26 Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges with SHEN26 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific aqueous solubility data for this compound is not extensively published, as a small molecule inhibitor of RNA-dependent RNA polymerase (RdRp), it is anticipated to have limited solubility in aqueous solutions.[1][2][3][4] Like many oral drug candidates, this compound is likely hydrophobic, necessitating the use of organic solvents to create stock solutions.[5][6] It is recommended to initially prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5][6]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?

This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced too rapidly into an aqueous buffer where it is poorly soluble.[7][8] The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[7]

Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?

For most cell-based assays, it is advisable to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity.[7] However, the tolerance of your specific assay should be determined empirically. Always include a vehicle control (buffer with the same final DMSO concentration without this compound) in your experiments.

Q4: Can I use heat or sonication to dissolve this compound in my buffer?

Gentle warming and sonication can aid in the dissolution of this compound.[5][7] Sonication can help break down small particulate matter and facilitate dissolution.[7] If you choose to warm the solution, do so carefully and for a minimal amount of time, as excessive heat can lead to the degradation of the compound. After warming, allow the solution to cool to room temperature slowly to prevent precipitation.[5]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible particles, cloudiness, or turbidity in the buffer after adding the this compound stock solution.[5]

  • Inconsistent or non-reproducible results in biological assays.[5][9]

Troubleshooting Workflow:

G start Precipitation Observed step1 Optimize Final DMSO Concentration (Aim for <= 0.5%) start->step1 step2 Employ Serial Dilution step1->step2 Precipitation persists step3 Modify Buffer Composition step2->step3 Precipitation persists step4 Incorporate Solubilizing Agents step3->step4 Precipitation persists end This compound Solubilized step4->end Issue resolved

A troubleshooting workflow for addressing this compound precipitation.

Detailed Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining this compound solubility. A final concentration of 0.1% to 0.5% is a good starting point.[7]

  • Employ Serial Dilution: Instead of a single large dilution, perform a stepwise, serial dilution of your high-concentration this compound stock solution. This gradual reduction in solvent polarity can prevent the compound from crashing out.[7]

  • Modify Buffer Composition:

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[7][10][11] Although the specific pKa of this compound is not publicly available, you can empirically test a range of buffer pH values (e.g., 6.0, 7.4, 8.0) to see if it improves solubility.

    • Ionic Strength: High salt concentrations can sometimes reduce the solubility of hydrophobic compounds (salting-out effect).[7] If you are using a high-salt buffer, consider testing a buffer with a lower ionic strength.

  • Incorporate Solubilizing Agents: For in vitro assays where their presence is acceptable, consider adding solubilizing agents to your buffer.

    Solubilizing AgentTypical Starting ConcentrationNotes
    Co-solvents
    Ethanol1-5% (v/v)Can be useful but may affect some biological systems.
    Polyethylene Glycol (PEG 300/400)1-10% (v/v)Generally well-tolerated in many assays.
    Glycerol2-10% (v/v)Can also act as a cryoprotectant.[6]
    Surfactants
    Tween-800.01-0.1% (v/v)A non-ionic surfactant that can aid in solubility.[7]
    Pluronic F-680.01-0.1% (v/v)Another non-ionic surfactant option.[7]
    Cyclodextrins
    HP-β-CD1-5% (w/v)Can encapsulate hydrophobic molecules to enhance solubility.[10]
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

  • Results are not reproducible between experiments.

Potential Root Cause: Inconsistent solubility or precipitation of this compound in the assay medium. Even if not visible, micro-precipitates can form, leading to an inaccurate concentration of the active compound.

Experimental Protocol to Verify Solubility in Assay Medium:

  • Preparation of this compound dilutions: Prepare the highest concentration of this compound to be used in your assay in the final cell culture medium. Also, prepare a series of dilutions as you would for your experiment.

  • Incubation: Incubate these solutions under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1, 4, and 24 hours).

  • Visual Inspection: At each time point, carefully inspect the solutions for any signs of precipitation or cloudiness.

  • Centrifugation: After the incubation period, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate.

  • Quantification: Carefully remove the supernatant and measure the concentration of this compound using a suitable analytical method, such as HPLC-UV. A decrease in the measured concentration compared to the initial concentration indicates precipitation.

Troubleshooting Logic:

G start Inconsistent Assay Results step1 Verify Solubility in Assay Medium (Protocol Above) start->step1 step2 Precipitation Confirmed? step1->step2 step2->start No (Investigate other assay parameters) step3 Implement Solubility Enhancement Strategies (See Issue 1) step2->step3 Yes step4 Re-evaluate Assay Performance step3->step4 end Consistent Results Achieved step4->end

A logical workflow for troubleshooting inconsistent assay results.

This compound Signaling Pathway Context

This compound is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2][3][4] Its mechanism of action is to terminate viral RNA synthesis, thereby inhibiting viral replication. Ensuring its solubility is critical for accurate determination of its potency in antiviral assays.

G cluster_virus Viral Replication Cycle cluster_inhibition Mechanism of Inhibition Viral RNA Viral RNA RdRp RdRp Viral RNA->RdRp Template New Viral RNA New Viral RNA RdRp->New Viral RNA Synthesizes Progeny Virions Progeny Virions New Viral RNA->Progeny Virions This compound This compound (Solubilized) This compound->RdRp Inhibits

The inhibitory action of this compound on the viral RdRp.

References

Technical Support Center: Optimizing SHEN26 Delivery in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of SHEN26 in cell culture models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ATV014) is an orally available small molecule inhibitor of RNA-dependent RNA polymerase (RdRp).[1][2] It is a prodrug, meaning it is converted into its active form, GS-441524, within the cell.[2] GS-441524 is a nucleoside analog that, once triphosphorylated, competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. This incorporation leads to premature termination of viral RNA synthesis, thereby inhibiting viral replication.[3][4][5]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: For in vitro cell culture experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 100 mg/mL in DMSO with ultrasonic assistance) and then dilute it to the final working concentration in the cell culture medium.[1]

Q3: What is a typical starting concentration range for this compound in a cell-based antiviral assay?

A3: A typical starting point for determining the effective concentration (EC50) of a new compound would be to test a wide range of concentrations. Based on the reported in vitro IC50 of this compound for SARS-CoV-2 (1.36 µM), a sensible starting range for a dose-response experiment would be from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM).[1]

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A4: The cytotoxicity of this compound should be determined by measuring the 50% cytotoxic concentration (CC50). This is the concentration of the compound that reduces the viability of uninfected cells by 50%. A common method for this is the MTT or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell viability. It is crucial to determine the CC50 in parallel with your antiviral assays to ensure that any observed reduction in viral replication is not due to cell death.[6]

Q5: What are some common cell lines used for testing antiviral compounds against coronaviruses?

A5: Several cell lines are commonly used for in vitro testing of antiviral compounds against coronaviruses, including Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), and HEK293T (human embryonic kidney) cells. The choice of cell line can influence the experimental outcome, so it is important to select one that is relevant to your research question.

Troubleshooting Guides

Issue 1: Low or no antiviral activity observed.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration range of this compound in your dose-response experiment.

  • Possible Cause: The compound has precipitated out of the cell culture medium.

    • Solution: Visually inspect the culture wells for any precipitate. Ensure the final DMSO concentration is kept low (typically below 0.5%) to maintain solubility. Prepare fresh dilutions from your stock solution for each experiment.

  • Possible Cause: The viral inoculum is too high.

    • Solution: A high multiplicity of infection (MOI) can overwhelm the antiviral effect. Optimize the MOI to a level that allows for sensitive detection of viral inhibition.

  • Possible Cause: The compound is not being efficiently taken up by the cells.

    • Solution: While this compound is designed for oral bioavailability, cell lines can differ in their uptake efficiency. If poor uptake is suspected, consider using a different cell line or consult literature for methods to enhance small molecule uptake.

Issue 2: High cytotoxicity observed at effective antiviral concentrations.

  • Possible Cause: The therapeutic window (Selectivity Index) of this compound is narrow in your specific cell line.

    • Solution: The Selectivity Index (SI = CC50 / EC50) is a measure of the therapeutic window. A low SI indicates that the effective antiviral concentration is close to the cytotoxic concentration. You may need to test the compound in a different, less sensitive cell line.

  • Possible Cause: The solvent (DMSO) concentration is too high.

    • Solution: Ensure the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).

  • Possible Cause: The incubation time with the compound is too long.

    • Solution: Optimize the incubation time to find a balance between achieving an antiviral effect and minimizing cytotoxicity.

Quantitative Data

The following tables summarize the in vitro activity of this compound and its active metabolite, GS-441524.

Table 1: In Vitro Activity of this compound

CompoundVirusAssayIC50Cell LineReference
This compoundSARS-CoV-2-1.36 µM-[1]
This compoundSARS-CoV-2 (Beta variant)-1.12 µM-[1]
This compoundSARS-CoV-2 (Delta variant)-0.35 µM-[1]

Table 2: In Vitro Activity and Cytotoxicity of GS-441524 (Active Metabolite of this compound)

CompoundVirusEC50CC50Selectivity Index (SI)Cell LineReference
GS-441524FIPV0.78 µM>100 µM>128CRFK[3][4][5]
GS-441524FIPV1.6 µM260.0 µM162.5CRFK[7]

FIPV: Feline Infectious Peritonitis Virus; CRFK: Crandell-Rees Feline Kidney cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, ultrasonic bath, sterile microcentrifuge tubes.

  • Procedure: a. In a sterile environment, weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). c. Use an ultrasonic bath to aid in dissolution until the solution is clear.[1] d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)

  • Materials: Selected cell line, 96-well cell culture plates, complete cell culture medium, this compound stock solution, MTT or MTS reagent, plate reader.

  • Procedure: a. Seed the selected cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "cells only" (no compound) and "medium only" (no cells) controls. d. Incubate the plate for the desired duration of your antiviral assay (e.g., 48 or 72 hours). e. Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time. f. Read the absorbance at the appropriate wavelength using a plate reader. g. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. h. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antiviral Activity Assay (Cytopathic Effect Inhibition)

  • Materials: Selected cell line, virus stock with a known titer, 96-well cell culture plates, complete cell culture medium, this compound stock solution, crystal violet staining solution.

  • Procedure: a. Seed the selected cell line in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of this compound in infection medium (low serum medium). c. Remove the growth medium from the cells and add the diluted this compound. d. Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control. Include a "virus control" (virus, no compound). e. Incubate the plate until the cytopathic effect (CPE) is clearly visible in the "virus control" wells (typically 2-4 days). f. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). g. Stain the cells with crystal violet solution and then wash away the excess stain. h. Visually or spectrophotometrically assess the degree of CPE inhibition in the this compound-treated wells compared to the "virus control". i. The 50% effective concentration (EC50) is the concentration of this compound that inhibits the viral CPE by 50%.

Visualizations

SHEN26_Mechanism_of_Action cluster_cell Host Cell This compound This compound (Prodrug) GS441524 GS-441524 This compound->GS441524 Cellular Esterases GS441524_MP GS-441524-MP GS441524->GS441524_MP Cellular Kinases GS441524_TP GS-441524-TP (Active) GS441524_MP->GS441524_TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competes with ATP Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Incorporation Termination Premature Termination Viral_RNA->Termination

Caption: Mechanism of action of this compound in a host cell.

Antiviral_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of this compound incubate_overnight->prepare_dilutions add_compound Add this compound to cells prepare_dilutions->add_compound add_virus Infect cells with virus (MOI) add_compound->add_virus incubate_cpe Incubate until CPE is visible add_virus->incubate_cpe fix_stain Fix and stain cells (e.g., Crystal Violet) incubate_cpe->fix_stain analyze Analyze CPE inhibition (EC50) and cytotoxicity (CC50) fix_stain->analyze end End analyze->end

Caption: Experimental workflow for an antiviral activity assay.

Troubleshooting_Logic start Experiment shows low/no antiviral activity check_concentration Is the concentration range appropriate? start->check_concentration check_solubility Is the compound soluble in the media? check_concentration->check_solubility Yes increase_conc Increase concentration range check_concentration->increase_conc No check_moi Is the viral MOI optimized? check_solubility->check_moi Yes check_dmso Verify final DMSO concentration is <0.5% check_solubility->check_dmso No optimize_moi Optimize MOI check_moi->optimize_moi No success Problem Resolved check_moi->success Yes increase_conc->success check_dmso->success optimize_moi->success

Caption: Troubleshooting logic for low antiviral activity.

References

Technical Support Center: SHEN26 Impurity Identification and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and synthesis of impurities related to SHEN26 (ATV014), a potent RdRp inhibitor for the treatment of COVID-19.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling important?

A1: this compound is a 5′-cyclohexane-carboxylate prodrug of the nucleoside analog GS-441524, which acts as a potent inhibitor of RNA-dependent RNA polymerase (RdRp).[1][2] It is currently undergoing phase III clinical trials for the treatment of COVID-19.[1][2] Impurity profiling is critical to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API).[3][4] Regulatory bodies like the ICH and FDA require the identification and characterization of impurities present at levels of 0.1% or higher.[5]

Q2: What are the common impurities identified during the synthesis of this compound?

A2: During the kilogram-scale synthesis of this compound, several process-related impurities have been identified. These include unreacted starting materials or intermediates, byproducts from side reactions, and degradation products. The main detected impurities are compounds 2, 4, and 5.[6]

Q3: How are this compound impurities identified and quantified?

A3: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the identification and quantification of this compound impurities.[6] Developing a robust HPLC method allows for the separation and quantification of the API from its related impurities.[6] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed.[3][4]

Q4: Is it necessary to synthesize the identified impurities?

A4: Yes, synthesizing and isolating impurities as standard compounds is a common practice.[6] These standards are crucial for the validation of analytical methods, allowing for accurate quantification of the impurities in the final API.[4][6] They also enable further toxicological studies to understand the potential impact of these impurities on safety.[4]

Q5: What is the acceptance criteria for impurities in GMP-graded this compound?

A5: For Good Manufacturing Practice (GMP)-graded this compound, the purity should reach at least 98.9%, meaning the total amount of impurities should be less than 1.1%.[1][2] The specific acceptance criteria for each identified impurity are established based on regulatory guidelines and safety data.

Impurity Data Summary

The following table summarizes the key impurities identified during a 10-kg scale synthesis of this compound.

Impurity Name/Structure NumberType of ImpurityProportion in 10-kg Batch
Compound 2 Intermediate0.17%
Compound 4 Diacylated Byproduct0.21%
Compound 5 Formylated Byproduct0.64%
GS-441524 (Starting Material) Starting MaterialNot Detected
Compound 1 (Intermediate) IntermediateNot Detected
Compound 3 (Diacylated Impurity) ByproductNot Detected
Chiral Isomers Isomeric ImpurityNot Detected
Unknown Impurities Unknown0.09%

Data sourced from a 10-kg scale Good Manufacturing Practice (GMP) batch production.[6]

Experimental Protocols

Optimized 3-Step Kilogram-Scale Synthesis of this compound

This protocol describes a chromatography-free, three-step industrial synthesis of this compound.[1][6]

Step 1: Ketal Protection of GS-441524

  • Reaction: The 2′-OH and 3′-OH groups of the ribose in GS-441524 are protected with a ketal group.

  • Procedure: In a 10-kg scale synthesis, the reaction is stirred at room temperature for 8 hours. Heptane is then added for precipitation. The resulting suspension is filtered, and the filter cake is washed successively with 20% Na₂CO₃ and water to yield intermediate 1 with an 86% yield.[6]

Step 2: Selective Acylation

  • Reaction: Selective acylation of the 5'-OH group of intermediate 1 .

  • Procedure: N,N'-Diisopropylcarbodiimide (DIC) is added dropwise to the reaction mixture at a temperature of 5-10 °C to prevent the formation of diacylated products. After the reaction is complete, ethyl acetate (B1210297) is used for extraction. The organic layer is washed sequentially with 20% (w/v) citric acid, 20% Na₂CO₃, and brine. The crude product (2 ) is used directly in the next step without further purification.[6]

Step 3: Deprotection

  • Reaction: Removal of the ketal protecting group to yield this compound.

  • Procedure: The crude intermediate 2 is treated with 66.7% formic acid (HCOOH). The reaction is stirred at room temperature for 36 hours. After alkalifying the solution, the suspension is filtered and the solid is washed with ethanol (B145695) (EtOH) to give the final product, this compound. The total yield over the three steps is 57%.[1][6]

Synthesis of this compound Impurities

Synthesis of Diacylated Impurity 3:

  • Reaction: Nucleophilic substitution between intermediate 1 and cyclohexane (B81311) carbonyl chloride.[6]

  • Significance: This impurity is synthesized to be used as a standard for analytical method development and validation.

Synthesis of Diacylated Impurity 4:

  • Reaction: Deprotection of the ketal group of impurity 3 .[6]

  • Significance: This provides a reference standard for the diacylated impurity that could be present in the final product.

Isolation of Formylated Byproduct 5:

  • Method: This byproduct was discovered during the kilogram-scale workup of the deprotection step (Step 3).[6]

  • Isolation: An analytical standard of compound 5 was obtained through column chromatography of the concentrated reaction solution.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diacylated impurities (3 and 4) detected. In Step 2 (Acylation), the reaction temperature may be too high, or the addition of the coupling agent (DIC) may be too fast.Maintain the reaction temperature between 5-10 °C and add the DIC dropwise to control the reaction rate and minimize side reactions.[6]
Incomplete deprotection in Step 3, leading to high levels of intermediate 2. The concentration or volume of formic acid may be insufficient, or the reaction time may be too short.Ensure the use of 66.7% formic acid at a sufficient volume (e.g., 10 V). A reduction in volume can dramatically decrease the conversion rate. Monitor the reaction by HPLC to ensure completion, which may take up to 36 hours at room temperature.[6]
Formation of formylated byproduct 5. This impurity can form during the formic acid-mediated deprotection in Step 3.While its formation is inherent to the process, its levels should be monitored. If the levels exceed the acceptance criteria, further purification steps such as recrystallization may be necessary.
Presence of starting material (GS-441524) in the final product. Incomplete reaction in Step 1 (Ketal Protection).Ensure the reaction is stirred for a sufficient amount of time (e.g., 8 hours) and monitor for completion using an appropriate analytical method like HPLC before proceeding to the next step.
Low overall yield. Suboptimal conditions in any of the three steps. Mechanical loss during filtration and washing.Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry. Ensure efficient filtration and washing procedures to minimize product loss. The reported optimized process achieves a 57% total yield on a 10-kg scale.[1][6]

Visualizations

Experimental Workflow and Signaling Pathways

SHEN26_Synthesis_Workflow cluster_step1 Step 1: Ketal Protection cluster_step2 Step 2: Selective Acylation cluster_step3 Step 3: Deprotection start GS-441524 intermediate1 Intermediate 1 start->intermediate1 2,2-dimethoxypropane, p-TsOH, Acetone, RT, 8h intermediate2 Crude Intermediate 2 intermediate1_ref->intermediate2 Cyclohexanecarboxylic acid, DIC, DMAP, DCM, 5-10°C end_product This compound intermediate2_ref->end_product 66.7% HCOOH, RT, 36h

Caption: 3-Step Kilogram-Scale Synthesis of this compound.

SHEN26_Impurity_Formation cluster_main_pathway Main Synthesis Pathway cluster_impurities Impurity Formation GS441524 GS-441524 Int1 Intermediate 1 GS441524->Int1 Step 1 Int2 Intermediate 2 Int1->Int2 Step 2 Imp3 Impurity 3 (Diacylated) Int1->Imp3 + Cyclohexane carbonyl chloride This compound This compound Int2->this compound Step 3 Imp5 Impurity 5 (Formylated) Int2->Imp5 Side reaction in Step 3 (HCOOH) Imp4 Impurity 4 (Diacylated) Imp3->Imp4 Deprotection

Caption: Formation Pathways of Key this compound Impurities.

References

SHEN26 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SHEN26 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound in cellular assays. This compound is an orally bioavailable prodrug of the nucleoside analog GS-441524, which is the active metabolite of Remdesivir. The information provided here is based on available preclinical and clinical data for this compound and its active form, GS-441524, as well as related nucleoside analogs like Remdesivir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly metabolized to GS-441524 in the body.[1] GS-441524 is a nucleoside analog that undergoes intracellular phosphorylation to form its active triphosphate metabolite. This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and inhibition of viral replication. There is also a hypothesis that GS-441524 may have a dual function by also inhibiting the viral macrodomain.

Q2: What is the known on-target activity of this compound's active metabolite, GS-441524?

A2: The primary on-target activity of the active triphosphate form of GS-441524 is the inhibition of viral RdRp. It has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses.

Q3: Has this compound or GS-441524 been screened for off-target activities?

A3: While specific off-target screening data for this compound is limited, extensive in vitro profiling has been conducted on Remdesivir, which shares the same active metabolite, GS-441524. These studies assessed cytotoxicity, mitochondrial toxicity, and effects on human DNA and RNA polymerases, concluding a low potential for off-target toxicity.[2][3][4][5]

Q4: What are the potential off-target concerns for nucleoside analogs like GS-441524?

A4: Potential off-target effects for nucleoside analogs include:

  • Mitochondrial toxicity: Inhibition of mitochondrial DNA or RNA polymerases can interfere with mitochondrial function.

  • Inhibition of host cell polymerases: Cross-reactivity with human DNA and RNA polymerases could affect cellular processes.

  • Alteration of cellular signaling pathways: Unintended interactions with cellular kinases or other signaling molecules.

  • Effects on nucleotide metabolism: Perturbation of endogenous nucleotide pools.

Q5: Is there evidence of resistance to GS-441524?

A5: Yes, resistance to GS-441524 has been observed in the context of Feline Infectious Peritonitis (FIP) treatment in cats. This resistance is sometimes partial and can be overcome with higher doses of the drug.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound or GS-441524.

Issue Potential Cause Recommended Action
High Cell Toxicity/Unexpected Cell Death 1. Off-target cytotoxicity. 2. Mitochondrial toxicity. 3. High concentration of the compound. 4. Cell line sensitivity.1. Perform a dose-response curve to determine the CC50 in your cell line. 2. Conduct mitochondrial toxicity assays (e.g., measuring cellular respiration, ATP levels, or mitochondrial DNA content). 3. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. 4. Compare the cytotoxic profile across multiple cell lines.
Inconsistent Antiviral Activity 1. Variability in cellular metabolism of the prodrug. 2. Competition with endogenous nucleotides. 3. Cell cycle state of the host cells. 4. Duration of drug exposure.1. Use the active metabolite, GS-441524, directly to bypass the initial metabolic steps. 2. Standardize cell seeding density and growth conditions to ensure consistent intracellular nucleotide pools. 3. Synchronize cell cultures to a specific cell cycle phase if significant variability is observed. 4. Ensure continuous drug exposure during the assay, as pulsed treatments may show diminished activity.[6]
Discrepancy Between Antiviral Potency and Expected Results 1. Suboptimal assay conditions. 2. Development of viral resistance. 3. Incorrect assessment of viral replication.1. Optimize assay parameters such as multiplicity of infection (MOI) and incubation time. 2. Sequence the viral genome to check for mutations in the RdRp target. 3. Use multiple methods to quantify viral replication (e.g., qRT-PCR for viral RNA, plaque assays for infectious virus).

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on Remdesivir and its active metabolite, GS-441524.

Table 1: Cytotoxicity of Remdesivir in Human Cell Lines

Cell LineCell TypeExposure TimeCC50 (µM)
Various Human CellsMultiple5-14 days1.7 to >20

Data from in vitro profiling of Remdesivir, which is metabolized to the same active form as this compound.[2][3][5]

Table 2: Antiviral Activity and Mitochondrial Effects

CompoundParameterCell LineValue
RemdesivirAnti-SARS-CoV-2 EC50Human Airway Epithelial Cells9.9 nM
GS-441524Effect on Mitochondrial RespirationPC-3, HepG2, PHH, RPTECNo effect up to 100 µM

Data from in vitro studies of Remdesivir and GS-441524.[2][5]

Experimental Protocols

1. General Cytotoxicity Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or GS-441524 in culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours) under standard cell culture conditions.

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression curve fit.

2. Mitochondrial Respiration Assay (e.g., using Seahorse XF Analyzer)

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration.

  • Assay Preparation: A day prior to the assay, hydrate (B1144303) the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse Analysis: Load the sensor cartridge with modulators of cellular respiration (e.g., oligomycin, FCCP, rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay to measure the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, and spare respiratory capacity.

Visualizations

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism NMP Nucleoside Monophosphate (NMP) GS441524->NMP Phosphorylation (Cellular Kinases) NDP Nucleoside Diphosphate (NDP) NMP->NDP Phosphorylation NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Competitive Inhibition Replication Viral RNA Replication RdRp->Replication Catalyzes Termination Chain Termination RdRp->Termination

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result in Cellular Assay Check_Viability Assess Cell Viability (e.g., Trypan Blue, MTT) Start->Check_Viability High_Toxicity High Toxicity Observed Check_Viability->High_Toxicity Yes No_Toxicity Viability Unaffected Check_Viability->No_Toxicity No Troubleshoot_Toxicity Troubleshoot Toxicity: - Lower concentration - Check solvent toxicity - Run mitochondrial assays High_Toxicity->Troubleshoot_Toxicity Troubleshoot_Activity Troubleshoot Activity: - Verify compound integrity - Check cell line passage - Optimize assay parameters - Use active metabolite (GS-441524) No_Toxicity->Troubleshoot_Activity

Caption: Troubleshooting workflow for unexpected assay results.

Off_Target_Screening_Process cluster_assays Off-Target Assays cluster_analysis Data Analysis & Interpretation Compound This compound / GS-441524 Cytotoxicity Cytotoxicity Profiling (Multiple Cell Lines) Compound->Cytotoxicity MitoTox Mitochondrial Toxicity (Respiration, ATP, mtDNA) Compound->MitoTox Kinase Kinase Panel Screen (Broad Panel) Compound->Kinase Polymerase Host Polymerase Inhibition (DNA/RNA Polymerases) Compound->Polymerase CC50 Determine CC50 Cytotoxicity->CC50 Identify Identify Off-Target Hits MitoTox->Identify Kinase->Identify Polymerase->Identify Selectivity Calculate Selectivity Index (CC50 / EC50) CC50->Selectivity Result Comprehensive Off-Target Profile Selectivity->Result Pathway Pathway Analysis Identify->Pathway Pathway->Result

Caption: Process for identifying potential off-target effects.

References

Technical Support Center: In Vitro Development of SHEN26 Resistance in SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies detailing the in vitro evolution of resistance to SHEN26 in SARS-CoV-2 have not been extensively published. The following guide is based on established principles of antiviral resistance development and extrapolates from in vitro resistance studies of other nucleoside analog RNA-dependent RNA polymerase (RdRp) inhibitors, such as Remdesivir.[1][2] this compound is an oral RdRp inhibitor with demonstrated antiviral activity against SARS-CoV-2.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally administered small molecule antiviral drug that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][4] It is a nucleoside analog that, after being metabolized to its active form, is incorporated into the nascent viral RNA chain, causing premature termination and inhibiting viral replication.

Q2: Is the development of resistance to this compound in SARS-CoV-2 possible?

A2: Yes, the development of resistance is a theoretical possibility for any antiviral agent. Viruses, particularly RNA viruses like SARS-CoV-2, have a high mutation rate. Under selective pressure from an antiviral drug, variants with mutations that confer reduced susceptibility may emerge and become dominant. For other RdRp inhibitors like Remdesivir, resistance-associated mutations have been identified through in vitro studies.[1][2]

Q3: What is the general approach to developing antiviral resistance in vitro?

A3: The standard method involves serially passaging the virus in cell culture in the presence of sub-lethal concentrations of the antiviral drug. The drug concentration is gradually increased over subsequent passages to select for viral variants with increased resistance.

Q4: What type of mutations might confer resistance to this compound?

A4: Based on data from other nucleoside analog RdRp inhibitors, mutations would likely occur in the gene encoding the RdRp (nsp12). These mutations may alter the enzyme's active site to reduce the incorporation of the this compound active metabolite or enhance its removal, without significantly compromising the polymerase's natural function.

Troubleshooting Guide for In Vitro Resistance Studies

Q1: I am not observing any increase in the IC50 of this compound after multiple passages. What could be the issue?

A1: There are several potential reasons for this:

  • Insufficient Drug Concentration: The starting concentration of this compound may be too low to exert sufficient selective pressure. Consider starting at a concentration closer to the IC50 value.

  • High Genetic Barrier to Resistance: The virus may require multiple mutations to develop significant resistance, making it a rare event.

  • Fitness Cost of Resistance Mutations: Any emerging resistant variants might have reduced replicative fitness, preventing them from outcompeting the wild-type virus at low drug concentrations.

  • Experimental Variability: Ensure consistent cell culture conditions, virus input (MOI), and drug concentrations across passages.

Q2: The virus is being completely eliminated at the current this compound concentration. What should I do?

A2: This indicates that the drug concentration is too high. Reduce the concentration of this compound to a level that allows for partial inhibition of viral replication, creating a selective environment rather than a sterilizing one. A good starting point is often the IC50 or slightly below.

Q3: How can I confirm that the observed increase in IC50 is due to a genetic mutation?

A3: To confirm resistance, you should:

  • Plaque-purify the resistant viral population to obtain clonal isolates.

  • Sequence the genome of the resistant isolates and compare it to the wild-type virus to identify mutations. The nsp12 gene is the primary target for sequencing.

  • Perform reverse genetics: Introduce the identified mutation(s) into a wild-type infectious clone of SARS-CoV-2. Then, test the susceptibility of this engineered virus to this compound to confirm that the specific mutation confers resistance.

Q4: My cell culture is showing signs of cytotoxicity. How can I distinguish this from viral cytopathic effect (CPE)?

A4: It is crucial to determine the cytotoxicity of this compound on your chosen cell line.

  • Run a parallel experiment with uninfected cells treated with the same concentrations of this compound.

  • Use a cell viability assay (e.g., MTT, MTS) to determine the 50% cytotoxic concentration (CC50).

  • Ensure that the drug concentrations used for resistance selection are well below the CC50 to minimize effects on the host cells.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant SARS-CoV-2

This protocol is adapted from methodologies used for selecting Remdesivir-resistant SARS-CoV-2.[2]

  • Cell Culture: Culture a susceptible cell line (e.g., Vero E6) in appropriate media.

  • Initial Infection: Seed cells in 6-well plates. Infect the cells with wild-type SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of a starting concentration of this compound (e.g., 1x IC50).

  • Virus Passage:

    • Incubate the infected cells until a cytopathic effect (CPE) is observed (typically 2-3 days).

    • Harvest the supernatant containing the virus.

    • Use a portion of this supernatant to infect a fresh monolayer of cells. .

    • Gradually increase the concentration of this compound in subsequent passages (e.g., in 1.5x to 2x increments) once the virus demonstrates robust replication at the current concentration.

  • Monitoring Resistance:

    • At regular intervals (e.g., every 5 passages), determine the IC50 of the passaged virus population using a viral yield reduction assay or a plaque reduction assay.

    • Compare the IC50 to that of the wild-type virus. A significant increase (e.g., >2.5-fold) indicates the emergence of resistance.

  • Isolation and Characterization of Resistant Virus:

    • Once significant resistance is observed, plaque-purify the virus to obtain clonal isolates.

    • Sequence the genome of the resistant isolates, focusing on the nsp12 gene.

    • Confirm the role of identified mutations using reverse genetics.

Quantitative Data

The following tables present hypothetical data that might be observed during a this compound resistance selection experiment.

Table 1: Hypothetical IC50 Values of this compound Against SARS-CoV-2 During Serial Passage

Passage NumberThis compound Concentration (µM)Resulting IC50 (µM)Fold-Change in IC50
P0 (Wild-Type)0.00.51.0
P50.50.71.4
P101.01.53.0
P152.04.28.4
P204.07.815.6

Table 2: Hypothetical Mutations Identified in this compound-Resistant SARS-CoV-2 Isolates

IsolateGeneMutationFold-Change in IC50
This compound-R1nsp12E802D8.2
This compound-R2nsp12V792I6.5
This compound-R3nsp12E802D, V792I15.1

Note: The mutations listed are based on those identified in resistance studies of other RdRp inhibitors and are purely illustrative.[5]

Visualizations

Signaling Pathways and Experimental Workflows

SHEN26_Mechanism_of_Action cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication This compound This compound (Oral Drug) Active_Metabolite Active Nucleoside Triphosphate (NTP) This compound->Active_Metabolite Metabolism RdRp RdRp (nsp12) Active_Metabolite->RdRp Incorporation Viral_RNA Viral RNA Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Termination Chain Termination RdRp->Termination Inhibition Resistance_Selection_Workflow start Start: Wild-Type SARS-CoV-2 infect Infect Cells with Virus + this compound (1x IC50) start->infect monitor Monitor for CPE infect->monitor passage Harvest Supernatant (Passage n) reinfect Infect Fresh Cells with Passage n Supernatant passage->reinfect test_ic50 Determine IC50 of Passaged Virus passage->test_ic50 reinfect->monitor increase_conc Increase this compound Concentration increase_conc->reinfect monitor->passage CPE observed monitor->increase_conc No CPE resistance_check Resistance Developed? test_ic50->resistance_check resistance_check->reinfect No isolate Plaque-Purify Resistant Virus resistance_check->isolate Yes sequence Sequence Viral Genome (focus on nsp12) isolate->sequence end End: Characterized Resistant Isolate sequence->end Troubleshooting_Logic start Problem: No Increase in IC50 q1 Is drug concentration > 0.5x IC50? start->q1 a1_yes Increase this compound concentration gradually q1->a1_yes No q2 Is there high cytotoxicity? q1->q2 Yes a2_yes Reduce this compound concentration to < CC50 q2->a2_yes Yes q3 Are passage numbers sufficient (>10)? q2->q3 No a3_no Continue passaging q3->a3_no No solution Consider high genetic barrier to resistance q3->solution Yes

References

Technical Support Center: Enhancing the Oral Bioavailability of SHEN26 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of SHEN26 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the initial observations regarding its oral bioavailability?

A1: this compound is an oral, broad-spectrum antiviral drug with potent preclinical activity against SARS-CoV-2.[1][2][3] Clinical trial data indicates that this compound is a prodrug that is rapidly metabolized to this compound-69-0.[1] The absorption of this compound is influenced by food, with a high-fat meal increasing the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the active metabolite.[1][4] This suggests that formulation strategies can significantly impact its oral bioavailability.

Q2: What are the common reasons for low oral bioavailability of investigational drugs like this compound?

A2: Low oral bioavailability is a frequent challenge in drug development and can be attributed to several factors. The most common reasons include poor aqueous solubility and low permeability across the intestinal membrane.[5] Other contributing factors can include first-pass metabolism, where the drug is extensively metabolized in the liver before reaching systemic circulation, and efflux mechanisms that actively transport the drug out of intestinal cells.[5] For poorly soluble drugs, the dissolution rate is often the limiting step for absorption.[5][6]

Q3: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[5][7] Techniques like micronization and nanonization can be employed.[6]

  • Solid Dispersions: Dispersing the drug in a carrier matrix at a molecular level can enhance solubility and dissolution rate.[6][7]

  • Lipid-Based Formulations: For compounds with high lipophilicity, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[8]

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[5][7]

  • Prodrug Approach: Modifying the drug molecule to create a more soluble or permeable prodrug that converts to the active form in the body is another strategy.[9][7] this compound itself is a prodrug, indicating this approach has already been utilized in its initial design.[2][10]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the formulation development of this compound.

Problem Potential Cause Recommended Action
Low and variable drug exposure in preclinical animal studies. Poor aqueous solubility leading to incomplete dissolution.1. Characterize the physicochemical properties of this compound: Determine its solubility, permeability (using Caco-2 assays), and crystal form. 2. Employ particle size reduction techniques: Mill the API to micron or sub-micron size and re-evaluate in vivo exposure. 3. Develop a simple suspension formulation with a wetting agent to ensure adequate dispersion in preclinical studies.
Significant food effect observed, with higher exposure in the fed state. The drug may have high lipophilicity, leading to better solubilization in the presence of bile salts and dietary lipids.1. Investigate lipid-based formulations: Develop and screen various lipid-based formulations such as SEDDS, SMEDDS, or lipid solutions. 2. Conduct in vitro lipolysis studies to understand how the formulation will behave in the gut. 3. Evaluate the lead lipid-based formulations in animal models under both fed and fasted conditions to assess the reduction in food effect.
Precipitation of the drug in the gastrointestinal tract upon release from the formulation. The drug may be formulated in a supersaturated state which is not stable in the GI environment.1. Incorporate precipitation inhibitors into the formulation, such as polymers like HPMC or PVP. 2. Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the potential for precipitation. 3. Optimize the drug-to-carrier ratio in solid dispersion formulations to maintain stability.
Evidence of significant first-pass metabolism. The drug is extensively metabolized by the liver or intestinal wall before reaching systemic circulation.1. While this compound is a prodrug, further chemical modifications to block metabolic sites could be explored, though this represents a significant medicinal chemistry effort. 2. Co-administration with a metabolic inhibitor could be investigated in preclinical models to understand the extent of first-pass metabolism. However, this has clinical implications that need careful consideration.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability and pharmacokinetic profile of a new this compound formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Formulation Administration:

    • Group 1 (Intravenous): Administer this compound at 1 mg/kg in a suitable solubilizing vehicle via the tail vein.

    • Group 2 (Oral): Administer the test formulation of this compound orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect sparse blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its active metabolite, this compound-69-0, in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.

Visualizations

Logical Workflow for Improving Oral Bioavailability

G cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategy Selection cluster_3 In Vitro Evaluation cluster_4 In Vivo Assessment cluster_5 Optimization A Low Oral Bioavailability of this compound B Solubility Assessment A->B C Permeability (Caco-2) A->C D Solid-State Analysis (XRD, DSC) A->D E Particle Size Reduction (Micronization, Nanonization) B->E F Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) B->F G Lipid-Based Formulations (SEDDS, SMEDDS) B->G C->G H Dissolution Testing (Biorelevant Media) E->H F->H G->H I Precipitation Assay H->I J Pharmacokinetic Studies in Animals I->J K Lead Formulation Optimization J->K

Caption: A logical workflow for the systematic improvement of the oral bioavailability of a drug candidate like this compound.

General Troubleshooting Pathway for Formulation Development

G Start Start: Initial Formulation Problem {Problem | Low/Variable Exposure} Start->Problem Cause Potential Cause Poor Solubility Poor Permeability First-Pass Effect Problem->Cause Solubility_Actions Solubility Enhancement Particle Size Reduction Solid Dispersion Lipid Formulation Cause:f0->Solubility_Actions Permeability_Actions Permeability Enhancement Permeation Enhancers Lipid Formulation Cause:f1->Permeability_Actions Metabolism_Actions Address First-Pass Prodrug Modification (Already done for this compound) Further Derivatization Cause:f2->Metabolism_Actions Evaluate Evaluate in vitro / in vivo Solubility_Actions->Evaluate Permeability_Actions->Evaluate Metabolism_Actions->Evaluate Success Successful Formulation Evaluate->Success Meets Target Profile Reiterate Re-evaluate & Re-formulate Evaluate->Reiterate Does Not Meet Target Reiterate->Problem

Caption: A troubleshooting decision pathway for addressing common issues encountered during the formulation development of oral drugs.

References

SHEN26 Technical Support Center: Managing Potential Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing and troubleshooting potential adverse events (AEs) related to SHEN26, an investigational oral RNA-dependent RNA polymerase (RdRp) inhibitor. The following guides and frequently asked questions (FAQs) are based on findings from Phase I and Phase II clinical trials.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during experiments involving this compound.

Q1: What is the overall safety profile of this compound observed in clinical trials?

A: Based on Phase I and Phase II clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[1][2] In a Phase I study with healthy participants, most treatment-related adverse events were mild and resolved without intervention.[2][3] A Phase II study in patients with mild to moderate COVID-19 also found no significant difference in drug-related adverse drug events (ADEs) between the this compound and placebo groups.[1][4] Importantly, no severe ADEs, ADE-related withdrawals, dose reductions, or deaths were reported.[1]

Q2: Were any serious adverse events (SAEs) or dose-limiting toxicities reported?

A: No, across the reported clinical trials, there were no drug-related serious adverse events, and no participants discontinued (B1498344) the trial or required a dose reduction due to an adverse event.[1]

Q3: What are the most common adverse events associated with this compound?

A: While specific frequencies of individual mild adverse events are not detailed in the available publications, the overall incidence of drug-related ADEs was comparable to placebo. In the Phase II trial, all drug-related ADEs for this compound were Grade 1 or 2 (mild to moderate).[1][4] Researchers should monitor for any mild, transient events and document them according to standard laboratory and clinical practice.

Q4: Does this compound have any impact on liver or kidney function?

A: Clinical data indicates that this compound does not negatively impact hepatorenal function.[1][5] Phase I and II trials monitored key indices of liver and kidney function (AST, ALT, BUN, serum uric acid, and serum creatinine) and found no evidence of this compound-related hepatotoxicity or worsening of renal function.[1][4]

Q5: What should I do if an unexpected adverse event is observed in my experimental model?

A: If an unexpected adverse event occurs, it is crucial to:

  • Document thoroughly: Record the nature of the event, its severity, duration, and the experimental conditions (e.g., dosage, administration route, animal model).

  • Assess causality: Determine the likelihood that the event is related to this compound administration versus other experimental factors.

  • Compare with control groups: Analyze the incidence of similar events in vehicle or placebo-treated control groups to provide context.

  • Consult safety data: Refer to the summary of clinical trial adverse events (Table 1) to see if the observed event falls within the known safety profile. Although the overall incidence of adverse events with this compound was comparable to placebo, it is still important to monitor and report any observations.

Data Presentation

Summary of Adverse Events in Phase II Clinical Trial

The following table summarizes the treatment-emergent adverse events (TEAEs) and drug-related adverse drug events (ADEs) from the Phase II clinical trial of this compound in patients with mild-to-moderate COVID-19.

Adverse Event CategoryPlacebo (n=24)This compound (200 mg) (n=31)This compound (400 mg) (n=24)
Total TEAEs 455129
TEAEs by Severity (CTCAE Grade)
Grade 1-Significantly higher than placebo (P=0.0107)-
Grade 2---
Grade ≥ 3103
Drug-Related ADEs 132114
Drug-Related ADEs by Severity (CTCAE Grade)
Grade < 3132114
Grade ≥ 3000

Data sourced from a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial.[1][4] Note: A dash (-) indicates that specific data for this sub-category was not provided in the source publication.

Experimental Protocols

Assessment of Hepatorenal Function

To evaluate the potential effects of this compound on liver and kidney function, the following methodology was employed in clinical trials and can be adapted for preclinical research.

Objective: To monitor key biomarkers of liver and kidney function following the administration of this compound.

Materials:

  • Blood collection apparatus (e.g., serum separator tubes).

  • Centrifuge.

  • Clinical chemistry analyzer.

  • Reagents for measuring Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Blood Urea Nitrogen (BUN), Serum Uric Acid (UA), and Serum Creatinine (Cr).

Methodology:

  • Baseline Sample Collection: Prior to the first administration of this compound or placebo (Day 0), collect a baseline blood sample from all subjects.

  • Post-Treatment Sample Collection: Collect blood samples at specified time points during and after the treatment period. In the Phase II trial, samples were collected on Day 5 (end of treatment) and Day 7.[1]

  • Sample Processing: a. Allow blood to clot at room temperature for 30 minutes. b. Centrifuge at 1,000-2,000 x g for 10 minutes to separate serum. c. Carefully aspirate the serum and transfer to a clean tube.

  • Biochemical Analysis: a. Using a calibrated clinical chemistry analyzer, measure the serum concentrations of AST, ALT, BUN, UA, and Cr. b. Follow the manufacturer's instructions for the specific analyzer and reagent kits.

  • Data Analysis: a. Compare the post-treatment values of each biomarker to the baseline values for each subject. b. Statistically compare the changes from baseline between the this compound-treated groups and the placebo/control group.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

SHEN26_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Host Cell SHEN26_oral This compound (Oral Prodrug) SHEN26_cell This compound SHEN26_oral->SHEN26_cell Absorption & Cellular Uptake GS441524 GS-441524 (Active Metabolite) SHEN26_cell->GS441524 Metabolism GS441524_MP GS-441524-MP GS441524->GS441524_MP Phosphorylation GS441524_DP GS-441524-DP GS441524_MP->GS441524_DP Phosphorylation GS441524_TP GS-441524-TP (Active Triphosphate Form) GS441524_DP->GS441524_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Competes with ATP RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Catalyzes Termination Premature Chain Termination RNA_synthesis->Termination Incorporation of GS-441524-TP leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis subjects Recruit Subjects (e.g., cell culture, animal model) grouping Randomize into Groups (Placebo, this compound Low Dose, this compound High Dose) subjects->grouping baseline Collect Baseline Samples (e.g., blood, viral load) grouping->baseline administer Administer this compound or Placebo (e.g., 5-day course) baseline->administer monitor_ae Monitor for Adverse Events (Daily) administer->monitor_ae post_samples Collect Post-Treatment Samples (e.g., Day 5, Day 7) administer->post_samples safety_assess Assess Safety (AE incidence, hepatorenal function) monitor_ae->safety_assess viral_load Assess Efficacy (e.g., Viral Load Reduction) post_samples->viral_load post_samples->safety_assess pk_pd Pharmacokinetic/Pharmacodynamic Analysis post_samples->pk_pd

Caption: General experimental workflow for this compound studies.

References

how to minimize SHEN26 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of SHEN26 in solution during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of its 5'-cyclohexanecarboxylate ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the parent nucleoside analog, GS-441524, and cyclohexanecarboxylic acid.[1] Maintaining an optimal pH is therefore critical for minimizing degradation.

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: While specific pH-rate profile studies for this compound are not extensively published, based on the behavior of similar ester prodrugs, a slightly acidic pH range of 4-6 is generally recommended to minimize hydrolysis. Both strongly acidic and alkaline conditions should be avoided.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a suitable solvent that minimizes the presence of water, thereby reducing the risk of hydrolysis. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cellular toxicity.

Q4: How should I store this compound solutions?

A4: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q5: Is this compound sensitive to light?

Q6: Can I use aqueous buffers to dissolve this compound?

A6: Direct dissolution in aqueous buffers is not recommended due to the risk of hydrolysis. If it is necessary to introduce this compound into an aqueous buffer system for an experiment, it is best to first dissolve the compound in a small amount of anhydrous DMSO and then dilute it into the aqueous buffer immediately before use. The pH of the final solution should be controlled and ideally maintained within the optimal stability range of pH 4-6.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low potency or inconsistent results in biological assays. This compound degradation in solution.Prepare fresh solutions from solid compound for each experiment. Minimize the time the compound is in aqueous solution. Verify the integrity of the compound using HPLC analysis.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into GS-441524 or other byproducts.Confirm the identity of the degradation products by comparing with a GS-441524 standard. Optimize solution preparation and storage conditions to minimize degradation.
Precipitation of the compound in aqueous media. Low aqueous solubility of this compound.Increase the proportion of co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with the experimental system. Prepare a more dilute solution.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the expected behavior of similar ester prodrugs and should be used as a guideline for experimental design.

Table 1: Effect of pH on this compound Degradation in Aqueous Solution at 25°C

pH% this compound Remaining after 24 hours
2.075%
4.095%
6.092%
7.480%
9.065%

Table 2: Effect of Temperature on this compound Degradation in DMSO/Aqueous Buffer (pH 6.0) (1:99 v/v)

Temperature% this compound Remaining after 24 hours
4°C98%
25°C92%
37°C85%

Table 3: Effect of Solvent on this compound Stability at 25°C

Solvent% this compound Remaining after 7 days
Anhydrous DMSO>99%
100% Ethanol97%
PBS (pH 7.4)60%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix 100 µL of this compound stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 100 µL of this compound stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 100 µL of this compound stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photostability: Expose a solution of this compound in a transparent vial to a calibrated light source (e.g., ICH option 2) for a defined period. Prepare a control sample wrapped in aluminum foil and stored under the same conditions.

  • Thermal Degradation: Incubate a solution of this compound at 60°C for 48 hours.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its primary degradant, GS-441524, in solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound and GS-441524 of known concentrations.

  • Inject the standards to determine their retention times and generate a calibration curve.

  • Inject the samples from the stability studies.

  • Quantify the amount of this compound and GS-441524 in the samples by comparing their peak areas to the calibration curves.

Visualizations

SHEN26_Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (5'-cyclohexanecarboxylate prodrug) GS441524 GS-441524 (Active Nucleoside Analog) This compound->GS441524 Ester Hydrolysis CyclohexanecarboxylicAcid Cyclohexanecarboxylic Acid This compound->CyclohexanecarboxylicAcid Ester Hydrolysis Acid Acid (e.g., H+) Acid->this compound catalyzes Base Base (e.g., OH-) Base->this compound catalyzes Esterases Esterases (in vivo) Esterases->this compound catalyzes

Caption: Primary degradation pathway of this compound via ester hydrolysis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Check_Storage Examine Storage Conditions Check_Solution_Prep->Check_Storage HPLC_Analysis Perform HPLC Analysis of Solution Check_Storage->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Prepare_Fresh Prepare Fresh Solution Immediately Before Use Degradation_Confirmed->Prepare_Fresh Yes Other_Factors Investigate Other Experimental Factors Degradation_Confirmed->Other_Factors No Optimize_Storage Optimize Storage: - Aliquot - Store at -80°C - Protect from light Prepare_Fresh->Optimize_Storage End Problem Resolved Optimize_Storage->End Other_Factors->End

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

overcoming challenges in the kilogram-scale synthesis of SHEN26

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the kilogram-scale synthesis of SHEN26. The information is intended for researchers, scientists, and drug development professionals to address challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the three-step synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of Intermediate 1 (Acetal Protection) Inefficient acid catalyst.Ensure the use of anhydrous p-toluenesulfonic acid (p-TsOH) at an optimal loading of 1.1 equivalents.
Suboptimal solvent.Dichloromethane (DCM) has been shown to be a superior solvent to acetone, acetonitrile (B52724) (ACN), so its use is recommended.
Incomplete reaction.Increase reaction time to 6.2 hours to achieve near-complete conversion.
Step 2: Formation of Diacylated Byproduct in Intermediate 2 Synthesis Reaction temperature is too high during the addition of N,N'-diisopropylcarbodiimide (DIC).Maintain a strict temperature range of 5-10 °C during the dropwise addition of DIC to prevent the formation of diacylated products.[1]
Step 3: Incomplete Deprotection of Intermediate 2 Inappropriate acid catalyst or solvent.Use a 66.7% aqueous solution of formic acid (HCOOH) as it provides better selectivity and less ester hydrolysis compared to other acids like HCl, AcOH, TFA, and HBF4.[1]
Suboptimal reaction temperature.Increasing the reaction temperature from 0 °C to 25 °C can enhance the conversion rate.[1]
Insufficient volume of formic acid solution.A reduction in the volume of the HCOOH solution can lead to a significant decrease in conversion. Maintain the recommended solvent volume.[1]
General: Final Product Purity Below 98.9% Presence of identified impurities (Impurity 1, 2, 3, or 4).Refer to the "Frequently Asked Questions" section for details on the formation and control of specific impurities.
Inefficient purification.The developed three-step synthesis is designed to be chromatography-free.[1][2] Ensure proper filtration and washing with ethanol (B145695) (EtOH) as described in the protocol.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimized three-step synthesis route for the kilogram-scale production of this compound?

A1: The optimized synthesis involves a three-step process starting from the nucleoside analog GS-441524. The process is designed to be chromatography-free, which is advantageous for large-scale manufacturing.[1][2] A 10-kg scale synthesis has been successfully achieved with a total yield of 57%.[1][2]

Q2: What are the critical parameters for the first step, the acetal (B89532) protection of GS-441524?

A2: The critical parameters for the synthesis of intermediate 1 are the choice of acid catalyst and solvent, and the reaction time. Anhydrous p-TsOH (1.1 equivalents) in DCM for 6.2 hours has been shown to yield the best results.[1]

Q3: How can the formation of the diacylated byproduct be minimized during the second step (esterification)?

A3: The formation of diacylated products can be prevented by carefully controlling the reaction temperature. Specifically, N,N'-diisopropylcarbodiimide (DIC) should be added dropwise while maintaining the reaction temperature between 5-10 °C.[1]

Q4: What are the optimal conditions for the final deprotection step to obtain this compound?

A4: The optimal conditions for the deprotection of intermediate 2 involve using a 66.7% aqueous solution of formic acid at 25 °C. This provides a high conversion rate to this compound with minimal side reactions.[1]

Q5: What are the common impurities encountered in the synthesis of this compound and how are they formed?

A5: Several impurities have been identified. These include byproducts from the reaction and potential diastereomers. For example, some byproducts can be formed through side reactions like diacylation or ester hydrolysis if the reaction conditions are not well-controlled.[1]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Step 1 (Acetal Protection)

EntryAcid PromoterEquivalentsSolventTime (h)Conversion Ratio (1:GS-441524)
1Amberlyst 1520% w/wAcetone4.876.3:21.5
2conc. Sulfuric acid1.4Acetone4.87.2:59.6
3Anhydrous p-TsOH0.5Acetone4.88.5:68.4
4Anhydrous p-TsOH0.5ACN4.813.5:4.9
5Anhydrous p-TsOH0.5DCM4.86.9:61.2
6Anhydrous p-TsOH0.8DCM4.830.1:69.9
7Anhydrous p-TsOH1.1DCM4.84.4:95.6
8Anhydrous p-TsOH1.1DCM6.21.3:98.7

Data sourced from Chen et al., 2023.[1]

Table 2: Optimization of Reaction Conditions for Step 3 (Deprotection)

EntryAcid PromoterVolume (V)Temperature (°C)HPLC Area % (GS-441524:1:2:4:this compound)
12 N HCl (aq.)1508.9:0:12.2:0:78.9
2AcOH1500:0:92:5.1:3
3TFA15042.2:0:0:0:50.9
4HBF41507.2:6.8:0:0:85.2
550% HCOOH (aq.)1001.6:0:33.6:1.4:60.9
666.7% HCOOH (aq.)10251.1:0:0.4:0.8:93.5
733.3% HCOOH (aq.)5251.1:0:15.6:0.9:80.1
866.7% HCOOH (aq.)3250.9:0:31.4:1.1:64.4
966.7% HCOOH (aq.)10251.0:0:2.1:0.9:92.7

Data sourced from Chen et al., 2023.[1]

Experimental Protocols

Step 1: Synthesis of Intermediate 1

To a solution of GS-441524 in DCM, 1.1 equivalents of anhydrous p-TsOH are added. The reaction mixture is stirred at room temperature for 6.2 hours. Upon completion, the reaction is quenched, and the organic layer is washed successively. The crude product is then used directly in the next step.

Step 2: Synthesis of Intermediate 2

The crude intermediate 1 is dissolved in an appropriate solvent. The solution is cooled to 5-10 °C. DIC is then added dropwise to the solution while maintaining the temperature. After the addition is complete, the reaction is stirred until completion. The organic layer is washed with 20% (w/v) citric acid, 20% Na2CO3, and brine.[1] The crude product is used directly in the next step.

Step 3: Synthesis of this compound

The crude intermediate 2 is treated with a 66.7% aqueous solution of formic acid (10 V) and stirred at room temperature for 8 hours. After alkalifying the reaction mixture, the resulting suspension is filtered and washed with ethanol to yield this compound.[1] A final purity of 98.9% can be achieved with a total yield of 57% for the 10-kg scale synthesis.[1][2]

Visualizations

SHEN26_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetal Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection cluster_purification Purification GS-441524 GS-441524 Intermediate_1 Intermediate_1 GS-441524->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Reagents_1 p-TsOH, DCM Reagents_1->Intermediate_1 SHEN26_Final SHEN26_Final Intermediate_2->SHEN26_Final Reagents_2 DIC, 5-10 °C Reagents_2->Intermediate_2 Purification Filtration & Washing (Ethanol) SHEN26_Final->Purification Reagents_3 66.7% HCOOH (aq.) Reagents_3->SHEN26_Final

Caption: Optimized 3-step kilogram-scale synthesis workflow for this compound.

References

Validation & Comparative

SHEN26 vs. Remdesivir: A Comparative Guide to Antiviral Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agents SHEN26 and remdesivir (B604916) against SARS-CoV-2. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, but differ in their administration routes and have shown distinct efficacy profiles in preclinical and clinical studies. This document synthesizes available experimental data to offer an objective comparison of their performance.

At a Glance: Key Differences

FeatureThis compound (ATV014)Remdesivir (GS-5734)
Administration OralIntravenous
Active Form Prodrug of GS-441524Prodrug of a nucleotide analog
Clinical Development Phase II clinical trials completedApproved for use in hospitalized patients

In Vitro Efficacy

Direct comparative studies in Vero E6 cells have demonstrated that this compound (preclinically known as ATV014) exhibits potent antiviral activity against various SARS-CoV-2 variants. Notably, in these preclinical studies, ATV014 showed significantly improved antiviral activity against several variants of concern when compared to remdesivir.

Table 1: Comparative In Vitro Antiviral Activity against SARS-CoV-2 Variants in Vero E6 Cells

SARS-CoV-2 VariantThis compound (ATV014) IC50 (µM)Remdesivir IC50 (µM)
B.10.46Not explicitly stated in direct comparison
Beta0.13Not explicitly stated in direct comparison
Delta0.24Not explicitly stated in direct comparison
Omicron0.013Not explicitly stated in direct comparison

Data for this compound (ATV014) from a preclinical study.[1] Remdesivir's EC50 in Vero E6 cells has been reported to range from 0.77 µM to 23.15 µM in different studies.[2][3]

Table 2: In Vitro Efficacy of Remdesivir in Various Cell Lines

Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vero E60.77>100>129.87
Vero E66.6>100>15
Vero E61.65Not specifiedNot specified
Human Airway Epithelial (HAE)0.069 (against SARS-CoV)Not specifiedNot specified
Huh-70.01 (against HCoV-OC43)Not specifiedNot specified

Data compiled from multiple sources.[2][3][4][5][6][7]

In Vivo Efficacy in Animal Models

Studies in K18-hACE2 mice, a model for severe COVID-19, have been conducted for both this compound and remdesivir.

This compound (ATV014): In a prophylactic model, oral administration of this compound at 100 and 300 mg/kg significantly reduced viral RNA copies in the lungs of K18-hACE2 mice infected with the Delta variant.[1] In a therapeutic setting, initiated 2 hours after infection, this compound dose-dependently reduced viral RNA in the lungs, with a 200 mg/kg dose showing more potent reduction than 200 mg/kg of molnupiravir.[1] Doses of 50 mg/kg and higher reduced the infectious virus to below the limit of detection.[1]

Remdesivir: The efficacy of remdesivir in K18-hACE2 mice has been described as limited in some studies.[8][9][10] One study comparing intranasal liposomal remdesivir to intraperitoneal Veklury® (remdesivir) found that the intraperitoneal formulation had limited efficacy in preventing death in SARS-CoV-2 infected K18-hACE2 mice, with 62.5% mortality at day 8 post-infection.[11]

Clinical Efficacy

This compound: A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of this compound in mild-to-moderate adult COVID-19 patients.[12][13][14]

  • Primary Outcome: The primary endpoint was the change in viral RNA levels on Day 7.[13]

  • Key Findings:

    • The 400 mg group showed a significantly higher reduction in viral load on Day 3 (a difference of 1.06 log10 copies/mL versus placebo) and Day 5 (a difference of 1.21 log10 copies/mL versus placebo).[13]

    • The effects on viral load were dose-dependent.[15]

    • There was no significant difference in the time to viral clearance between the this compound and placebo groups.[13]

    • This compound was found to be safe and well-tolerated.[13][14]

Remdesivir: The pivotal ACTT-1 trial, a randomized, double-blind, placebo-controlled Phase III trial, assessed the efficacy of remdesivir in hospitalized adult patients with COVID-19 with lower respiratory tract involvement.[16][17][18]

  • Primary Outcome: Time to clinical recovery.[16][18]

  • Key Findings:

    • Patients receiving remdesivir had a median recovery time of 11 days, compared to 15 days for the placebo group.[16]

    • The mortality rate at day 14 was 7.1% in the remdesivir group and 11.9% in the placebo group, though this difference was not statistically significant.[16]

    • The benefit of remdesivir was most apparent in patients requiring supplemental oxygen at baseline.[18]

Mechanisms of Action

Both this compound and remdesivir are prodrugs that are metabolized into their active forms to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).

This compound: this compound is an oral prodrug of GS-441524.[1] After administration, it is converted to GS-441524, which is then phosphorylated to its active triphosphate form. This active metabolite acts as a nucleoside analog, competing with natural nucleotides for incorporation into the nascent viral RNA chain, leading to premature termination of RNA synthesis.

Remdesivir: Remdesivir is an intravenous prodrug of a nucleotide analog.[3] It diffuses into cells and is metabolized to its active triphosphate form. This active metabolite is incorporated into the viral RNA by the RdRp, causing delayed chain termination and inhibiting viral replication.[3]

Experimental Protocols

In Vitro Antiviral Assay (Representative Protocol for this compound/ATV014)
  • Cells: Vero E6 cells were seeded in 96-well plates.

  • Virus: SARS-CoV-2 variants (B.1, Beta, Delta, Omicron) were used for infection.

  • Drug Treatment: Cells were treated with serial dilutions of ATV014, remdesivir, or GS-441524.

  • Assay: The half-maximal inhibitory concentration (IC50) was determined using a SARS-CoV-2 replicon system.

  • Cytotoxicity: The 50% cytotoxic concentration (CC50) was determined in parallel.

K18-hACE2 Mouse Model of SARS-CoV-2 Infection (Representative Protocol)
  • Animals: K18-hACE2 transgenic mice, which express human ACE2, were used.[8][9][10]

  • Infection: Mice were intranasally inoculated with a specific plaque-forming unit (PFU) dose of a SARS-CoV-2 variant (e.g., Delta).[1]

  • Drug Administration:

    • Prophylactic model: The drug was administered orally (for this compound) or via the relevant route (for remdesivir) at the time of infection and continued for a specified duration.[1]

    • Therapeutic model: The drug was administered at a certain time point (e.g., 2 hours) after infection.[1]

  • Outcome Measures: Viral RNA in the lungs was quantified by qRT-PCR, and infectious virus titers were measured by focus-forming assay at a specific day post-inoculation (e.g., day 3).[1] Lung tissue was also analyzed for histopathological changes.[1]

This compound Phase II Clinical Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[12][13][14]

  • Participants: Adult patients (18-65 years) with mild-to-moderate COVID-19 who did not require supplemental oxygen.[15][12]

  • Intervention: Patients were randomized to receive high-dose (400 mg), low-dose (200 mg) this compound, or a placebo.[12][13][14]

  • Primary Endpoint: Change in SARS-CoV-2 viral RNA levels from baseline at day 7.[13]

  • Secondary Endpoints: Changes in viral RNA levels at other time points (D3, D5, D10, D28) and time to viral clearance.[13]

Remdesivir ACTT-1 Phase III Clinical Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16][17][18]

  • Participants: Hospitalized adult patients with laboratory-confirmed COVID-19 and evidence of lower respiratory tract involvement.[16][17]

  • Intervention: Patients received either intravenous remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.[16][17]

  • Primary Endpoint: Time to clinical recovery, defined as the first day during the 28 days after enrollment that a patient was no longer hospitalized or no longer required ongoing medical care in the hospital.[16][18]

Visualizations

SHEN26_Mechanism_of_Action cluster_cell Host Cell SHEN26_oral This compound (Oral Prodrug) GS441524 GS-441524 SHEN26_oral->GS441524 Metabolism Active_TP GS-441524 Triphosphate (Active Form) GS441524->Active_TP Phosphorylation RdRp SARS-CoV-2 RdRp Active_TP->RdRp Competes with natural nucleotides RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Termination Chain Termination RNA_synthesis->Termination Incorporation of Active Triphosphate

Caption: Mechanism of action of this compound.

Remdesivir_Mechanism_of_Action cluster_cell Host Cell Remdesivir_IV Remdesivir (IV Prodrug) Active_TP Remdesivir Triphosphate (Active Form) Remdesivir_IV->Active_TP Metabolism RdRp SARS-CoV-2 RdRp Active_TP->RdRp Incorporation RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Termination Delayed Chain Termination RNA_synthesis->Termination Experimental_Workflow_In_Vitro Cell_Seeding Seed Vero E6 cells in 96-well plates Drug_Addition Add serial dilutions of This compound or Remdesivir Cell_Seeding->Drug_Addition Virus_Infection Infect cells with SARS-CoV-2 Drug_Addition->Virus_Infection Incubation Incubate Virus_Infection->Incubation Data_Analysis Measure viral replication and cell viability Incubation->Data_Analysis Results Calculate IC50 and CC50 Data_Analysis->Results Clinical_Trial_Workflow Patient_Recruitment Recruit eligible COVID-19 patients Randomization Randomize to This compound, Remdesivir, or Placebo Patient_Recruitment->Randomization Treatment Administer treatment (Oral or IV) Randomization->Treatment Follow_up Monitor patients and collect data Treatment->Follow_up Endpoint_Analysis Analyze primary and secondary endpoints Follow_up->Endpoint_Analysis Efficacy_Safety Determine Efficacy and Safety Endpoint_Analysis->Efficacy_Safety

References

A Comparative Guide to SHEN26 and Other RNA-dependent RNA Polymerase (RdRp) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective antiviral therapeutics has spotlighted the viral RNA-dependent RNA polymerase (RdRp) as a prime target for drug development. This guide provides a comprehensive comparison of the novel RdRp inhibitor SHEN26 with other prominent inhibitors such as remdesivir (B604916), favipiravir (B1662787), and molnupiravir (B613847). We delve into their distinct mechanisms of action, present comparative quantitative data on their antiviral efficacy, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Strategies

RdRp inhibitors primarily employ two distinct strategies to halt viral replication: delayed chain termination and lethal mutagenesis.

1. Delayed Chain Termination: The Strategy of this compound and Remdesivir

This compound is an orally available prodrug of GS-441524, which is the parent nucleoside of remdesivir.[1][2][3] Both this compound and remdesivir, after conversion to their active triphosphate forms within the cell, act as analogs of adenosine (B11128) triphosphate (ATP).[4][5][6] The viral RdRp incorporates these analogs into the nascent RNA strand. While they possess a 3'-hydroxyl group that allows for the addition of a few more nucleotides, their structure ultimately causes a steric clash with the polymerase, leading to a halt in RNA synthesis several nucleotides downstream from the point of incorporation.[5][7][8] This mechanism is known as "delayed chain termination."[5][7][8] The cryo-electron microscopy (cryo-EM) structure of the SARS-CoV-2 RdRp in complex with remdesivir has provided a detailed view of this interaction, revealing the precise location of the inhibitor within the enzyme's active site.[9][10][11] Given that this compound's active metabolite is the same as remdesivir's, it is understood to bind in the same manner.[4]

2. Lethal Mutagenesis and Error Catastrophe: The Approach of Favipiravir and Molnupiravir

In contrast, favipiravir and molnupiravir operate through a mechanism of "lethal mutagenesis" or "error catastrophe."[8][12][13][14][15][16][17]

  • Favipiravir , once converted to its active triphosphate form (favipiravir-RTP), can be incorporated into the viral RNA by RdRp, acting as a purine (B94841) analog.[18][19] This incorporation does not immediately terminate chain elongation but instead introduces mutations in the viral genome during subsequent rounds of replication, as the altered base can be misread by the polymerase.[14][15][16] The accumulation of these mutations eventually leads to a non-viable viral population.[14][15][16]

  • Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[13][17] Its active triphosphate form (NHC-TP) can be incorporated into the viral RNA in place of either cytidine (B196190) or uridine.[13][17][20][21] This incorporated analog then causes the RdRp to make errors during subsequent replication, leading to a rapid accumulation of mutations throughout the viral genome.[12][13][17] This surge in mutations, termed "error catastrophe," results in the production of non-functional viruses.[12][13][17]

Quantitative Comparison of Antiviral Activity

The following tables summarize the available quantitative data for this compound and other RdRp inhibitors. It is important to note that direct comparison of these values should be approached with caution, as they are often generated from different studies using varied cell lines, viral strains, and assay methodologies. For the most accurate comparison, data from head-to-head studies under identical conditions are required.

Table 1: In Vitro Efficacy (EC50/IC50) of RdRp Inhibitors against SARS-CoV-2 and its Variants

CompoundVirus/TargetAssay TypeCell LineIC50 / EC50 (µM)Reference
This compound (ATV014) SARS-CoV-2 (Original)Cell-basedVero E61.36[22]
SARS-CoV-2 (Beta)Cell-basedVero E61.12[22]
SARS-CoV-2 (Delta)Cell-basedVero E60.35[22]
Remdesivir SARS-CoV-2Cell-basedVero E6~1[23]
Favipiravir Influenza Virus RdRpBiochemical-0.341[24]
Molnupiravir (NHC) SARS-CoV-2Cell-basedVero E6-GFP0.3[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used to characterize RdRp inhibitors.

RdRp Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RdRp.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against viral RdRp.

Materials:

  • Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template-primer duplex

  • Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is typically radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

  • Test compound (e.g., this compound triphosphate)

  • Reaction buffer (containing MgCl₂, DTT, etc.)

  • Quench solution (e.g., EDTA)

  • Polyacrylamide gel or filter-binding apparatus

  • Phosphorimager or fluorescence plate reader

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and a mix of three unlabeled NTPs.

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quench solution.

  • Product Analysis:

    • Gel-based: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the radiolabeled RNA products using a phosphorimager.

    • Filter-based: Spot the reaction mixture onto a filter membrane that binds nucleic acids. Wash away unincorporated labeled NTPs. Quantify the radioactivity on the filter.

  • Data Analysis: Quantify the amount of RNA product synthesized at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Lethal Mutagenesis Assay (Cell-based)

This assay assesses the ability of a compound to induce mutations in the viral genome, leading to a loss of infectivity over time.

Objective: To determine if a compound's antiviral activity is due to lethal mutagenesis.

Materials:

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • Test compound (e.g., Favipiravir)

  • Cell culture medium

  • Reagents for viral titration (e.g., plaque assay or TCID50)

  • Reagents for viral RNA extraction and sequencing (RT-PCR, sequencing primers, etc.)

Procedure:

  • Serial Passage:

    • Infect a monolayer of host cells with the virus at a low multiplicity of infection (MOI).

    • After viral adsorption, add fresh medium containing either the test compound at a sub-lethal concentration or a vehicle control.

    • Incubate the cells until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • Use a portion of this supernatant to infect a fresh monolayer of cells, again in the presence of the compound or vehicle.

    • Repeat this process for several passages (e.g., 5-10 passages).

  • Viral Titer and RNA Quantification: At each passage, determine the infectious viral titer (PFU/mL or TCID50/mL) and the total viral RNA copy number (e.g., by RT-qPCR).

  • Specific Infectivity Calculation: Calculate the specific infectivity by dividing the infectious titer by the viral RNA copy number. A decrease in specific infectivity over passages in the presence of the compound suggests lethal mutagenesis.

  • Mutation Analysis:

    • Extract viral RNA from selected passages.

    • Reverse transcribe and amplify a target region of the viral genome using high-fidelity enzymes.

    • Sequence the amplified DNA (e.g., by Sanger or next-generation sequencing).

    • Analyze the sequences to determine the mutation frequency and the types of mutations induced by the compound. An increase in mutation frequency, particularly specific types of transitions or transversions, is indicative of lethal mutagenesis.[18][25]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of this compound/Remdesivir, Favipiravir, and Molnupiravir.

SHEN26_Remdesivir_Mechanism cluster_Cell Host Cell cluster_RdRp Viral RdRp Complex cluster_Elongation RNA Elongation This compound This compound (Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism Active_TP Active Triphosphate (GS-443902) GS441524->Active_TP Phosphorylation RdRp RdRp Active Site Active_TP->RdRp Incorporation Start Incorporation of Active Triphosphate Nascent_RNA Nascent RNA Strand RNA_Template Viral RNA Template N+1 +1 nt N+2 +2 nt N+3 +3 nt Termination Delayed Chain Termination

Mechanism of this compound and Remdesivir

Favipiravir_Mechanism cluster_Cell Host Cell cluster_Replication Viral RNA Replication Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Phosphoribosylation RdRp RdRp Favipiravir_RTP->RdRp Incorporation as A or G analog RNA_Template Viral RNA Template RdRp->RNA_Template Reads template Mutated_RNA Mutated Progeny RNA RNA_Template->Mutated_RNA Leads to mutations (G->A, C->U) Nonviable_Virus Non-viable Virus (Lethal Mutagenesis) Mutated_RNA->Nonviable_Virus Accumulation of mutations

Mechanism of Favipiravir

Molnupiravir_Mechanism cluster_Cell Host Cell cluster_Replication Viral RNA Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Hydrolysis NHC_TP NHC-TP (Active Form) NHC->NHC_TP Phosphorylation RdRp RdRp NHC_TP->RdRp Incorporation as C or U analog RNA_Template Viral RNA Template RdRp->RNA_Template Reads template Mutated_RNA Mutated Progeny RNA RNA_Template->Mutated_RNA Causes misincorporation in subsequent replication Error_Catastrophe Error Catastrophe (Non-functional Virus) Mutated_RNA->Error_Catastrophe Accumulation of widespread mutations

Mechanism of Molnupiravir

Conclusion

This compound, as a prodrug of the active metabolite of remdesivir, represents a promising oral therapeutic option that leverages a clinically validated mechanism of action. Its delayed chain termination strategy offers a distinct approach compared to the lethal mutagenesis induced by favipiravir and molnupiravir. While direct comparative data from standardized biochemical assays are still emerging, the information presented in this guide provides a solid foundation for understanding the relative strengths and mechanisms of these important RdRp inhibitors. Further head-to-head studies will be crucial for a definitive assessment of their comparative efficacy and for guiding the development of next-generation antiviral therapies.

References

A Head-to-Head Comparison of Novel Antiviral Agents: SHEN26 vs. Molnupiravir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two promising oral antiviral candidates, SHEN26 and molnupiravir (B613847), for the treatment of COVID-19. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.

Executive Summary

Both this compound and molnupiravir are orally administered prodrugs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. However, they employ distinct mechanisms of action. This compound is a prodrug of GS-441524, a nucleoside analog that competitively inhibits the RdRp. In contrast, molnupiravir is a prodrug of N-hydroxycytidine (NHC), which is incorporated into the viral RNA and induces lethal mutagenesis, a process termed "error catastrophe". Preclinical and clinical data have demonstrated the antiviral efficacy of both compounds, with notable differences in their potency and clinical outcomes.

Mechanism of Action

This compound: Upon oral administration, this compound is metabolized to its active form, GS-441524 triphosphate. This active metabolite mimics natural nucleosides and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synthesis, thereby inhibiting viral replication.[1][2]

Molnupiravir: Molnupiravir is rapidly converted to its active form, NHC. The triphosphate form of NHC is then used as a substrate by the viral RdRp and incorporated into the newly synthesized viral RNA. NHC can exist in two forms (tautomers), one that mimics cytidine (B196190) and another that mimics uridine.[3][4] This leads to the introduction of widespread mutations throughout the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[3][5]

Antiviral_Mechanisms Figure 1: Comparative Mechanism of Action cluster_this compound This compound Pathway cluster_Molnupiravir Molnupiravir Pathway This compound (Oral Prodrug) This compound (Oral Prodrug) GS-441524 GS-441524 This compound (Oral Prodrug)->GS-441524 Metabolism GS-441524-TP GS-441524-TP GS-441524->GS-441524-TP Phosphorylation Viral RdRp_S Viral RdRp GS-441524-TP->Viral RdRp_S Competitive Inhibition RNA Chain Termination RNA Chain Termination Viral RdRp_S->RNA Chain Termination Molnupiravir (Oral Prodrug) Molnupiravir (Oral Prodrug) NHC N-hydroxycytidine (NHC) Molnupiravir (Oral Prodrug)->NHC Metabolism NHC-TP NHC-TP NHC->NHC-TP Phosphorylation Viral RdRp_M Viral RdRp NHC-TP->Viral RdRp_M Incorporation Mutated Viral RNA Mutated Viral RNA Viral RdRp_M->Mutated Viral RNA Error Catastrophe Error Catastrophe Mutated Viral RNA->Error Catastrophe

Figure 1: Comparative Mechanism of Action

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Notably, its efficacy against the Omicron variant appears to be significantly high.

DrugCell LineSARS-CoV-2 VariantIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/EC50)
This compound (ATV014) Vero E6B.1 (Original)0.46-263.8-
Vero E6Beta0.13-263.8-
Vero E6Delta0.24-263.8-
Vero E6Omicron0.013-263.820292
A549-ACE2B.1 (Original)-0.0562>100>1779
Molnupiravir (NHC) VeroSARS-CoV-2-0.3>10>33
Calu-3SARS-CoV-2-0.08--

In Vivo Efficacy

A head-to-head comparison in a K18-hACE2 mouse model of SARS-CoV-2 infection revealed that this compound (ATV014) exhibits more potent antiviral activity than molnupiravir.

DrugAnimal ModelDosageViral Load Reduction (Lung)Reference
This compound (ATV014) K18-hACE2 Mice200 mg/kg~2 log10 copies/μl[6]
Molnupiravir K18-hACE2 Mice200 mg/kgLess than this compound[6]
Molnupiravir SCID Mice200 mg/kg (BID)2 log10 TCID50/mg of tissue[5]

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Figure 2: In Vivo Efficacy Experimental Workflow

Clinical Trial Data

Phase II clinical trials of this compound have demonstrated a significant reduction in viral load in patients with mild-to-moderate COVID-19.[1][7][8] The 400 mg dose of this compound resulted in a more substantial decrease in viral RNA levels compared to the placebo group, particularly at days 3 and 5 post-treatment.[1][7][8]

Molnupiravir, in its Phase 3 MOVe-OUT trial, showed a reduction in the risk of hospitalization or death in non-hospitalized, high-risk adults with mild-to-moderate COVID-19.[9]

DrugStudy PhasePatient PopulationKey Findings
This compound Phase IIMild-to-moderate COVID-19400 mg dose significantly reduced viral load at Day 3 (1.06 log10 copies/mL difference vs. placebo) and Day 5 (1.21 log10 copies/mL difference vs. placebo).[1][7][8]
Molnupiravir Phase III (MOVe-OUT)Non-hospitalized, high-risk, mild-to-moderate COVID-19Reduced incidence of hospitalization or death compared to placebo.[9]

Safety and Tolerability

This compound: Phase I and II clinical trials have indicated that this compound is safe and well-tolerated.[1][7][8][10] Most treatment-related adverse events were mild and resolved without intervention.[10] Importantly, no this compound-related hepatotoxicity or worsening of renal function was observed.[1][7][8]

Molnupiravir: Molnupiravir is also generally well-tolerated.[11] The most common adverse reactions reported in clinical trials were diarrhea, nausea, and dizziness.[12]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Seeding: Vero E6 cells are seeded in 6-well plates and incubated overnight to form a confluent monolayer.[3][10]

  • Virus Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and incubated for 1 hour to allow for viral adsorption.

  • Compound Treatment: Following infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing serial dilutions of the test compound (this compound or molnupiravir).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Staining and Quantification: The cells are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in the compound-treated wells is compared to the vehicle control to determine the concentration at which the drug inhibits viral replication by 50% (IC50).

In Vivo Efficacy Study (K18-hACE2 Mouse Model)
  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection and develop symptoms similar to severe COVID-19 in humans.[13][14]

  • Infection: Mice are intranasally inoculated with a specific dose of SARS-CoV-2.[7]

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to receive oral doses of this compound, molnupiravir, or a vehicle control. Treatment is typically administered twice daily for a set duration.

  • Monitoring: The animals are monitored daily for weight loss and clinical signs of disease.

  • Endpoint Analysis: At a specific time point (e.g., day 3 post-infection), the mice are euthanized, and lung tissues are collected.

  • Viral Load Quantification: The viral load in the lung tissue is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the number of viral RNA copies.[13]

Clinical Trial Viral Load Quantification
  • Sample Collection: Nasopharyngeal swabs are collected from study participants at baseline and at specified time points throughout the treatment period.[15]

  • RNA Extraction: Viral RNA is extracted from the swab samples using a validated automated or manual extraction method.[15]

  • RT-qPCR: The extracted RNA is subjected to RT-qPCR, which uses specific primers and probes to target and amplify a conserved region of the SARS-CoV-2 genome (e.g., the N, E, or RdRp gene).[15][16]

  • Quantification: A standard curve, generated from a known quantity of viral RNA, is used to convert the cycle threshold (Ct) values obtained from the patient samples into an absolute viral load (e.g., copies/mL).[16][17]

Conclusion

Both this compound and molnupiravir represent valuable oral antiviral options in the fight against COVID-19. Preclinical data suggests that this compound may possess more potent in vitro and in vivo antiviral activity compared to molnupiravir, particularly against the Omicron variant. Clinical trial results for both drugs have demonstrated their ability to reduce viral load and improve clinical outcomes. The distinct mechanisms of action may have implications for the development of viral resistance and potential combination therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of these two promising antiviral agents.

References

SHEN26: A Comparative Guide to its Antiviral Activity in Primary Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of SHEN26, an investigational oral RNA-dependent RNA polymerase (RdRp) inhibitor, with a focus on its validation in primary human cell models. While direct preclinical data for this compound in these specific models is not publicly available, this document synthesizes findings on its active metabolite, GS-441524, and compares its performance against other prominent antiviral agents for SARS-CoV-2.

Executive Summary

This compound is an orally bioavailable prodrug of GS-441524, the same active nucleoside analog as the intravenously administered Remdesivir (B604916).[1][2][3] Clinical trials have demonstrated that this compound is well-tolerated and effectively reduces viral load in patients with COVID-19 in a dose-dependent manner.[3][4][5][6][7] This guide delves into the preclinical validation of its active form in highly relevant primary human cell cultures and provides a comparative landscape of its potential efficacy against other key antivirals.

Comparative Antiviral Efficacy in Primary Human Cells

The following table summarizes the antiviral activity of the active metabolite of this compound (GS-441524) and other comparator antiviral drugs in primary human airway epithelial cells. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may not be available.

Antiviral AgentDrug TargetCell ModelVirusEfficacyReference
GS-441524 (Active form of this compound)RNA-dependent RNA polymerase (RdRp)Human Airway Epithelial CellsSARS-CoV-23 µM reduced viral load by up to 4 log10; 2 µM led to complete viral elimination.[8]
Remdesivir (Prodrug of GS-441524)RNA-dependent RNA polymerase (RdRp)Primary Human Airway Epithelial CellsSARS-CoV-2EC50 = 0.01 µM[9]
Molnupiravir RNA-dependent RNA polymerase (RdRp)Human Nasal Epithelial CellsSARS-CoV-2IC50 = 11.1 µM (qPCR), 9.2 µM (TCID50)[10]
Nirmatrelvir (component of Paxlovid)Main Protease (Mpro)Differentiated Normal Human Bronchial Epithelial Cells (dNHBE)SARS-CoV-2Showed significant antiviral activity (specific EC50 not provided).[11]

Mechanism of Action: RdRp Inhibition

This compound, through its active form GS-441524, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses like SARS-CoV-2.[1][12][13] The active triphosphate form of GS-441524 mimics a natural nucleotide and is incorporated into the nascent viral RNA strand by the RdRp.[13] This incorporation leads to delayed chain termination, effectively halting viral replication.[12]

SHEN26_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Oral Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism GS441524_MP GS-441524-MP GS441524->GS441524_MP Phosphorylation GS441524_TP GS-441524-TP (Active) GS441524_MP->GS441524_TP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Replication_Blocked Replication Blocked Nascent_RNA->Replication_Blocked Chain Termination SHEN26_Extracellular This compound SHEN26_Extracellular->this compound Enters Cell

Mechanism of Action of this compound.

Experimental Protocols

Primary Human Airway Epithelial Cell Culture

Primary human bronchial or tracheal epithelial cells are cultured at an air-liquid interface (ALI) to create a differentiated, pseudostratified epithelium that closely mimics the in vivo airway.[14][15][16]

  • Cell Seeding: Cryopreserved primary human airway epithelial cells are thawed and seeded onto permeable Transwell® inserts.

  • Expansion Phase: Cells are grown in a submerged culture with growth medium in both the apical and basolateral compartments until a confluent monolayer is formed.

  • Differentiation Phase (ALI): Once confluent, the apical medium is removed to establish the air-liquid interface. The cells are then maintained with specialized ALI medium in the basolateral compartment for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[14]

SARS-CoV-2 Infection and Antiviral Treatment
  • Virus Inoculation: Differentiated ALI cultures are infected with SARS-CoV-2 via the apical surface at a specific multiplicity of infection (MOI).[17]

  • Antiviral Administration: The antiviral compounds (this compound, comparator drugs) are added to the basolateral medium to mimic systemic drug delivery.[15] Treatment can be initiated before or after viral inoculation depending on the experimental design (prophylactic vs. therapeutic).

  • Incubation: The infected cultures are incubated at 37°C in a 5% CO2 environment.

Quantification of Antiviral Activity

Two primary methods are used to quantify the efficacy of the antiviral compounds:

a) Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This method measures the amount of viral RNA in the culture supernatant or cell lysate.[18][19][20][21]

  • Sample Collection: At various time points post-infection, the apical surface of the ALI culture is washed to collect progeny virus, or the cells are lysed to extract total RNA.[17]

  • RNA Extraction: Viral RNA is extracted from the collected samples using a commercial kit.

  • qRT-PCR: The extracted RNA is subjected to reverse transcription followed by quantitative PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene).[22]

  • Data Analysis: The viral RNA copy number is determined by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.

b) Plaque Reduction Assay for Infectious Virus Titer

This assay quantifies the number of infectious viral particles.[2][9][23]

  • Serial Dilution: The apical wash containing progeny virus is serially diluted.

  • Infection of Indicator Cells: A confluent monolayer of susceptible cells (e.g., Vero E6) is infected with the virus dilutions.

  • Overlay: After an adsorption period, the cells are covered with an overlay medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread to adjacent cells.[9]

  • Plaque Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones of cell death caused by viral replication, are counted.[24]

  • Titer Calculation: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). The reduction in plaque number in the presence of the antiviral compound compared to a control is used to determine its efficacy.

Experimental_Workflow cluster_culture Cell Culture & Infection cluster_quantification Quantification of Antiviral Activity A Primary Human Airway Epithelial Cells B Seeding on Transwell Inserts A->B C Air-Liquid Interface (ALI) Differentiation B->C D SARS-CoV-2 Infection (Apical) C->D E Antiviral Treatment (Basolateral) D->E F Sample Collection (Apical Wash / Cell Lysate) E->F G qRT-PCR for Viral RNA Load F->G H Plaque Reduction Assay for Infectious Virus Titer F->H

Experimental workflow for antiviral testing.

Signaling Pathway of RdRp and Mpro Inhibitors

The two main classes of oral antivirals for SARS-CoV-2, RdRp inhibitors and Mpro inhibitors, target different essential steps in the viral life cycle.

Antiviral_Signaling_Pathways cluster_virus_lifecycle SARS-CoV-2 Life Cycle in Host Cell cluster_inhibitors Antiviral Inhibition Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Polyproteins Uncoating->Translation Proteolysis Polyprotein Cleavage Translation->Proteolysis Replication RNA Replication Proteolysis->Replication Assembly Virion Assembly Proteolysis->Assembly Replication->Assembly Release Virus Release Assembly->Release This compound This compound (RdRp Inhibitor) This compound->Replication Inhibits Paxlovid Paxlovid (Mpro Inhibitor) Paxlovid->Proteolysis Inhibits

Inhibition of viral life cycle stages.

References

A Comparative Pharmacokinetic Analysis of SHEN26 and GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of SHEN26 and its parent compound, GS-441524, both of which are significant in the landscape of antiviral therapeutics, particularly as inhibitors of viral RNA-dependent RNA polymerase (RdRp). This compound, also known as ATV014, is an orally administered prodrug designed to enhance the bioavailability of GS-441524.[1][2][3] GS-441524 is the active nucleoside analog that is also the primary circulating metabolite of the intravenously administered antiviral, remdesivir (B604916).[2][4] This comparison is based on available preclinical and clinical data to inform research and development efforts.

Executive Summary of Pharmacokinetic Profiles

This compound is rapidly and extensively converted to its active metabolite, GS-441524, upon oral administration, with the parent prodrug not being detectable in plasma.[5][6] The pharmacokinetic parameters of this active metabolite are therefore central to the efficacy of this compound. Direct oral administration of GS-441524 has been studied preclinically, revealing variable absorption across different species.[7][8] The primary advantage of this compound lies in its improved oral bioavailability, overcoming a key limitation of its parent compound.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic parameters for the active metabolite of this compound (in humans) and orally administered GS-441524 (in various preclinical species).

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (GS-441524) in Healthy Human Subjects Following Single Oral Doses of this compound (Fasting)

Dose of this compoundCmax (ng/mL)AUC0-t (h·ng/mL)Tmax (h)T½ (h)
50 mg10568263.181.24 - 3.984.80 - 6.95
200 mg--1.24 - 3.984.80 - 6.95
400 mg11238979.941.24 - 3.984.80 - 6.95

Data sourced from a Phase I single ascending-dose study.[5][9][10] Cmax and AUC showed dose-proportional increases in the 50-400 mg range.[5][9]

Table 2: Effect of Food on Pharmacokinetics of this compound's Active Metabolite in Humans (800 mg this compound dose)

ConditionCmax (ng/mL)AUC0-t (h·ng/mL)Tmax (h)
Fasting11238979.941.24 - 3.98
Standard MealIncreasedIncreasedProlonged
High-Fat MealIncreasedIncreasedProlonged

A standard or high-fat meal significantly increases the absorption and exposure of the active metabolite of this compound.[9][11][12]

Table 3: Pharmacokinetic Parameters of GS-441524 Following Intravenous (IV) and Oral (PO) Administration in Preclinical Species

SpeciesRouteDose (mg/kg)Cmax (ng/mL)T½ (h)AUC (ng·h/mL)Oral Bioavailability (%)
Mouse IV5---39
PO105823.92540
Rat IV1---33
PO10---
Dog IV----85
PO----
Monkey IV2---8.3
PO5---

Data compiled from preclinical studies.[8][13] Oral bioavailability of GS-441524 shows significant interspecies variability.[7][14]

Mechanism of Action and Metabolic Pathway

Both this compound and GS-441524 exert their antiviral effect through the same active molecule. This compound, being a prodrug, is first metabolized to GS-441524. Subsequently, GS-441524 is phosphorylated intracellularly by host cell kinases to its active triphosphate form, GS-443902.[7][15] This active triphosphate analog competes with natural adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp.[7] This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[2]

Metabolic_Activation_Pathway cluster_absorption Oral Administration & Absorption cluster_plasma Systemic Circulation (Plasma) cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (Prodrug) GS441524_plasma GS-441524 (Active Metabolite) This compound->GS441524_plasma Hydrolysis (in gut/liver) GS441524_cell GS-441524 GS441524_plasma->GS441524_cell Cellular Uptake NTP GS-443902 (Active Triphosphate) GS441524_cell->NTP Phosphorylation (Host Kinases) RdRp Viral RdRp NTP->RdRp Competitive Substrate Inhibition Inhibition of Viral RNA Synthesis RdRp->Inhibition Experimental_Workflow cluster_protocol Human Phase I Study Workflow Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

References

Navigating Resistance: A Comparative Analysis of SHEN26 and Other Nucleoside Analogs Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to develop robust antiviral strategies against SARS-CoV-2, understanding the potential for cross-resistance between different nucleoside analogs is paramount. This guide provides a detailed comparison of SHEN26, an oral prodrug of the nucleoside analog GS-441524, with other key nucleoside analogs. We will delve into their mechanisms of action, cross-resistance profiles supported by experimental data, and the methodologies used to assess these critical parameters. As this compound is a prodrug of GS-441524, and the widely used intravenous antiviral remdesivir (B604916) is also a prodrug of the same molecule, data on remdesivir and GS-441524 resistance and cross-resistance are used as a proxy for this compound.

Executive Summary

This compound, through its active form GS-441524, is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). While resistance to remdesivir/GS-441524 can be induced in vitro, it often comes at a fitness cost to the virus. Importantly, current evidence suggests a lack of broad cross-resistance with other nucleoside analogs that employ different mechanisms of action. Notably, molnupiravir (B613847) has demonstrated retained activity against remdesivir-resistant variants, making it a viable option in cases of resistance to remdesivir or this compound.

Comparative Antiviral Activity and Cross-Resistance

The emergence of viral resistance is a critical challenge in antiviral therapy. For nucleoside analogs targeting the viral RdRp, specific amino acid substitutions can reduce the drug's efficacy. Several mutations in the SARS-CoV-2 nsp12 protein (the RdRp) have been identified through in vitro selection studies that confer resistance to remdesivir. The following tables summarize the in vitro efficacy of various nucleoside analogs against wild-type SARS-CoV-2 and the impact of known remdesivir resistance mutations on their activity.

Table 1: In Vitro Efficacy of Nucleoside Analogs against Wild-Type SARS-CoV-2

Nucleoside AnalogCell LineEC50 (µM)Citation(s)
RemdesivirVero E60.77[1]
Calu-30.08[1]
This compound (as GS-441524) HAE0.18 ± 0.14
Favipiravir (B1662787)Vero E661.88 - >500[1]
Molnupiravir (NHC)Vero E6-GFP0.3[1]
Calu-30.08[1]
A549-hACE20.04 - 0.16[1]
Ribavirin (B1680618)Vero E6109.50[2]

Table 2: Cross-Resistance Profile of Remdesivir-Resistant SARS-CoV-2 Mutants

RdRp MutationRemdesivir Fold Change in EC50Molnupiravir Fold Change in EC50Favipiravir Fold Change in EC50Ribavirin Fold Change in EC50Citation(s)
V166L1.5 - 2.3No significant changeData not availableData not available[3]
S759AHigh resistance (replicon)Data not availableData not availableData not available[4]
V792I3.6Data not availableData not availableData not available[5]
E802D2.5 - 6.0No significant changeData not availableData not available[4]

Note: Data on cross-resistance to favipiravir and ribavirin for specific remdesivir-resistant mutants is limited in the currently available literature.[1]

Mechanisms of Action and Resistance

The low potential for cross-resistance between these nucleoside analogs can be attributed to their distinct mechanisms of action.

  • This compound (GS-441524) and Remdesivir: These are adenosine (B11128) analogs that cause delayed chain termination of the nascent viral RNA. Resistance mutations, such as E802D, are thought to alter the local conformation of the RdRp, allowing it to bypass the incorporated analog.

  • Molnupiravir: This is a prodrug of a cytidine (B196190) analog that induces "lethal mutagenesis" or "error catastrophe."[1] The viral RdRp incorporates the analog into the viral genome, leading to an accumulation of mutations that are ultimately fatal for the virus. This distinct mechanism makes it less susceptible to resistance mutations that affect chain termination.

  • Favipiravir: This purine (B94841) analog is incorporated into the viral RNA and can act as a chain terminator.[6] However, its precise mechanism and the reasons for its broad-spectrum activity are still under investigation.

  • Ribavirin: A guanosine (B1672433) analog with broad-spectrum antiviral activity, though its efficacy against SARS-CoV-2 is modest.[2] It is believed to have multiple mechanisms of action, including RNA mutagenesis and inhibition of inosine (B1671953) monophosphate dehydrogenase.

Experimental Protocols

The data presented in this guide are derived from established in vitro experimental protocols designed to assess antiviral efficacy and select for resistant viral variants.

Antiviral Activity Assays (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of a drug's potency. It is determined by infecting susceptible cell monolayers (e.g., Vero E6, Calu-3) with SARS-CoV-2 in the presence of serial dilutions of the antiviral compound. After a defined incubation period (typically 48-72 hours), viral replication is quantified using one of several methods:

  • Plaque Reduction Assay: Measures the reduction in the number of viral plaques.

  • Cytopathic Effect (CPE) Inhibition Assay: Assesses the inhibition of virus-induced cell death.

  • Quantitative RT-PCR: Quantifies the amount of viral RNA.

  • Reporter Virus Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase) to measure replication.

The EC50 is then calculated by plotting the viral replication against the drug concentration and fitting the data to a dose-response curve.

EC50_Determination_Workflow cluster_setup Cell and Virus Preparation cluster_assay Antiviral Assay cluster_quantification Quantification and Analysis cell_culture Culture susceptible cells (e.g., Vero E6) infection Infect cells with virus and add drug dilutions cell_culture->infection virus_prep Prepare SARS-CoV-2 stock virus_prep->infection drug_dilution Prepare serial dilutions of antiviral compound drug_dilution->infection incubation Incubate for 48-72 hours infection->incubation quantify Quantify viral replication (qRT-PCR, Plaque Assay, etc.) incubation->quantify plot Plot replication vs. drug concentration quantify->plot calculate Calculate EC50 using non-linear regression plot->calculate

General workflow for determining the EC50 of antiviral compounds.
In Vitro Selection of Antiviral-Resistant Viruses

To study the development of resistance, viruses are cultured in the presence of increasing concentrations of the antiviral drug over multiple passages. This process applies selective pressure, favoring the growth of viral variants with mutations that confer reduced susceptibility to the drug. The genomes of the resulting virus populations are then sequenced to identify these resistance-associated mutations.

Resistance_Selection_Workflow start Start with wild-type SARS-CoV-2 passage Infect cells in the presence of antiviral drug start->passage harvest Harvest progeny virus passage->harvest increase_conc Increase drug concentration for next passage harvest->increase_conc Multiple passages increase_conc->passage sequence Sequence viral genome to identify mutations increase_conc->sequence After sufficient passages

Workflow for the in vitro selection of antiviral-resistant viruses.

Signaling Pathways and Logical Relationships

The development of resistance to nucleoside analogs is intrinsically linked to the viral replication cycle and the function of the RdRp. The following diagram illustrates the logical relationship between drug action, viral replication, and the emergence of resistance.

Resistance_Mechanism_Pathway cluster_virus Viral Replication Cycle cluster_drug Drug Intervention cluster_resistance Resistance Development viral_rna Viral RNA Genome replication RNA Replication viral_rna->replication Template rdRp RNA-dependent RNA Polymerase (RdRp) rdRp->replication Catalyzes reduced_binding Reduced Drug Binding / Efficacy rdRp->reduced_binding progeny New Viral RNA replication->progeny This compound This compound / Remdesivir gs441524 GS-441524 (Active Form) This compound->gs441524 Metabolized to inhibition Inhibition of RdRp gs441524->inhibition inhibition->replication Blocks inhibition->reduced_binding mutation RdRp Mutation mutation->rdRp Alters continued_replication Continued Replication reduced_binding->continued_replication continued_replication->progeny

Mechanism of action and resistance pathway for this compound/Remdesivir.

Conclusion

The data compiled in this guide indicate that while resistance to this compound (via its active form GS-441524) can be selected for in vitro, it often comes at a fitness cost to the virus. Crucially, such resistance does not appear to confer broad cross-resistance to other nucleoside analogs with distinct mechanisms of action. Molnupiravir, with its error-catastrophe mechanism, appears to be a promising candidate for use in cases of remdesivir/SHEN26 resistance. Further head-to-head comparative studies are essential to fully elucidate the cross-resistance profiles of these and other emerging nucleoside analogs. This knowledge will be instrumental in designing robust and durable antiviral strategies against SARS-CoV-2 and future coronavirus threats.

References

Evaluating the Safety Profile of SHEN26 in Comparison to Other COVID-19 Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel oral antiviral agents has been a critical development in the management of COVID-19. This guide provides a comprehensive comparison of the safety profile of a promising new agent, SHEN26, with established antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. This analysis is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these therapeutics.

Executive Summary

This compound, an oral RNA-dependent RNA polymerase (RdRp) inhibitor, has demonstrated a favorable safety profile in early clinical trials, with most treatment-related adverse events being mild and resolving without intervention.[1][2][3][4] This profile is compared against Paxlovid, a 3CL protease inhibitor associated with dysgeusia and potential drug-drug interactions; Remdesivir, an intravenous RdRp inhibitor linked to hepatic enzyme elevations and infusion-related reactions; and Molnupiravir, another oral RdRp inhibitor with concerns regarding potential genotoxicity.

Comparative Safety Data

The following tables summarize the incidence of common and serious adverse events reported in clinical trials for this compound, Paxlovid, Remdesivir, and Molnupiravir.

Table 1: Comparison of Common Adverse Events (Incidence ≥1%)

Adverse EventThis compound (Phase II, 400mg)Paxlovid (EPIC-HR Trial)Remdesivir (ACTT-1 Trial)Molnupiravir (MOVe-OUT Trial)Placebo
Any Adverse Event Not explicitly reported23.1%Not explicitly reported30.4%23.4% (Paxlovid Trial), 33.0% (Molnupiravir Trial)
Diarrhea Not explicitly reported3%9%2%2% (Paxlovid Trial), Not explicitly reported (Remdesivir Trial), <2% (Molnupiravir Trial)
Nausea Not explicitly reported<1%Most common side effect1%<1% (Paxlovid Trial), Not explicitly reported (Remdesivir Trial), <2% (Molnupiravir Trial)
Dysgeusia (Altered Taste) Not explicitly reported6%Not reportedNot reported<1%
Headache Not explicitly reportedNot explicitly reported<5%Not explicitly reportedNot explicitly reported
Elevated Liver Enzymes No hepatotoxicity observedNot a common AE23% (Hepatic enzyme increases)Not a common AENot explicitly reported
Rash Not explicitly reportedNot explicitly reported8%2.56%Not explicitly reported
Dizziness Not explicitly reportedNot explicitly reportedNot reported1%<2%

Note: Data for this compound is from a smaller Phase II trial, and direct comparison of percentages with larger Phase III trials of other drugs should be done with caution. "Not explicitly reported" indicates that the specific adverse event was not highlighted as a common event in the cited sources.

Table 2: Comparison of Serious Adverse Events (SAEs) and Discontinuation Rates

OutcomeThis compound (Phase II)Paxlovid (EPIC-HR Trial)Remdesivir (Pooled Data)Molnupiravir (MOVe-OUT Trial)Placebo
Serious Adverse Events 0 (CTCAE ≥ 3 in 400mg group: 3 cases, not significantly different from placebo)1.4%23%Not significantly different from placebo1.9% (Paxlovid Trial)
Discontinuation due to AEs 02%8%Not significantly different from placebo4% (Paxlovid Trial)
Deaths 00Not explicitly reported as treatment-related1 (0.1%)9 (1.3%) (Molnupiravir Trial)

Mechanism of Action and Signaling Pathways

The safety profile of an antiviral is intrinsically linked to its mechanism of action and potential off-target effects.

This compound and Remdesivir: RdRp Inhibition

Both this compound and Remdesivir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp).[5][6] They are incorporated into the nascent viral RNA chain, leading to premature termination of transcription and replication.

SHEN26_Remdesivir_Mechanism cluster_cell Host Cell This compound This compound (Oral) Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Remdesivir Remdesivir (IV) Remdesivir->Active_Metabolite RdRp SARS-CoV-2 RdRp Active_Metabolite->RdRp Incorporation Viral_RNA Viral RNA Replication RdRp->Viral_RNA Chain_Termination Chain Termination RdRp->Chain_Termination

Caption: Mechanism of this compound and Remdesivir via RdRp inhibition.

Paxlovid (Nirmatrelvir): Mpro Inhibition

Paxlovid consists of nirmatrelvir, which inhibits the SARS-CoV-2 main protease (Mpro or 3CLpro), and ritonavir, which boosts nirmatrelvir's concentration. Mpro is essential for cleaving viral polyproteins into functional proteins required for viral replication.

Paxlovid_Mechanism cluster_cell Host Cell Paxlovid Paxlovid (Oral) (Nirmatrelvir/Ritonavir) Nirmatrelvir Nirmatrelvir Paxlovid->Nirmatrelvir Ritonavir Ritonavir Paxlovid->Ritonavir CYP3A4 CYP3A4 Nirmatrelvir->CYP3A4 Metabolized by Mpro SARS-CoV-2 Main Protease (Mpro) Nirmatrelvir->Mpro Inhibits Ritonavir->CYP3A4 Inhibits Viral_Polyprotein Viral Polyprotein Mpro->Viral_Polyprotein Cleaves Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Replication Viral Replication Functional_Proteins->Replication

Caption: Mechanism of Paxlovid via Mpro inhibition.

Molnupiravir: Viral Mutagenesis

Molnupiravir is a prodrug of a ribonucleoside analog that is incorporated into the viral RNA by RdRp. This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits replication.

Molnupiravir_Mechanism cluster_cell Host Cell Molnupiravir Molnupiravir (Oral) NHC N-hydroxycytidine (NHC) Molnupiravir->NHC NHC_TP NHC-Triphosphate NHC->NHC_TP RdRp SARS-CoV-2 RdRp NHC_TP->RdRp Incorporation Viral_RNA Viral RNA RdRp->Viral_RNA Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Error_Catastrophe Error Catastrophe Mutated_RNA->Error_Catastrophe NRU_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with varying concentrations of antiviral drug A->B C 3. Incubate for 24-48 hours B->C D 4. Add Neutral Red solution and incubate C->D E 5. Wash cells to remove unbound dye D->E F 6. Add destain solution to extract dye from viable cells E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate IC50 value G->H Ames_Test_Workflow A 1. Prepare bacterial strains (e.g., Salmonella typhimurium) B 2. Mix bacteria with test compound (with and without S9 metabolic activation) A->B C 3. Pour mixture onto minimal glucose agar (B569324) plates B->C D 4. Incubate for 48-72 hours C->D E 5. Count revertant colonies D->E F 6. Compare to control plates E->F

References

A Comparative Guide to the In Vivo Efficacy of SHEN26 and GS-441524

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of SHEN26 and its active metabolite, GS-441524. While direct head-to-head in vivo studies are not available in the public domain, this document synthesizes the available clinical and preclinical data for each compound in their respective therapeutic areas. This compound, an oral prodrug, is investigated for its efficacy in treating COVID-19 in humans, while GS-441524 has been extensively studied for the treatment of Feline Infectious Peritonitis (FIP) in cats.

Mechanism of Action

Both this compound and GS-441524 share the same active antiviral agent. This compound is a prodrug that, after oral administration, is metabolized into GS-441524. GS-441524 is a nucleoside analog that mimics adenosine (B11128). Inside the host cell, it is phosphorylated to its active triphosphate form. This active form competes with natural adenosine triphosphate and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

Mechanism of Action of this compound and GS-441524 cluster_oral_admin Oral Administration cluster_systemic_circulation Systemic Circulation cluster_host_cell Host Cell This compound This compound (Prodrug) GS441524 GS-441524 This compound->GS441524 Metabolism GS441524_TP GS-441524 Triphosphate (Active Form) GS441524->GS441524_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS441524_TP->RdRp Incorporation Replication_Inhibition Inhibition of Viral RNA Replication RdRp->Replication_Inhibition Leads to

Shared mechanism of action of this compound and GS-441524.

In Vivo Efficacy of this compound for COVID-19

The in vivo efficacy of this compound was evaluated in a multicenter, randomized, double-blind, placebo-controlled, Phase II clinical trial in adult patients with mild-to-moderate COVID-19.[1][2][3][4]

Quantitative Data Summary
EndpointPlacebo GroupThis compound (200 mg)This compound (400 mg)
Change in Viral Load (log10 copies/mL) from Baseline to Day 3 -1.93 ± 1.61-2.08 ± 1.64-2.99 ± 1.13
Change in Viral Load (log10 copies/mL) from Baseline to Day 5 -3.12 ± 1.48-3.22 ± 1.31-4.33 ± 1.37

*Statistically significant reduction compared to the placebo group (p < 0.05).[1][2][3][4]

Experimental Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial.[1][2][3][4]

  • Participants: 91 adult patients with mild-to-moderate COVID-19 were recruited. Data from 79 patients were analyzed (24 in the placebo group, 31 in the 200 mg group, and 24 in the 400 mg group).[1][4]

  • Intervention: Patients were randomly assigned to receive either a placebo, 200 mg of this compound, or 400 mg of this compound orally.[1][4]

  • Primary Outcome: Change in SARS-CoV-2 viral load from baseline to Day 7.[1][4]

  • Secondary Outcomes: Changes in viral load on Days 3, 5, 10, and 28, and the time to viral clearance.[1][2][4]

This compound Phase II Clinical Trial Workflow for COVID-19 cluster_treatment Treatment Groups Recruitment Recruitment of 91 adult patients with mild-to-moderate COVID-19 Randomization Randomization (1:1:1) Recruitment->Randomization Placebo Placebo Group (n=24) Randomization->Placebo SHEN26_200 This compound 200 mg (n=31) Randomization->SHEN26_200 SHEN26_400 This compound 400 mg (n=24) Randomization->SHEN26_400 Endpoint_Analysis Endpoint Analysis: - Viral load changes (Days 3, 5, 7, 10, 28) - Time to viral clearance Placebo->Endpoint_Analysis SHEN26_200->Endpoint_Analysis SHEN26_400->Endpoint_Analysis

Workflow of the this compound Phase II clinical trial.

In Vivo Efficacy of GS-441524 for Feline Infectious Peritonitis (FIP)

GS-441524 has demonstrated high efficacy in treating FIP, a previously fatal coronavirus-induced disease in cats. The data is derived from multiple studies on naturally infected cats.

Quantitative Data Summary

A systematic review of 11 studies encompassing 650 FIP cases treated with GS-441524 reported the following outcomes[5][6]:

FIP FormNumber of CasesSuccess Rate (Remission)
Overall 65084.6%
Effusive (Wet) FIP Not specified~77.7%
Non-effusive (Dry) FIP 187~87.7%
Mixed FIP 162~84.6%

Success rates were noted to be higher when GS-441524 was combined with other antivirals.[5]

Experimental Protocol (Generalized from FIP Studies)
  • Study Design: Field trials and prospective studies involving client-owned cats with naturally occurring FIP.[5][7]

  • Participants: Cats of various breeds, ages, and with different forms of FIP (effusive, non-effusive, with or without ocular and neurological signs).[5]

  • Intervention: Administration of GS-441524, typically via subcutaneous injection or orally. Dosages generally range from 5-10 mg/kg once daily, with higher doses used for neurological cases.[5][6] Treatment duration is commonly 12 weeks (84 days).[8]

  • Primary Outcome: Survival and remission of clinical signs of FIP.[5]

  • Secondary Outcomes: Improvement in laboratory parameters (e.g., normalization of globulin levels), weight gain, and resolution of specific clinical signs like fever and effusions.[7]

Generalized Experimental Workflow for GS-441524 FIP Treatment cluster_monitoring Monitoring Diagnosis Diagnosis of FIP in cats (Effusive, Non-effusive, Neurological, Ocular) Treatment Administration of GS-441524 (Oral or Injectable) 5-10 mg/kg daily for 12 weeks Diagnosis->Treatment Clinical_Signs Resolution of Clinical Signs (Fever, Effusion, etc.) Treatment->Clinical_Signs Lab_Parameters Normalization of Lab Parameters (e.g., Globulin levels) Treatment->Lab_Parameters Weight_Gain Weight Gain Treatment->Weight_Gain Outcome_Assessment Outcome Assessment: - Survival and Remission - Relapse Rate Clinical_Signs->Outcome_Assessment Lab_Parameters->Outcome_Assessment Weight_Gain->Outcome_Assessment

Workflow for GS-441524 treatment in FIP studies.

Comparative Summary and Conclusion

This guide highlights the in vivo efficacy of this compound and GS-441524 in their respective therapeutic contexts.

  • This compound has shown promising dose-dependent antiviral activity against SARS-CoV-2 in humans, significantly reducing viral load in the early stages of infection.[1][2][3][4] As an oral medication, it offers a convenient administration route.

  • GS-441524 has revolutionized the treatment of FIP in cats, transforming a once-fatal disease into a treatable condition with a high success rate of over 80%.[5][9] It is effective against various forms of FIP and is administered both orally and via injection.[8][10]

Given that this compound is a prodrug of GS-441524, their fundamental mechanism of action is identical. The data presented here, from two different species and viral diseases, underscores the potent antiviral activity of the parent compound, GS-441524. The development of oral prodrugs like this compound represents a significant advancement, potentially broadening the therapeutic applications and improving the ease of administration of this class of antiviral agents. Further research, including direct comparative studies where ethically and scientifically feasible, would be invaluable in fully elucidating the relative in vivo efficacy of this compound and GS-441524.

References

SHEN26: A Promising Oral Antiviral Against Remdesivir-Resistant SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the global scientific community continues to combat the evolving landscape of SARS-CoV-2, the emergence of drug-resistant strains presents a significant challenge to current therapeutic strategies. This guide provides a comprehensive comparison of SHEN26, an investigational oral antiviral, and its efficacy against remdesivir-resistant SARS-CoV-2 strains, supported by available experimental data. This compound, a prodrug of the nucleoside analog GS-441524, has demonstrated potent antiviral activity and a favorable safety profile in preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Remdesivir (B604916) Resistance

This compound is an orally bioavailable prodrug of GS-441524, which is the primary plasma metabolite of remdesivir.[1] Both this compound and remdesivir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for SARS-CoV-2 replication.[2] Remdesivir, an approved intravenous antiviral for COVID-19, has been a critical tool in managing severe disease. However, the selection of viral mutations that confer resistance to remdesivir has been documented, potentially limiting its long-term efficacy.

Key mutations in the SARS-CoV-2 nsp12 protein, which constitutes the core of the RdRp, have been identified to reduce the susceptibility to remdesivir. These include substitutions such as V166L, S759A, V792I, and E802D.[3][4][5] Understanding the efficacy of next-generation antivirals like this compound against these resistant variants is crucial for future pandemic preparedness.

Comparative Antiviral Efficacy

While direct head-to-head clinical trials of this compound against remdesivir-resistant SARS-CoV-2 strains are not yet available, in vitro studies investigating the antiviral activity of its active metabolite, GS-441524, provide valuable insights. A key study involved passaging SARS-CoV-2 in the presence of increasing concentrations of GS-441524 to select for resistant variants. This study identified several mutations in the nsp12 RdRp and characterized the resulting resistance to remdesivir.

The table below summarizes the in vitro efficacy of remdesivir against wild-type and various remdesivir-resistant SARS-CoV-2 lineages.

SARS-CoV-2 Lineage/MutationsFold Increase in Remdesivir EC50Reference
Wild-Type (WA1)1.0[3][6]
Lineage 1 (V166A, N198S, S759A, C799F)10.4[3]
Lineage 2 (C799R)2.7[3]
Lineage 3 (S759A, V792I)7.0 - 9.0[3]
E802D~6.0[7][8]
V166L1.5 - 2.3[4]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Notably, studies have shown that GS-441524 retains its antiviral activity against various SARS-CoV-2 variants of concern, suggesting a broad spectrum of activity.[6][9][10] The highly conserved nature of the RdRp active site across different coronaviruses supports the potential for sustained efficacy of nucleoside analogs like GS-441524.[6]

Clinical Efficacy of this compound

A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and safety of this compound in patients with mild to moderate COVID-19.[2][11] The study found that a high dose of this compound (400 mg) resulted in a statistically significant reduction in viral load at day 3 and day 5 compared to the placebo group.[2][11] Specifically, the mean difference in viral load reduction from baseline was -1.06 log10 copies/mL on day 3 and -1.21 log10 copies/mL on day 5 in the high-dose group compared to placebo.[11]

Experimental Protocols

In Vitro Antiviral Susceptibility Testing

The following is a generalized protocol for determining the in vitro antiviral activity of compounds against SARS-CoV-2, based on methodologies described in the cited literature.

  • Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Preparation: The antiviral compounds (e.g., GS-441524, remdesivir) are serially diluted to various concentrations.

  • Viral Infection: The cell monolayers are infected with a known titer of the SARS-CoV-2 virus (either wild-type or a specific mutant strain).

  • Drug Treatment: Immediately after infection, the diluted antiviral compounds are added to the respective wells.

  • Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Activity: The extent of viral replication is quantified using one of several methods:

    • Plaque Reduction Assay: This method involves staining the cell monolayer to visualize plaques (areas of cell death caused by the virus). The number of plaques is counted, and the concentration of the drug that reduces the plaque number by 50% (PRNT50) is determined.

    • TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus titer by observing the cytopathic effect (CPE) in infected cells.

    • Quantitative RT-PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell culture supernatant or cell lysate, providing a quantitative measure of viral replication.

    • Luciferase Reporter Assay: For engineered viruses expressing a luciferase reporter gene, antiviral activity can be measured by the reduction in luminescence.

  • Data Analysis: The EC50 values are calculated by plotting the drug concentration against the percentage of viral inhibition.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

SHEN26_Mechanism_of_Action cluster_oral Oral Administration cluster_body Human Body cluster_virus SARS-CoV-2 Infected Cell This compound This compound (Prodrug) GS441524 GS-441524 (Active Metabolite) This compound->GS441524 Metabolism GS441524_TP GS-441524-Triphosphate (Active Form) GS441524->GS441524_TP Cellular Kinases RdRp Viral RdRp (nsp12) GS441524_TP->RdRp Incorporation Replication Viral RNA Replication RdRp->Replication Inhibition Replication Inhibition RdRp->Inhibition

Mechanism of Action of this compound

Antiviral_Assay_Workflow start Start seed_cells Seed Vero E6 Cells in 96-well Plate start->seed_cells prepare_compounds Prepare Serial Dilutions of Antiviral Compounds seed_cells->prepare_compounds infect_cells Infect Cells with SARS-CoV-2 (Wild-Type or Mutant) prepare_compounds->infect_cells add_compounds Add Diluted Compounds to Infected Cells infect_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate quantify Quantify Viral Replication (e.g., qRT-PCR, Plaque Assay) incubate->quantify analyze Calculate EC50 Values quantify->analyze end End analyze->end

Experimental Workflow for Antiviral Efficacy Testing

Conclusion

The emergence of remdesivir-resistant SARS-CoV-2 strains underscores the need for alternative and effective oral antiviral therapies. This compound, as a prodrug of the potent antiviral nucleoside analog GS-441524, demonstrates significant promise. While direct comparative data against resistant strains is still emerging, the available in vitro evidence suggests that its active metabolite, GS-441524, is likely to retain activity against viruses with mutations that confer resistance to remdesivir. The clinical data for this compound further support its potential as a valuable tool in the ongoing management of COVID-19. Further research is warranted to fully elucidate the efficacy of this compound against a comprehensive panel of remdesivir-resistant SARS-CoV-2 variants.

References

Comparative Efficacy of SHEN26 in the Treatment of COVID-19: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SHEN26 with other prominent antiviral agents used in the treatment of mild to moderate COVID-19. The information is based on available clinical trial data and aims to provide an objective assessment of the performance of these therapies.

Introduction to this compound

This compound, also known as ATV014, is an orally administered small molecule inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2][3] It is a prodrug of GS-441524, which is the active nucleoside analog that inhibits viral replication.[3] this compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.[1][2][3] A Phase III clinical trial for this compound is currently underway.[3][4]

Mechanism of Action: RdRp Inhibition

This compound, being a prodrug of GS-441524, shares its mechanism of action with other nucleoside analog RdRp inhibitors like remdesivir (B604916). After administration, this compound is metabolized into its active triphosphate form. This active form mimics natural nucleotides and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

Mechanism of Action of this compound (RdRp Inhibition) cluster_cell Host Cell cluster_virus SARS-CoV-2 SHEN26_oral This compound (Oral Prodrug) GS441524 GS-441524 SHEN26_oral->GS441524 Metabolism Active_TP Active Triphosphate Form GS441524->Active_TP Phosphorylation Viral_RNA_Replication Viral RNA Replication Active_TP->Viral_RNA_Replication Incorporation by RdRp RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competes with natural nucleotides Inhibition Inhibition Viral_RNA_Replication->Inhibition Chain Termination RdRp->Viral_RNA_Replication

Mechanism of this compound as an RdRp inhibitor.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety findings from the Phase II clinical trial of this compound and compare them with published data from clinical trials of other widely used oral antiviral agents for COVID-19.

Table 1: Efficacy of this compound in Mild to Moderate COVID-19 (Phase II Study)
Outcome MeasurePlacebo (n=24)This compound 200 mg (n=31)This compound 400 mg (n=24)
Change in Viral Load (log10 copies/mL) from Baseline
Day 3-1.93 ± 1.61-2.08 ± 1.64-2.99 ± 1.13
Day 5-3.12 ± 1.48-3.22 ± 1.31-4.33 ± 1.37
Day 7Not ReportedNot ReportedNot Reported
Time to Viral Clearance No significant differenceNo significant differenceNo significant difference

Data from the multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial of this compound (NCT05676073).[1][2]

Table 2: Comparison of Efficacy with Other Oral Antiviral Agents
Drug (Trade Name)Mechanism of ActionKey Efficacy EndpointEfficacy ResultsClinical Trial
This compound RdRp Inhibitor (Prodrug of GS-441524)Change in viral load400 mg dose showed a significant reduction in viral load at Day 3 and Day 5 compared to placebo.[1][2]Phase II (NCT05676073)
Nirmatrelvir/Ritonavir (Paxlovid) 3CL Protease InhibitorReduction in risk of hospitalization or death89% reduction in risk of hospitalization or death in high-risk patients treated within 3 days of symptom onset.[4]EPIC-HR
Molnupiravir (Lagevrio) RdRp InhibitorReduction in risk of hospitalization or deathApproximately 30-50% reduction in the risk of hospitalization or death in unvaccinated, high-risk adults.[5][6]MOVe-OUT
Simnotrelvir/Ritonavir 3CL Protease InhibitorTime to sustained resolution of symptomsShortened the time to symptom resolution by approximately 1.5 days compared to placebo.[7][8]Phase II/III (NCT05506176)
Remdesivir (Veklury) RdRp InhibitorTime to recoveryShortened time to recovery by a median of 5 days (10 days vs. 15 days for placebo).[9]ACTT-1
Table 3: Safety and Tolerability Profile
DrugCommon Adverse EventsSerious Adverse Events
This compound No significant difference in drug-related adverse events compared to placebo. All drug-related ADEs were of grade < 3.[1]No drug-related serious adverse events reported.[1]
Nirmatrelvir/Ritonavir (Paxlovid) Dysgeusia (altered taste), diarrhea, hypertension, myalgia.[10]Low incidence, comparable to placebo.[4]
Molnupiravir (Lagevrio) Diarrhea, nausea, dizziness.[5][11]Low incidence, comparable to placebo.[11]
Simnotrelvir/Ritonavir Higher incidence of adverse events than placebo (29.0% vs 21.6%), mostly mild to moderate. Increased blood triglyceride levels noted.[7][8]No deaths reported.[7]
Remdesivir (Veklury) Nausea, increased liver enzymes.[3]Infusion-related reactions, hypersensitivity.[3]

Experimental Protocols

This compound Phase II Clinical Trial (NCT05676073)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial.[1][9]

  • Participants: 91 adult patients with mild-to-moderate COVID-19 were enrolled and randomized in a 1:1:1 ratio to receive this compound (200 mg or 400 mg) or a placebo.[1][2]

  • Inclusion Criteria: Age 18-65 years, positive SARS-CoV-2 RT-PCR test, symptom onset within 5 days.[5][9]

  • Exclusion Criteria: Severe or critical COVID-19, SpO2 ≤ 93%, requiring mechanical ventilation, or recent vaccination.[1][11]

  • Intervention: Patients received either 200 mg of this compound, 400 mg of this compound, or a placebo orally twice daily for 5 days.[1]

  • Primary Outcome: Change in SARS-CoV-2 viral RNA levels from baseline at Day 7.[1][2]

  • Secondary Outcomes: Changes in viral RNA levels at other time points (Day 3, 5, 10, 28) and time to viral clearance.[1][2]

  • Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs) and adverse drug events (ADEs).[1]

This compound Phase II Clinical Trial Workflow Screening Patient Screening (Mild-to-moderate COVID-19) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo SHEN26_200 This compound 200mg Group Randomization->SHEN26_200 SHEN26_400 This compound 400mg Group Randomization->SHEN26_400 Treatment 5-Day Oral Treatment (Twice Daily) Placebo->Treatment SHEN26_200->Treatment SHEN26_400->Treatment Follow_up Follow-up & Data Collection (Viral Load, Safety) Treatment->Follow_up Analysis Efficacy & Safety Analysis Follow_up->Analysis

Workflow of the this compound Phase II clinical trial.

Conclusion

The available data from the Phase II clinical trial suggest that this compound, particularly at a 400 mg dose, is effective in reducing viral load in patients with mild to moderate COVID-19, with a favorable safety profile.[1][2] While a direct comparative meta-analysis is not yet available, the presented data allows for an initial assessment of this compound's potential positioning among other oral antiviral therapies. The ongoing Phase III trial will provide more definitive evidence on its clinical efficacy, including its impact on symptom duration and prevention of disease progression. For drug development professionals, this compound represents a promising oral therapeutic candidate that warrants further investigation and comparison with existing and emerging antiviral agents.

References

Safety Operating Guide

Navigating the Disposal of SHEN26: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SHEN26 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a comprehensive set of best practices based on established protocols for analogous chemical compounds, such as nucleoside analogs and other antiviral agents.

Key Characteristics of this compound

To inform safe handling and disposal procedures, it is essential to understand the fundamental properties of this compound. The following table summarizes its key characteristics based on available research.

CharacteristicDescription
Chemical Class RdRp (RNA-dependent RNA polymerase) inhibitor
Primary Use Investigational antiviral for COVID-19 research
Physical Form Solid
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.

Best Practices for the Disposal of this compound Waste

The following step-by-step procedures are recommended for the proper disposal of various forms of this compound waste generated in a laboratory setting. These guidelines are designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Waste Identification and Segregation

Proper segregation of waste at the point of generation is the first and most critical step.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as hazardous chemical waste.

  • Contaminated Labware: Items such as pipette tips, vials, and gloves that have come into direct contact with this compound should be considered trace-contaminated waste.

  • Liquid Waste: Solutions containing this compound, including experimental residues and stock solutions, must be collected as hazardous liquid chemical waste.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.

Step 2: Container Selection and Labeling

The use of appropriate and clearly labeled containers is crucial to prevent accidental exposure and ensure proper disposal.

  • Solid Waste: Use a designated, leak-proof hazardous waste container with a secure lid.

  • Liquid Waste: Collect in a chemically resistant, sealable container. Ensure the container material is compatible with any solvents used in the this compound solution.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.

Step 3: Waste Accumulation and Storage

Hazardous waste must be stored safely within the laboratory before its final disposal.

  • Store waste containers in a designated and secure area, away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.

  • Do not overfill waste containers.

Step 4: Decontamination Procedures

All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.

  • Use a laboratory-grade disinfectant or a 70% ethanol (B145695) solution to wipe down benchtops, fume hoods, and any non-disposable equipment.

  • Personal Protective Equipment (PPE) worn during handling and decontamination should be disposed of as trace-contaminated waste.

Step 5: Final Disposal

The final disposal of this compound waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all required documentation is completed accurately for the waste manifest.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SHEN26_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste This compound Solutions or Experimental Residues waste_type->liquid_waste Liquid sharps_waste Contaminated Needles, Syringes, etc. waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container store_waste Store Securely in Designated Satellite Accumulation Area solid_container->store_waste liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->store_waste sharps_container Dispose of in Labeled Hazardous Sharps Container sharps_waste->sharps_container sharps_container->store_waste request_pickup Request Waste Pickup via Institutional EHS store_waste->request_pickup final_disposal Final Disposal by Licensed Contractor request_pickup->final_disposal end End: Proper Disposal Complete final_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for SHEN26 (ATV014)

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 9, 2025

This document provides crucial safety and logistical guidance for the handling and disposal of SHEN26, also known as ATV014, an investigational antiviral compound. The information herein is intended for researchers, scientists, and drug development professionals. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, these guidelines are based on best practices for handling potent, non-volatile, small molecule antiviral compounds and nucleoside analogs in a laboratory setting.

Hazard Communication

This compound is an orally active RNA-dependent RNA polymerase (RdRp) inhibitor.[1] As an investigational new drug, the full toxicological profile of this compound has not been completely characterized. Therefore, it should be handled with caution as a potentially hazardous substance. Assume the compound may be toxic and handle it in a controlled laboratory environment to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound powder and solutions.

Operation Required PPE Specifications & Best Practices
Handling Solid Compound (Weighing, Aliquoting) - Double Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields- N95 Respirator or higher- Gloves: Wear two pairs of nitrile gloves. Check for perforations before use. Change gloves immediately if contaminated. Do not reuse disposable gloves.[2]- Lab Coat: A buttoned lab coat is required to protect clothing and skin.[3]- Eye Protection: Safety goggles are essential to protect against splashes or airborne particles.[3]- Respiratory Protection: Use an N95 respirator or a higher level of respiratory protection, especially when handling the powder outside of a containment system.
Handling Solutions - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Gloves: A single pair of nitrile gloves is the minimum requirement.[4]- Eye Protection: Protects against splashes of the solution.[4]
High-Energy Operations (e.g., Sonicating, Vortexing) - Nitrile Gloves- Lab Coat- Safety Goggles and Face Shield- Face Shield: A face shield worn over safety goggles provides an additional layer of protection against splashes.

Engineering Controls

  • Chemical Fume Hood: All work with the solid form of this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilated Enclosure: A ventilated balance enclosure is recommended for weighing the powdered compound.

Handling and Experimental Protocols

4.1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Assemble all necessary equipment (spatulas, weigh boats, tubes) before retrieving the compound from storage.

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound powder in a ventilated enclosure or chemical fume hood.

  • Clean the balance and surrounding area with a damp paper towel immediately after weighing to remove any residual powder. Dispose of the towel as hazardous waste.

4.2. Solution Preparation:

  • Prepare solutions within a chemical fume hood.

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Cap the container securely before mixing or vortexing.

4.3. Accidental Spills:

  • Small Spills:

    • Alert others in the vicinity.

    • Wear appropriate PPE.

    • Cover the spill with absorbent material.

    • Clean the area with a suitable solvent (e.g., 70% ethanol), working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other disposable materials. Collect in a dedicated, clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Follow all local and institutional regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SHEN26_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Plan Experiment ppe Don Appropriate PPE start->ppe setup Set Up Fume Hood ppe->setup weigh Weigh this compound Powder setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate & Dispose of Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash end End wash->end spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response spill_response->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

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